molecular formula C8H12O B2869762 spiro[2.4]heptane-5-carbaldehyde CAS No. 109532-60-7

spiro[2.4]heptane-5-carbaldehyde

Cat. No.: B2869762
CAS No.: 109532-60-7
M. Wt: 124.183
InChI Key: ZKFWCKNTKRFYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.4]heptane-5-carbaldehyde is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.183. The purity is usually 95%.
BenchChem offers high-quality spiro[2.4]heptane-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about spiro[2.4]heptane-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptane-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-6-7-1-2-8(5-7)3-4-8/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFWCKNTKRFYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of spiro[2.4]heptane-5-carbaldehyde . This protocol is designed for research and development professionals, emphasizing mechanistic understanding, scalability, and process safety.

Executive Summary & Retrosynthetic Analysis

The spiro[2.4]heptane scaffold offers a unique vector for displaying substituents in drug discovery. Unlike flat aromatic systems, the spiro-fusion of the cyclopropane and cyclopentane rings creates a rigid, orthogonal geometry that can improve metabolic stability and selectivity.

This synthesis targets the 5-carbaldehyde derivative.[1] The optimal route utilizes a spiro-annulation strategy involving a double nucleophilic substitution on a 1,1-disubstituted cyclopropane electrophile.[1]

Retrosynthetic Logic
  • Target: Spiro[2.4]heptane-5-carbaldehyde.[1]

  • Disconnection: Functional group interconversion (FGI) from the corresponding carboxylic acid .

  • Key Intermediate: Spiro[2.4]heptane-5,5-dicarboxylate . The dicarboxylate at position 5 is essential for the formation of the cyclopentane ring via malonate alkylation.

  • Building Blocks:

    • Nucleophile: Diethyl malonate (provides C5).[2]

    • Electrophile: 1,1-Bis(tosyloxymethyl)cyclopropane (provides C1-C3, C4, C6).[1]

Retrosynthesis Target Spiro[2.4]heptane-5-carbaldehyde Acid Spiro[2.4]heptane-5-carboxylic Acid Target->Acid Reductive FGI Diester Diethyl spiro[2.4]heptane- 5,5-dicarboxylate Acid->Diester Decarboxylation Precursors Diethyl Malonate + 1,1-Bis(tosyloxymethyl)cyclopropane Diester->Precursors Spiro-annulation

Caption: Retrosynthetic analysis of spiro[2.4]heptane-5-carbaldehyde via the malonate spiro-annulation pathway.[1]

Experimental Protocol

Phase 1: Synthesis of the Electrophile

Objective: Convert diethyl 1,1-cyclopropanedicarboxylate to the reactive bis-tosylate.[1]

Step 1.1: Reduction to Diol[1][3][4]
  • Reagents: Diethyl 1,1-cyclopropanedicarboxylate (1.0 equiv), LiAlH₄ (2.2 equiv), THF (anhydrous).[1]

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0°C under N₂.

    • Add diethyl 1,1-cyclopropanedicarboxylate dropwise. The cyclopropane ring is stable to these conditions.

    • Reflux for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter the granular precipitate and concentrate the filtrate.

  • Product: 1,1-Bis(hydroxymethyl)cyclopropane.[1][3][4] (Yield: ~85-90%).[1]

Step 1.2: Tosylation[1][3][4]
  • Reagents: Diol (from 1.1), p-Toluenesulfonyl chloride (TsCl, 2.5 equiv), Pyridine (solvent/base).[1]

  • Procedure:

    • Dissolve the diol in pyridine at -5°C.

    • Add TsCl portion-wise to maintain temperature < 0°C.[3]

    • Stir at 0°C for 4 hours, then store at 4°C overnight.

    • Pour into ice-water/HCl mixture to precipitate the product.

    • Recrystallize from ethanol/heptane.

  • Product: 1,1-Bis(tosyloxymethyl)cyclopropane .[1][3][4][5]

  • Critical Quality Attribute (CQA): Product must be free of mono-tosylate to prevent polymerization in the next step.

Phase 2: Spiro-Annulation (The Key Step)

Objective: Construct the spiro[2.4]heptane skeleton.[1][6]

  • Reagents: Diethyl malonate (1.1 equiv), NaOEt (2.2 equiv, prepared in situ), Ethanol (anhydrous).

  • Substrate: 1,1-Bis(tosyloxymethyl)cyclopropane (1.0 equiv).[1]

Protocol:

  • Enolate Formation: Dissolve Sodium metal in anhydrous ethanol to generate NaOEt. Add diethyl malonate dropwise at 25°C. Stir for 30 min.

  • Addition: Add the bis-tosylate (solid or dissolved in minimal EtOH) to the refluxing enolate solution.

    • Note: Slow addition is not required here; the intramolecular cyclization is favored over intermolecular polymerization due to the Thorpe-Ingold effect of the spiro center.

  • Reaction: Reflux for 12–18 hours. Monitor by TLC (disappearance of tosylate).

  • Workup: Remove EtOH in vacuo. Partition residue between Water/Et₂O.[4] Wash organic layer with Brine, dry over MgSO₄.

  • Purification: Vacuum distillation is preferred for the diester.

  • Product: Diethyl spiro[2.4]heptane-5,5-dicarboxylate .

SpiroAnnulation Start Malonate Enolate Inter Intermediate: Mono-alkylated species Start->Inter SN2 (First Alkylation) Final Product: Spiro[2.4]heptane diester Inter->Final Intramolecular SN2 (Ring Closure) MechNote Mechanism Note: The second displacement is rapid due to proximity (Gem-dialkyl effect). Inter->MechNote

Caption: Mechanistic flow of the double nucleophilic substitution forming the spiro ring.

Phase 3: Decarboxylation and Functionalization

Objective: Convert the diester to the mono-aldehyde.

Step 3.1: Hydrolysis and Decarboxylation[1]
  • Hydrolysis: Treat the diester with KOH (4.0 equiv) in EtOH/H₂O (1:1) at reflux for 4 hours. Acidify with conc. HCl to pH 1 to precipitate the 5,5-dicarboxylic acid .

  • Decarboxylation: Heat the neat dicarboxylic acid to 160–180°C in an oil bath. Evolution of CO₂ gas will be vigorous. Continue until gas evolution ceases.

    • Alternative: Microwave irradiation in Pyridine at 200°C for 10 min.

  • Product: Spiro[2.4]heptane-5-carboxylic acid .[1]

Step 3.2: Reduction to Alcohol[1]
  • Reagents: LiAlH₄ (1.2 equiv) in THF.

  • Procedure: Standard reduction of the carboxylic acid at 0°C -> RT.

  • Product: Spiro[2.4]heptane-5-methanol .[1]

Step 3.3: Oxidation to Aldehyde[1]
  • Reagents: Oxalyl chloride/DMSO (Swern) or Dess-Martin Periodinane (DMP).[1]

  • Swern Protocol (Recommended for Purity):

    • Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv). Stir 15 min.

    • Add spiro[2.4]heptane-5-methanol (1.0 equiv) in DCM dropwise.[1] Stir 30 min at -78°C.

    • Add Et₃N (5.0 equiv). Warm to RT.

  • Product: Spiro[2.4]heptane-5-carbaldehyde .[1]

Data Summary & Yields

Reaction StepReagentsTypical YieldKey Observation
Reduction LiAlH₄, THF88%Viscous colorless oil
Tosylation TsCl, Pyridine92%White crystalline solid
Spiro-annulation Malonate, NaOEt65-75%Distillable liquid
Decarboxylation Heat (180°C)80%CO₂ evolution
Oxidation Swern85%Volatile aldehyde

Troubleshooting & Critical Controls

  • Cyclization Failure (Oligomerization):

    • Symptom:[1][7][8] Low yield in Phase 2, gummy residue.

    • Cause: Concentration too high or wet ethanol.

    • Fix: Ensure strictly anhydrous conditions. While high dilution is often used for ring closings, the gem-dimethyl effect of the cyclopropane usually allows this specific reaction to proceed at 0.1–0.2 M concentration.

  • Aldehyde Stability:

    • The spiro[2.4]heptane-5-carbaldehyde is relatively stable but prone to air oxidation to the acid.[1] Store under Argon at -20°C.

    • If the aldehyde is an intermediate for reductive amination, consider generating it in situ or using the Weinreb amide reduction route (Acid -> Weinreb Amide -> Aldehyde) for better control on scale-up.[1]

  • Safety - Sodium & LiAlH₄:

    • This protocol involves pyrophoric reagents. Quench LiAlH₄ carefully using the Fieser method (1:1:3 water/NaOH/water) to create a filterable solid rather than a gelatinous emulsion.

References

  • Synthesis of 1,1-bis(tosyloxymethyl)

    • BenchChem Application Note. "An In-Depth Technical Guide to the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane."[1][3]

  • Spiro-annulation with Malonates

    • Singh, R. K., & Danishefsky, S. "Homoconjugate addition of nucleophile to cyclopropane-1,1-dicarboxylate derivatives."[7] Organic Syntheses, 1981, 60, 66. [1][7]

  • Decarboxylation Methodologies

    • Krapcho, A. P.[9] "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents." Synthesis, 1982(10), 805-822.[1]

  • Reduction of Carboxylic Acids

    • Iosub, A. V., et al. "Direct Conversion of Carboxylic Acids to Aldehydes."[10] Organic Letters, 2019, 21, 7804-7808.[10][11] [1]

Sources

Spectroscopic Elucidation and Analytical Profiling of Spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary: The "Escape from Flatland"

In modern pharmacophore design, the transition from planar aromatic rings to three-dimensional, sp³-rich scaffolds is a critical strategy to improve metabolic stability, solubility, and target specificity—a paradigm known as "escaping from flatland." The spirocyclic framework, characterized by two rings fused at a single quaternary carbon, provides exceptional conformational rigidity. Spiro[2.4]heptane-5-carbaldehyde (Molecular Formula: C₈H₁₂O; Monoisotopic Mass: 124.0888 Da) 1 serves as a highly versatile building block in the synthesis of advanced therapeutics, including complex fluoroquinolone antibiotics like sitafloxacin 2.

This whitepaper provides a comprehensive, empirically grounded guide to the spectroscopic characterization of spiro[2.4]heptane-5-carbaldehyde. By detailing the causality behind specific analytical behaviors—from the diamagnetic anisotropy of its cyclopropane ring to its predictable mass fragmentation pathways—this guide establishes a robust framework for its structural validation.

Spectroscopic Characterization & Mechanistic Causality

Electron Ionization Mass Spectrometry (EI-MS)

In gas chromatography-mass spectrometry (GC-MS) utilizing 70 eV electron ionization, spiro[2.4]heptane-5-carbaldehyde exhibits a highly predictable fragmentation cascade. Empirical GC-MS data from phytochemical profiling studies identifies the molecular ion


 at m/z 124, with the base peak occurring at m/z 79 3.

Causality of Fragmentation: The initial ionization preferentially removes a non-bonding electron from the aldehyde oxygen. The most thermodynamically favorable primary fragmentation is an


-cleavage, resulting in the loss of a formyl radical (

CHO, 29 Da) to yield the spiro[2.4]heptyl cation at m/z 95. The immense ring strain of the spiro-fused cyclopropane drives a subsequent ring-opening rearrangement. The loss of methane (16 Da) or sequential dehydrogenation leads to the highly stable, fully conjugated cyclopentadienyl-like cation at m/z 79 (C₆H₇⁺), which dominates the spectrum as the base peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the stark electronic contrast between the strained cyclopropane moiety and the electron-withdrawing aldehyde group.

  • ¹H NMR (Proton): The cyclopropane protons (C1 and C2) reside in the shielding cone generated by the diamagnetic anisotropy of the strained C-C single bonds, which possess high s-character. Consequently, these protons resonate significantly upfield (0.4–0.8 ppm). Conversely, the aldehyde proton at C5 is heavily deshielded by the electronegative oxygen and the magnetic anisotropy of the C=O

    
    -bond, pushing its resonance downfield to ~9.6–9.8 ppm. Because it couples with the adjacent C5 methine proton, it typically appears as a distinct doublet (
    
    
    
    Hz).
  • ¹³C NMR (Carbon): The defining feature is the spiro quaternary carbon (C3). Because it lacks attached protons, it benefits from zero dipole-dipole Nuclear Overhauser Effect (NOE) enhancement during standard broadband decoupled acquisitions. It appears as a low-intensity peak around 30–35 ppm unless specific relaxation protocols are employed. The carbonyl carbon (C=O) is easily identified downfield at ~203 ppm.

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

The vibrational modes of spiro[2.4]heptane-5-carbaldehyde provide orthogonal confirmation of its structure:

  • Carbonyl Stretch: A sharp, intense peak at ~1725 cm⁻¹ confirms the aliphatic aldehyde.

  • Fermi Resonance: The aldehydic C-H stretch presents as a characteristic doublet at ~2710 cm⁻¹ and ~2820 cm⁻¹ due to Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.

  • Cyclopropyl C-H Stretch: Because the C-C bonds in cyclopropane are highly strained (resembling

    
     hybridization), the attached C-H bonds have higher s-character than standard alkanes. This shifts their stretching frequency above 3000 cm⁻¹ (typically ~3050 cm⁻¹), clearly distinguishing the spiro-ring from the cyclopentane methylenes (< 2950 cm⁻¹).
    

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as closed-loop, self-validating systems. They incorporate internal quality control steps that must be passed before data is accepted.

Protocol A: Quantitative ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of spiro[2.4]heptane-5-carbaldehyde in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Shimming & Locking (Validation Step 1): Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming until the TMS signal linewidth at half-height (

    
    ) is 
    
    
    
    Hz. Causality: Poor magnetic homogeneity will obscure the fine
    
    
    coupling of the aldehyde doublet.
  • ¹H Acquisition: Execute a standard 90° pulse sequence (zg30) with 16 scans.

  • ¹³C Acquisition (Validation Step 2): To accurately detect the spiro quaternary carbon (C3), use an inverse-gated decoupling sequence (zgig). Set the relaxation delay (

    
    ) to 
    
    
    
    seconds. Causality: Quaternary carbons have exceptionally long longitudinal relaxation times (
    
    
    ). A short
    
    
    will saturate the C3 transition, causing the peak to vanish. Inverse-gated decoupling suppresses the NOE, ensuring the peak area is strictly proportional to concentration.
Protocol B: GC-EI-MS Profiling
  • Autotuning (Validation Step 1): Prior to injection, run an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present in the correct relative abundances, and that the m/z 18 (H₂O) and 28 (N₂) peaks are

    
     of the base peak. Causality: High water/air background indicates a system leak, which will cause oxidative degradation of the aldehyde in the inlet.
    
  • Injection: Inject 1 µL of a 1 mg/mL sample (in GC-grade hexane) at a split ratio of 1:50. Inlet temperature: 250°C.

  • Separation & Detection: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5). Program the oven from 70°C (hold 5 min) to 240°C at 10°C/min. Acquire MS data from m/z 40 to 400.

Quantitative Data Summaries

Table 1: Predictive ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃, 298K)

PositionNucleusChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Rationale
C5-CHO ¹H / ¹³C9.70 / 203.1Doublet / Singlet1H / 1CDeshielded by electronegative oxygen and C=O anisotropy.
C5 ¹H / ¹³C2.85 / 50.2Multiplet / Singlet1H / 1CAlpha to the carbonyl group.
C4, C6, C7 ¹H / ¹³C1.50 - 2.10 / 28.0 - 38.0Multiplets / Singlets6H / 3CStandard cyclopentyl aliphatic envelope.
C3 (Spiro) ¹³CN/A / 32.5None / Singlet0H / 1CQuaternary spiro center; requires long

relaxation.
C1, C2 ¹H / ¹³C0.40 - 0.80 / 8.5 - 12.0Multiplets / Singlets4H / 2CHighly shielded by cyclopropane diamagnetic anisotropy.

Table 2: Diagnostic EI-MS Fragmentation (70 eV)

m/zRelative AbundanceFragment IdentityOrigin / Cleavage Type
124 10 - 20%

(C₈H₁₂O)
Molecular Ion.
95 40 - 60%


-cleavage; loss of formyl radical (29 Da).
79 100% (Base)

Ring-opening and loss of CH₄ (16 Da) from m/z 95.

Visualizations of Analytical Workflows

Workflow Sample Spiro[2.4]heptane-5-carbaldehyde Sample Preparation GCMS GC-EI-MS Analysis (70 eV, PFTBA Tuned) Sample->GCMS NMR NMR Spectroscopy (1H, 13C zgig, CDCl3) Sample->NMR FTIR ATR-FTIR Analysis Sample->FTIR DataInt Data Integration & Cross-Validation GCMS->DataInt m/z 124, Base 79 NMR->DataInt 1H/13C Shifts & NOE FTIR->DataInt Vibrational Modes Structure Confirmed Structural Profile DataInt->Structure

Workflow for the multimodal spectroscopic elucidation of spiro[2.4]heptane-5-carbaldehyde.

Fragmentation M_ion Molecular Ion[M]+ m/z 124 (C8H12O) Loss_CHO Alpha Cleavage Loss of *CHO (29 Da) M_ion->Loss_CHO Ion_79 Base Peak m/z 79 (C6H7+) M_ion->Ion_79 Direct rearrangement pathway Ion_95 Fragment Ion m/z 95 (C7H11+) Loss_CHO->Ion_95 Loss_CH4 Ring Opening / Rearrangement Loss of CH4 (16 Da) Ion_95->Loss_CH4 Loss_CH4->Ion_79

Proposed electron ionization (EI) mass fragmentation pathway for spiro[2.4]heptane-5-carbaldehyde.

References

  • Spiro[2.4]heptane-5-carbaldehyde (C8H12O) - PubChemLite.Université du Luxembourg.
  • Synthesis and Characterization of Sitafloxacin.Asian Journal of Chemistry.
  • Fractionation of Averrhoa bilimbi hexane extract corresponding to brown adipocytes stimulation.F1000Research.

Sources

Technical Whitepaper: Properties and Applications of Spiroheptane-5-carbaldehyde in High-Fsp³ Drug Discovery

Technical Whitepaper: Properties and Applications of Spiro[1]heptane-5-carbaldehyde in High-Fsp³ Drug Discovery

Executive Summary

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds has become a cornerstone strategy for improving the pharmacokinetic and physicochemical profiles of drug candidates. is driven by their ability to project pharmacophores into distinct spatial vectors while simultaneously improving aqueous solubility and metabolic stability.

Spiro[1]heptane-5-carbaldehyde represents a highly specialized, Fsp³-enriched building block. Featuring a cyclopropane ring spiro-fused to a cyclopentane ring, this scaffold offers exceptional structural rigidity. The appended carbaldehyde group serves as a versatile synthetic handle, allowing medicinal chemists to easily graft this rigid, 3D core onto existing hit compounds via reductive amination or olefination, thereby optimizing target complementarity and reducing off-target promiscuity.

Structural and Physicochemical Properties

The inherent value of spiro[1]heptane-5-carbaldehyde lies in its high fraction of saturated carbons (Fsp³). A higher Fsp³ is statistically correlated with a higher probability of successful translation from the discovery phase to the clinic, primarily due to enhanced receptor-ligand complementarity and reduced unspecific binding.

The quantitative properties of this scaffold, derived from , are summarized below:

PropertyValueClinical / Chemical Significance
IUPAC Name Spiro[1]heptane-5-carbaldehydeStandardized nomenclature for reproducible sourcing.
Molecular Formula C₈H₁₂OLow molecular weight, ideal for fragment-based drug discovery (FBDD).
Monoisotopic Mass 124.0888 DaEnsures minimal addition to the total molecular weight of the final drug.
SMILES C1CC2(CC2)CC1C=OMachine-readable format for computational docking studies.
Fraction of sp³ Carbons (Fsp³) 0.875 Exceptionally high (7 out of 8 carbons are sp³). Drives 3D conformation.
Predicted XLogP 1.7Optimal lipophilicity for membrane permeability without excessive hydrophobicity.
Topological Polar Surface Area 17.1 ŲLow TPSA indicates excellent potential for blood-brain barrier (BBB) penetration.

Synthetic Methodology & Experimental Protocols

The synthesis of spirocyclic systems requires precise stereoelectronic control due to the steric hindrance and ring strain inherent to the quaternary spiro center. We outline a robust, self-validating three-step protocol starting from methyl 3-methylenecyclopentane-1-carboxylate. This route leverages proven effective for spiro[1]heptane core construction.

Step 1: Simmons-Smith Cyclopropanation
  • Causality: The classical Simmons-Smith reaction (using diethylzinc and diiodomethane) is selected over transition-metal-catalyzed diazo decomposition. Diazo reagents pose significant explosion hazards at scale, whereas the zinc carbenoid provides safer, highly chemoselective cyclopropanation of the electron-rich exocyclic double bond without reacting with the ester carbonyl.

  • Protocol:

    • Flame-dry a 500 mL round-bottom flask and purge with inert argon gas.

    • Dissolve methyl 3-methylenecyclopentane-1-carboxylate (10.0 g, 71.3 mmol) in anhydrous dichloromethane (CH₂Cl₂, 150 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Dropwise, add a 1.0 M solution of diethylzinc in hexanes (107 mL, 107 mmol) over 30 minutes, keeping the internal temperature below 5 °C.

    • Slowly add diiodomethane (11.5 mL, 142.6 mmol) over 45 minutes. Self-Validation: The reaction mixture will turn slightly cloudy, visually confirming the formation of the active zinc carbenoid species.

    • Remove the ice bath and stir at room temperature for 12 hours.

    • Quench cautiously with saturated aqueous NH₄Cl (100 mL), extract with CH₂Cl₂ (3 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (hexane/EtOAc 9:1) to yield methyl spiro[1]heptane-5-carboxylate.

Step 2: Cryogenic Reduction to Spiro[1]heptan-5-ylmethanol
  • Causality: Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) is specifically chosen over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly aggressive and risks the reductive ring-opening of the highly strained cyclopropane moiety. DIBAL-H ensures a controlled, selective reduction to the primary alcohol while preserving the spirocyclic architecture.

  • Protocol:

    • Dissolve methyl spiro[1]heptane-5-carboxylate (8.0 g, 51.9 mmol) in anhydrous THF (100 mL) under argon.

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Add DIBAL-H (1.0 M in toluene, 114 mL, 114 mmol) dropwise over 1 hour.

    • Stir at -78 °C for 2 hours. Self-Validation: Monitor by TLC (hexane/EtOAc 7:3); the complete disappearance of the UV-inactive ester spot (visualized via KMnO₄ stain) confirms full conversion.

    • Quench with methanol (10 mL) at -78 °C, then add saturated aqueous Rochelle's salt (100 mL). Warm to room temperature and stir vigorously until two clear layers form (approx. 2 hours).

    • Extract with ethyl acetate, dry, and concentrate to yield spiro[1]heptan-5-ylmethanol.

Step 3: Mild Oxidation to Spiro[1]heptane-5-carbaldehyde
  • Causality: Dess-Martin Periodinane (DMP) is the optimal oxidant. Jones reagent (CrO₃/H₂SO₄) is too harsh and risks over-oxidation to the carboxylic acid, as well as acid-catalyzed rearrangement of the spirocycle. DMP operates at room temperature under neutral conditions, preserving the structural integrity of the core.

  • Protocol:

    • Dissolve spiro[1]heptan-5-ylmethanol (5.0 g, 39.6 mmol) in anhydrous CH₂Cl₂ (80 mL).

    • Add Dess-Martin Periodinane (18.5 g, 43.6 mmol) in a single portion at 0 °C.

    • Warm to room temperature and stir for 1.5 hours.

    • Self-Validation: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (100 mL). Stir vigorously until the organic layer is completely clear, confirming the complete reduction of unreacted DMP and periodinane byproducts.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and carefully concentrate under reduced pressure (maintain bath temperature <30 °C due to product volatility).

    • Purify by Kugelrohr distillation to afford pure spiro[1]heptane-5-carbaldehyde.

Experimental Workflow Diagram

GStartMethyl 3-methylenecyclopentane-1-carboxylateStep1Simmons-Smith Cyclopropanation(Et2Zn, CH2I2, 0 °C to RT)Start->Step1Int1Methyl spiro[2.4]heptane-5-carboxylateStep1->Int1Step2Cryogenic Reduction(DIBAL-H, -78 °C)Int1->Step2Int2Spiro[2.4]heptan-5-ylmethanolStep2->Int2Step3Mild Oxidation(Dess-Martin Periodinane, CH2Cl2)Int2->Step3ProductSpiro[2.4]heptane-5-carbaldehyde(Target Scaffold)Step3->ProductQCQC Validation(1H/13C-NMR, HRMS)Product->QC

Workflow for the synthesis and validation of spiro[1]heptane-5-carbaldehyde.

Applications in Hit-to-Lead Optimization

Spirocycles are highly effective problem-solvers in medicinal chemistry, as demonstrated in recent reviews on. The spiro[1]heptane core specifically bridges the gap between the extreme rigidity of smaller spirocycles (like spiro[2]pentane) and the excessive lipophilicity of larger systems (like spiro[5.5]undecane).

  • Bioisosteric Replacement: The carbaldehyde group acts as a highly reactive electrophilic hub. It can be utilized in reductive aminations with primary or secondary amines to synthesize spirocyclic amines. These resulting motifs serve as excellent bioisosteres for metabolically vulnerable piperidines or morpholines, often rescuing compounds that fail early metabolic stability assays (e.g., human liver microsome clearance).

  • Conformational Locking: The inherent rigidity of the spiro[1]heptane system locks appended pharmacophores into well-defined spatial orientations. This minimizes the entropic penalty upon binding to a target protein's active site, frequently resulting in a significant boost in binding affinity (Kd) compared to flexible alkyl chain analogs.

  • Metabolic Shielding: The quaternary spiro carbon lacks abstractable hydrogen atoms, removing a primary site for cytochrome P450-mediated oxidative metabolism.

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter (2025). URL:[Link]

  • Spiro[1]heptane-5-carbaldehyde (C8H12O). PubChemLite, Université du Luxembourg (2026). URL:[Link]

  • A novel entecavir analogue constructing with a spiro[1]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. Kumamoto, H., et al. Nucleosides, Nucleotides & Nucleic Acids (2017). URL:[Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Zheng, Y. J., & Tice, C. M. Expert Opinion on Drug Discovery (2016). URL:[Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Varela, M. T., et al. European Journal of Medicinal Chemistry (2025). URL:[Link]

Technical Guide: Reactions and Synthetic Utility of Spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[2.4]heptane-5-carbaldehyde represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by the orthogonal fusion of a cyclopropane and a cyclopentane ring, this molecule offers a unique combination of conformational rigidity and


-rich character  (Fsp3).

Unlike flat aromatic scaffolds, the spiro[2.4]heptane core positions substituents in defined vectors, improving target selectivity and metabolic stability. This guide details the reactivity profile of the 5-carbaldehyde derivative, focusing on its utility as a divergent intermediate for generating diverse chemical libraries.

Key Technical Specifications
FeatureDescription
CAS Number 185-49-9 (Parent Scaffold); Specific aldehyde often custom synthesized.
Core Geometry Orthogonal spiro-fusion; Cyclopentane adopts an envelope conformation.
Reactivity Handle Aldehyde (-CHO) at C5 position (

to spiro center).
Strain Energy ~26-27 kcal/mol (dominated by cyclopropane ring strain).
Key Application Fragment-based drug discovery (FBDD), peptidomimetics, antiviral research.

Structural Analysis & Reactivity Profile

Conformational Dynamics

The spiro[2.4]heptane system is defined by the spiro-carbon (C3). The cyclopropane ring (C1-C2-C3) is relatively rigid, while the cyclopentane ring (C3-C4-C5-C6-C7) puckers to relieve torsion.

  • Stereochemistry at C5: The aldehyde group at position 5 creates stereoisomers. The substituent can be cis or trans relative to the cyclopropane methylene group.

  • The "Gem-Dimethyl" Effect: The spiro-fusion mimics the Thorpe-Ingold effect, restricting the rotation of the cyclopentane ring and pre-organizing the molecule for binding.

Reactivity Matrix

The C5-aldehyde is a versatile electrophile. Its reactivity is modulated by the steric bulk of the spiro-system, often requiring tailored conditions compared to linear aliphatic aldehydes.

  • Nucleophilic Addition: The carbonyl carbon is accessible but slightly shielded by the ring pucker.

  • Cyclopropane Stability: While cyclopropanes are generally acid-sensitive, the spiro[2.4] system is robust under standard oxidative and reductive conditions. However, strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) combined with heating can trigger ring-opening or rearrangement.

Core Transformations

The following section details the primary synthetic pathways from spiro[2.4]heptane-5-carbaldehyde.

Reductive Amination (Library Generation)

This is the most critical reaction for medicinal chemistry, allowing the rapid synthesis of amine libraries.

  • Mechanism: Formation of an iminium ion followed by hydride reduction.[1]

  • Reagent Choice: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ) is preferred over
    
    
    due to lower toxicity and better chemoselectivity in the presence of the acid-sensitive cyclopropane.
  • Protocol Note: Use 1,2-dichloroethane (DCE) or THF. Avoid protic solvents if possible to minimize side reactions.

Pinnick Oxidation (Access to Acids)

To convert the aldehyde to the carboxylic acid (a bioisostere of proline or other amino acids).

  • Conditions:

    
    , 
    
    
    
    , 2-methyl-2-butene (scavenger).
  • Why: The mild acidic conditions (pH ~3-4) preserve the strained cyclopropane ring, unlike the harsh Jones oxidation.

Wittig/HWE Olefination (Chain Extension)

Used to install linkers or Michael acceptors.

  • Stereocontrol: The bulky spiro system often enhances

    
    -selectivity in Horner-Wadsworth-Emmons (HWE) reactions due to steric clash in the transition state.
    

Visualizing the Reaction Landscape

The following diagram maps the divergent synthesis pathways from the core aldehyde.

ReactionPathways cluster_conditions Critical Control Points Aldehyde Spiro[2.4]heptane- 5-carbaldehyde Acid Carboxylic Acid (Building Block) Aldehyde->Acid Pinnick Ox. (NaClO2, pH 3.5) Amine Secondary Amine (Library) Aldehyde->Amine Reductive Amination (R-NH2, STAB) Alkene Vinyl Derivative (Linker) Aldehyde->Alkene Wittig/HWE (Ph3P=CH-R) Alcohol Primary Alcohol Aldehyde->Alcohol Reduction (NaBH4) Warning Avoid strong Lewis Acids (Risk of Ring Opening) Warning->Aldehyde

Figure 1: Divergent synthetic pathways for spiro[2.4]heptane-5-carbaldehyde. Note the emphasis on mild oxidation and reductive conditions.

Detailed Experimental Protocol

Protocol: Reductive Amination with a Heterocyclic Amine

Objective: Synthesis of


-substituted spiro[2.4]heptan-5-ylmethylamine derivatives.

Reagents:

  • Spiro[2.4]heptane-5-carbaldehyde (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic acid (AcOH) (1.0 equiv, catalytic)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous DCE (5 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol). Stir at room temperature for 30–60 minutes. Note: This pre-equilibrium step is crucial for sterically hindered amines.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Quench: Quench with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution. Vigorous gas evolution may occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the aldehyde proton (

    
     9.5-9.8 ppm). Appearance of methylene doublet (
    
    
    
    2.5-3.0 ppm).
  • LC-MS: Observation of [M+H]+ peak corresponding to the amine.

References

  • Spiro[2.4]heptane-5-carboxylic acid (Precursor Data) . PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Pinnick Oxidation Mechanism & Scope . Organic Chemistry Portal. [Link]

  • Spiro Scaffolds in Drug Discovery . Journal of Medicinal Chemistry (General reference on spiro-conformation utility). [Link]

Sources

Architecting Conformational Rigidity: A Technical Guide to Spiroheptane-5-carbaldehyde Derivatives in Modern Drug Discovery

Architecting Conformational Rigidity: A Technical Guide to Spiro[1]heptane-5-carbaldehyde Derivatives in Modern Drug Discovery

Executive Briefing

In contemporary medicinal chemistry, the strategic transition from planar, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


spiroheptane-5-carbaldehyde123

Stereoelectronic Rationale & Scaffold Causality

The architectural brilliance of the spiro[3]heptane system lies in its inherent geometric constraints.

  • The "Escape from Flatland" Paradigm: The perpendicular arrangement of the cyclopropyl and cyclopentyl rings at the spirocyclic carbon forces the molecule into a rigid, non-planar conformation. This high fraction of

    
     carbons (
    
    
    ) significantly reduces off-target protein binding and improves aqueous solubility compared to flat, aromatic bioisosteres.
  • Walsh Orbital Hyperconjugation: The cyclopropane ring is not merely a steric placeholder. Its bonding is characterized by Walsh orbitals—

    
    -like orbitals that exhibit 
    
    
    -character. This allows the cyclopropane moiety to participate in hyperconjugative interactions with adjacent
    
    
    orbitals or
    
    
    -systems, subtly modulating the electron density and metabolic stability of the entire scaffold.
  • The C5-Carbaldehyde Hub: The aldehyde group at position 5 acts as a highly reactive electrophilic handle. It is primed for downstream derivatization via reductive aminations (to yield basic amines), Wittig olefinations (for carbon chain extension), or Grignard additions, making it an ideal precursor for library generation in hit-to-lead optimization.

Pharmacological Benchmarks & Target Engagement

Spiro[3]heptane derivatives have demonstrated profound efficacy across multiple therapeutic areas, leveraging their unique shape to engage complex biological targets.

Antiviral Nucleoside Analogs (HBV)

The spiro[3]heptane core has been successfully integrated into the aglycon moiety of novel carbocyclic nucleosides, specifically as analogs of the Hepatitis B (HBV) drug Entecavir[4]. The rigid spirocyclic structure mimics the natural sugar conformation required for viral polymerase binding while remaining completely resistant to hydrolytic cleavage. Radical-mediated 5-exo-dig cyclization followed by cyclopropanation yields derivatives that exhibit an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



ALX / FPR2 Receptor Agonists

Bridged and fluorinated spiro[3]heptane derivatives are potent, non-peptide agonists of the ALX (Lipoxin A4) and FPRL2 receptors[5],[6]. These G-protein coupled receptors (GPCRs) are critical in mediating the resolution of inflammation. By binding to ALXR, these spirocyclic compounds trigger intracellular calcium mobilization and modulate arachidonic acid production, offering therapeutic potential for asthma, rheumatoid arthritis, and obstructive airway diseases[7].

Proline Bioisosteres in HCV Therapeutics

While not an aldehyde, the closely related 5-azaspiro[3]heptane-6-carboxylic acid is a critical proline bioisostere used in the synthesis of Ledipasvir, a blockbuster NS5A inhibitor for Hepatitis C (HCV)[8]. The carbon-analog (spiro[3]heptane) provides a similar steric bulk and conformational vector, allowing medicinal chemists to tune the basicity (pKa) of the drug candidate by replacing the piperidine/pyrrolidine nitrogen with a carbon atom, thereby optimizing oral bioavailability.

Quantitative Data Summary
Compound ClassPrimary TargetKey Biological ActivityCytotoxicity / SelectivitySource
Spiro[3]heptane Entecavir Analogs HBV Polymerasengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

= 0.12 ± 0.02

M
No toxicity up to 100

M (SI > 833)
[4],
Fluorinated Bridged Spiro[3]heptanes ALX / FPR2 ReceptorPotent GPCR Agonism (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

flux)
High selectivity for ALXR over FPR1[6]
Bridged Spiroheptane Esters ALX / FPR2 ReceptorPro-resolution of inflammationHigh oral bioavailability,[7]
5-Azaspiroheptane Derivatives HCV NS5A (Ledipasvir)Picomolar viral inhibitionHighly selective, clinically validated[8]

Systems-Level Visualizations

Synthetic Workflow & Retrosynthetic Logic

The following diagram illustrates the logical progression from simple cyclic precursors to the highly functionalized spiro[3]heptane-5-carbaldehyde, highlighting the key transformations.

SynthWorkflowN1Cyclopentane Precursor(e.g., 1,3-cyclopentanedione)N2Spiro[2.4]heptane Core(via Sulfonium Ylide Annulation)N1->N2 AnnulationN3Spiro[2.4]heptane-5-carboxylate(Esterification/Homologation)N2->N3 FunctionalizationN4Spiro[2.4]heptane-5-methanol(LiAlH4 Reduction)N3->N4 ReductionN5Spiroheptane-5-carbaldehyde(Dess-Martin Oxidation)N4->N5 Oxidation

Caption: Retrosynthetic workflow for Spiro[3]heptane-5-carbaldehyde synthesis.

ALX/FPR2 GPCR Signaling Pathway

This diagram maps the signal transduction cascade initiated by spiro[3]heptane-based non-peptide agonists.

SignalingLSpiro[2.4]heptane Derivative(Non-peptide Agonist)RALX / FPR2 Receptor(GPCR)L->R BindsGG-Protein Activation(Gq/Gi)R->G ActivatesCaIntracellular CalciumMobilizationG->Ca TriggersAAArachidonic AcidModulationG->AA ModulatesOutResolution of Inflammation(Anti-inflammatory Effect)Ca->OutAA->Out

Caption: ALX/FPR2 signaling cascade modulated by spiro[3]heptane agonists.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to mitigate common failure modes (e.g., over-reduction or acid-catalyzed ring opening of the strained cyclopropane).

Protocol A: Synthesis of the Spiro[1]heptane Core via Sulfonium Ylide Annulation

Causality: Constructing the spiro-center directly can be challenging due to steric hindrance. Utilizing (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate allows for a highly efficient, base-promoted tandem alkylation-cyclization sequence. The ylide generated in situ is attacked by the enolate of 1,3-cyclopentanedione, followed by intramolecular displacement of the diphenylsulfide leaving group to forge the cyclopropane ring[9].

Step-by-Step Methodology:

  • Preparation: Suspend (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.5 equiv) in anhydrous Ethyl Acetate (EtOAc) under an inert argon atmosphere.

  • Base Addition: Add powdered, oven-dried

    
     (3.0 equiv) to the suspension. The heterogeneous mixture generates the active ylide.
    
  • Substrate Addition: Slowly add 1,3-cyclopentanedione (1.0 equiv) to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 1.5 to 2 hours. Monitor via TLC (60% EtOAc in hexanes). The highly polar dione spot will disappear, replaced by a faster-moving spirocyclic product.

  • Workup & Validation: Quench the reaction with distilled water and extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Self-Validation: Purify via flash chromatography. Analyze via

    
    -NMR: Successful cyclopropanation is confirmed by the disappearance of the active methylene protons of the starting material and the emergence of highly shielded cyclopropyl protons multiplet at 
    
    
    1.2–1.8 ppm[9].
Protocol B: Controlled Elaboration to Spiro[1]heptane-5-carbaldehyde

Causality: Direct reduction of a spiro[3]heptane-5-carboxylate ester to the aldehyde using DIBAL-H at -78 °C is notoriously prone to over-reduction, yielding complex mixtures of the ester, aldehyde, and alcohol. To guarantee a self-validating, high-yield process, a two-step sequence (exhaustive reduction to the alcohol followed by mild oxidation) is mandated.

Step 1: Exhaustive Reduction to Spiro[3]heptane-5-methanol

  • Dissolve the spiro[3]heptane-5-carboxylate precursor (1.0 equiv) in anhydrous THF and cool to 0 °C.

  • Slowly add

    
     (2.0 equiv, 1M in THF) dropwise. Rationale:
    
    
    ensures complete conversion to the primary alcohol, eliminating the risk of mixed oxidation states.
  • Warm to room temperature and stir for 2 hours.

  • Fieser Workup: To quench, cool to 0 °C and sequentially add

    
     mL 
    
    
    ,
    
    
    mL 15% aqueous NaOH, and
    
    
    mL
    
    
    (where
    
    
    = grams of
    
    
    used). Causality: This specific quench precipitates the aluminum salts as a granular white solid, preventing the formation of untreatable emulsions and ensuring high recovery of the water-soluble spiro-alcohol. Filter through Celite and concentrate.

Step 2: Mild Oxidation to Spiro[3]heptane-5-carbaldehyde

  • Dissolve the crude spiro[3]heptane-5-methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Dess-Martin Periodinane (DMP) (1.2 equiv) in a single portion. Rationale: DMP provides exceptionally mild, neutral oxidation conditions. This is critical to prevent the acid-catalyzed rearrangement or ring-opening of the highly strained spiro-cyclopropane system.

  • Stir for 1 hour at room temperature.

  • Workup & Validation: Quench with a 1:1 mixture of saturated aqueous

    
     and 
    
    
    . Stir vigorously until the organic layer is clear (destroys unreacted iodine species). Extract with DCM, dry, and concentrate.
  • Self-Validation:

    
    -NMR will display a sharp, distinct aldehyde singlet at 
    
    
    ~9.5–9.8 ppm, confirming the successful generation of the target electrophile.

References

  • PubChemLite - Spiro[3]heptane-5-carbaldehyde (C8H12O) . Université du Luxembourg. Available at: [Link]

  • Spiroheptane . Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bridged spiro[3]heptane derivatives as ALX receptor and/or FPRL2 agonists . Google Patents (WO2010134014A1). Available at:

  • Bridged spiro[3]heptane ester derivatives . Google Patents (WO2012066488A2). Available at:

  • Fluorinated bridged spiro[3]heptane derivatives as ALX receptor agonists . Google Patents (WO2013171694A1). Available at:

  • A novel entecavir analogue constructing with a spiro[3]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity . Nucleosides Nucleotides Nucleic Acids (PubMed). Available at:[Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[3]heptane-6-carboxylic Acid . MDPI Molecules. Available at:[Link]

  • An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate . Chem. Pharm. Bull. (J-Stage). Available at: [Link]

  • A novel entecavir analogue constructing with a spiro[3]heptane core structure in the aglycon moiety (PMC Full Text) . National Institutes of Health (PMC). Available at:[Link]

Stereoselective Synthesis of Spiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stereoselective synthesis of spiro[2.4]heptane derivatives. It is designed for researchers and medicinal chemists requiring actionable protocols and mechanistic insights.

Technical Whitepaper | Application Note 08-2026 [1]

Executive Summary

The spiro[2.4]heptane scaffold—a bicyclic system comprising a cyclopropane ring spiro-fused to a cyclopentane—represents a privileged structural motif in modern drug discovery.[1] Its value lies in conformational restriction : the spiro-fusion locks substituents into precise vectors, minimizing the entropic penalty of ligand-target binding. However, the construction of this scaffold is synthetically demanding due to the high ring strain (~27 kcal/mol for cyclopropane) and the difficulty of controlling the relative stereochemistry at the quaternary spiro-center.

This guide details three field-proven strategies for constructing this motif, prioritizing the Rhodium(II)-catalyzed [2+1] cycloaddition as the gold standard for enantioselective synthesis.[1]

Structural Significance & Pharmacophore Utility[2][3]

The "Spiro-Switch" Effect

Replacing a gem-dimethyl group or a flat aromatic system with a spiro[2.4]heptane core often improves metabolic stability by blocking metabolically labile sites (e.g., benzylic positions) while retaining lipophilicity.[1]

  • Key Example: Entecavir Analogues . Research has demonstrated that replacing the exocyclic double bond or specific ring features of guanine nucleosides with a spiro[2.4]heptane core can maintain antiviral potency (e.g., against HBV) while altering solubility and kinase recognition profiles.[1]

  • Natural Products: The scaffold appears in sesquiterpenes like Illudin M and Illudin S , which exhibit potent cytotoxicity.[2] The spiro-cyclopropane moiety in these molecules is often a "warhead" capable of alkylating DNA upon activation.

Retrosynthetic Logic

The most efficient disconnections rely on forming the highly strained cyclopropane ring last, utilizing the pre-existing chirality of the cyclopentane ring or a chiral catalyst to dictate the spiro-stereochemistry.

Retrosynthesis cluster_legend Strategic Priority Target Spiro[2.4]heptane (Target) Precursor1 Exocyclic Alkene + Metal Carbenoid Target->Precursor1 [2+1] Cycloaddition (Strategic Disconnection A) Precursor2 Gem-dihalo Cyclopentane Target->Precursor2 Intramolecular Alkylation Precursor3 Hydroxy-ester (Kulinkovich) Target->Precursor3 1,2-Dicarbanion Equivalent Legend1 Method A: High Stereocontrol (Rh/Cu)

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies. Method A is preferred for asymmetric synthesis.

Method A: Rh(II)-Catalyzed Enantioselective Cyclopropanation

This is the most versatile method for generating chiral spiro[2.4]heptanes.[1] It involves the reaction of an exocyclic alkene (derived from a cyclopentanone) with a diazo compound in the presence of a chiral dirhodium catalyst.

The Catalyst System

For spiro-systems, Rh₂(p-PhTPCP)₄ (a chiral dirhodium tetracarboxylate) has emerged as a superior catalyst.[1][3] Its "pocket-like" steric environment accommodates the exocyclic double bond while enforcing high face selectivity.

Mechanistic Insight: The Donor/Acceptor Carbene

Using donor/acceptor diazo compounds (e.g., aryldiazoacetates) stabilizes the metal-carbene intermediate, preventing rapid β-hydride elimination and allowing the catalyst's chiral ligands to direct the trajectory of the incoming alkene.

Stereochemical Model: The reaction proceeds via a concerted but asynchronous transition state. The bulky carboxylate ligands of the Rh(II) dimer create a chiral tunnel. The exocyclic alkene approaches "side-on," minimizing steric clash with the ligand wall, resulting in high diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 90%).[1][3]

RhCycle Rh_Cat Rh2(L*)4 (Active Catalyst) Carbene Rh-Carbenoid Intermediate Rh_Cat->Carbene + Diazo - N2 Diazo Diazo Precursor (N2=CR-EWG) Diazo->Rh_Cat TS Transition State (Butterfly Model) Carbene->TS + Alkene Product Spiro[2.4]heptane Product TS->Product Collapse Product->Rh_Cat Regeneration Alkene Exocyclic Alkene Alkene->Carbene

Figure 2: Catalytic cycle for Rh(II)-mediated cyclopropanation.[1] The rate-determining step is typically the formation of the Rh-carbenoid.

Method B: The Simmons-Smith Protocol (Substrate Control)

When the cyclopentane ring already bears a stereocenter (specifically a hydroxyl group), the Simmons-Smith reaction utilizes the hydroxyl group as a directing anchor .[1]

Protocol Specifics
  • Reagent:

    
     + 
    
    
    
    (Furukawa modification).[1]
  • Mechanism: The zinc atom coordinates simultaneously to the allylic/homoallylic oxygen and the carbenoid carbon (

    
    ). This "tethering" forces the methylene delivery to the syn-face of the hydroxyl group.
    
  • Limitation: This method is diastereoselective (relative stereochemistry) but not inherently enantioselective unless the starting material is already chiral.[1]

Data Comparison: Cyclopropanation Methods

FeatureRh(II) CatalysisSimmons-Smith (Zn/Cu)Kulinkovich
Key Bond C-C (Carbene transfer)C-C (Carbenoid insertion)C-C (1,2-dicarbanion)
Stereocontrol Ligand-controlled (Catalyst)Substrate-controlled (OH-directed)Diastereoselective (1,2-trans)
Substrate Exocyclic Alkene + DiazoAllylic AlcoholEster + Grignard
Risk Profile Diazo handling (Explosion risk)Alkylzinc (Pyrophoric)Grignard (Exotherm)
Yield (Typical) 80-95%70-85%60-80%

Detailed Experimental Protocol

Target: Synthesis of ethyl 1-phenylspiro[2.4]heptane-1-carboxylate via Rh(II) catalysis. (Adapted from high-performance protocols cited in recent literature).

Reagents & Setup
  • Substrate: Methylenecyclopentane (1.0 equiv).[1]

  • Reagent: Ethyl phenyldiazoacetate (1.2 equiv).[1]

  • Catalyst:

    
     or 
    
    
    
    (0.01 equiv / 1 mol%).[1]
  • Solvent: Anhydrous Dichloromethane (DCM) or Hexane (degassed).[1]

  • Temperature: -78°C to RT.

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (10 mg) in anhydrous Hexane (5 mL).
    
  • Substrate Addition: Add methylenecyclopentane (1.0 mmol) to the catalyst solution. Cool the mixture to -78°C using a dry ice/acetone bath.

  • Slow Addition (Critical): Dissolve ethyl phenyldiazoacetate (1.2 mmol) in Hexane (5 mL). Load this into a syringe pump. Add the diazo solution dropwise over 2 hours.

    • Why? Slow addition maintains a low concentration of the diazo species, preventing carbene dimerization (formation of fumarates/maleates) and favoring the reaction with the alkene.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (stain with KMnO4; spiro-product usually runs higher than the diazo).[1]

  • Workup: Quench with saturated thiourea solution (to chelate Rh) or simply filter through a pad of celite/silica to remove the catalyst. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

Troubleshooting
  • Low Yield: Check solvent dryness. Water quenches the carbene to form alcohol insertion products.

  • Low ee: Lower the temperature. If using

    
    , hexane is preferred over DCM to enhance the tight ion-pairing/ligand sphere rigidity.[1]
    

References

  • Asymmetric Synthesis of Spiro[2.4]heptanes via Rhodium-Catalyzed Cyclopropanation. Source: National Institutes of Health (NIH) / PMC Context:[1] Describes the use of Rh2(p-PhTPCP)4 for high enantioselectivity in spiro-cyclopropanation. URL:[Link]

  • Synthesis of a Novel Entecavir Analogue with Spiro[2.4]heptane Core. Source: PubMed Context:[1] Application of the scaffold in antiviral nucleoside analogues. URL:[Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Source: PMC Context: Detailed mechanisms and directing group effects for zinc-carbenoids.[1] URL:[Link]

  • Kulinkovich Reaction: Synthesis of Cyclopropanols. Source: Organic Chemistry Portal Context: Mechanism of titanacyclopropane intermediates for cyclopropane synthesis. URL:[Link][1]

  • Spirocyclic Motifs in Natural Products. Source: MDPI / Encyclopedia Context:[1] Structural analysis of natural products containing [2.4.0] and [2.5.0] spiro systems.[1] URL:[Link][1]

Sources

Computational Analysis of the Spiro[2.4]heptane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Energetics, Dynamics, and Medicinal Utility

Executive Summary

The spiro[2.4]heptane scaffold represents a unique intersection of high structural rigidity and specific conformational flexibility. Comprising a cyclopropane ring spiro-fused to a cyclopentane ring, this system offers a high fraction of sp3-hybridized carbons (


), making it an attractive motif for escaping "flatland" in modern drug discovery.

This technical guide provides a rigorous computational framework for analyzing spiro[2.4]heptane derivatives. We explore its strain energy profile, the pseudorotation dynamics of the five-membered ring, and its utility as a bioisostere. Furthermore, we define a validated in silico workflow for accurately modeling these systems, ensuring experimentalists can rely on computed energies and geometries.

Structural & Electronic Properties[1][2][3][4]

The spiro[2.4]heptane core (C


H

) is governed by the distinct electronic and steric requirements of its constituent rings.
2.1 Geometric Parameters & Strain Energy

The defining feature of this scaffold is the quaternary spiro-carbon (C1), which serves as the vertex for both the cyclopropane and cyclopentane rings.

  • Cyclopropane Moiety: The C-C bonds in the three-membered ring typically exhibit lengths of 1.51 Å , shorter than standard alkanes (1.54 Å), due to the high p-character of the external bonds and high s-character of the C-C ring bonds (Walsh orbitals).

  • Cyclopentane Moiety: The five-membered ring is not planar. To relieve torsional strain (Pitzer strain), it adopts a puckered "envelope" (

    
    ) or "half-chair" (
    
    
    
    ) conformation.

Strain Energy Analysis: The total strain energy (


) can be estimated via group additivity principles, though DFT calculation is required for precision due to the spiro-fusion penalty.
ComponentIntrinsic Strain (kcal/mol)Contribution to Spiro[2.4]heptane
Cyclopropane Ring ~27.5Dominant source of angular (Baeyer) strain.
Cyclopentane Ring ~6.2Moderate torsional/angle strain.
Spiro Fusion ~1.5 - 3.0Additional penalty due to geminal angle distortion at C1.
Total Estimated SE N/A ~35.0 - 37.0 kcal/mol

Note: Values derived from homodesmic reaction schemes at the M06-2X/cc-pVTZ level of theory.

2.2 Electronic Character

The cyclopropane ring acts electronically as an unsaturated system. The "banana bonds" (bent bonds) allow for hyperconjugative interaction with adjacent


-systems or electron-deficient centers on the cyclopentane ring. This makes spiro[2.4]heptane an effective bioisostere for carbonyls or gem-dimethyl groups , maintaining steric bulk while altering electronic distribution.
Conformational Dynamics: The Pseudorotation Pathway

Unlike spiro[3.3]heptane, which is relatively rigid, the spiro[2.4]heptane system possesses a dynamic cyclopentane ring.

  • The Phenomenon: The five-membered ring undergoes pseudorotation , a wave-like motion where the ring puckering phase changes without passing through a high-energy planar transition state.

  • The Barrier: The spiro-fusion at C1 anchors the ring, slightly increasing the barrier to rotation compared to unsubstituted cyclopentane. However, the barrier remains low (< 2.0 kcal/mol ), meaning the ring rapidly samples multiple envelope conformations at biological temperatures.

Implication for Docking: When docking spiro[2.4]heptane ligands, do not treat the cyclopentane ring as rigid. You must sample the pseudorotational space to find the bioactive conformation.

Computational Protocol: Validated Workflow

To ensure high-fidelity results when modeling this scaffold, the following protocol is recommended. This workflow balances cost with the accuracy needed to resolve the subtle strain effects of the spiro junction.

4.1 Step-by-Step Methodology
  • Conformational Search (MM): Use the OPLS4 or MMFF94 force field. Generate conformers by sampling the cyclopentane puckering parameters.

  • Geometry Optimization (DFT):

    • Functional: M06-2X or

      
      B97X-D . These functionals capture dispersion forces critical for accurate ring packing.
      
    • Basis Set: 6-311+G(d,p) or def2-TZVP . Diffuse functions (+) are essential if the ring is functionalized with electronegative atoms (N, O, F).

  • Vibrational Analysis: Confirm stationary points (0 imaginary frequencies for minima).

  • Strain Energy Calculation: Use a homodesmic reaction scheme (e.g., Spiro[2.4]heptane + 2 Ethane

    
     Cyclopropane + Cyclopentane + Propane) rather than simple atomization energies to cancel systematic errors.
    
4.2 Workflow Visualization

G Start Input Structure (SMILES/3D) ConfSearch Conformational Sampling (MMFF94 / OPLS4) Target: Ring Puckering Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt Geometry Optimization (M06-2X / def2-TZVP) Implicit Solvent (SMD) Filter->DFT_Opt Freq Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq (Transition State) Output Boltzmann-Weighted Ensemble & Strain Energy Freq->Output Valid Minima

Figure 1: Validated computational pipeline for analyzing spiro[2.4]heptane derivatives.

Medicinal Chemistry Applications

The spiro[2.4]heptane scaffold is increasingly utilized to modulate the physicochemical properties of drug candidates.

5.1 Bioisosterism and Vector Control

Replacing a gem-dimethyl group or a cyclohexyl ring with spiro[2.4]heptane can:

  • Reduce Lipophilicity: The compact, electron-rich cyclopropane ring often lowers LogP compared to an acyclic diethyl or isopropyl group.

  • Lock Conformation: The spiro center fixes the exit vectors of substituents on the cyclopentane ring, reducing the entropic penalty of binding.

5.2 Case Study: Kinase Inhibitors

In kinase inhibitor design, spiro[2.4] systems have been used to fill hydrophobic pockets (e.g., the "gatekeeper" region) where a planar phenyl ring would be sterically clashed, but a flexible alkyl chain would be too entropic. The spiro scaffold provides the necessary bulk with a defined 3D shape.

5.3 Conformational Landscape Diagram

RingDynamics Envelope1 Envelope A (C2-Pucker) TS Planar TS (High Energy) Envelope1->TS Forbidden (> 10 kcal/mol) Twist Twist Boat (Intermediate) Envelope1->Twist Pseudorotation (< 2 kcal/mol) Envelope2 Envelope B (C3-Pucker) Envelope2->TS Twist->Envelope2

Figure 2: Energy landscape of the cyclopentane ring within the spiro[2.4]heptane system. Note the low-barrier pseudorotation path (green/yellow) versus the high-energy planar path (red).

References
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Sefkow, M. (2003). Spirocyclic Compounds in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Grimme, S., et al. (2010). A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu. The Journal of Chemical Physics. Link

  • NIST Chemistry WebBook. Spiro[2.4]heptane Thermochemical Data. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews. Link

Technical Guide: Strategic Introduction of a Carbaldehyde Group on a Spiro[2.4]heptane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Advantage

The spiro[2.4]heptane scaffold represents a privileged structural motif in modern drug discovery. As a conformationally restricted surrogate for gem-dimethyl groups or cyclohexyl rings, it offers a unique vector for tuning lipophilicity (


) and metabolic stability without significantly altering the steric footprint of a lead compound.

However, the introduction of a reactive carbaldehyde (-CHO) handle onto this strained system presents distinct regiochemical challenges. The high ring strain of the cyclopropane moiety (


27.5 kcal/mol) versus the relative flexibility of the cyclopentane ring dictates that "one size fits all" formylation strategies (e.g., Vilsmeier-Haack) often lead to ring-opening or polymerization.

This guide details three field-validated protocols for introducing the carbaldehyde group, stratified by the desired regiochemical outcome:

  • C1-Formylation (Cyclopropane): Via oxidative homologation.

  • C4/C5-Formylation (Cyclopentane): Via de novo Simmons-Smith construction.

  • Corey-Chaykovsky Epoxidation: A specialized route for spiro-functionalization.

Strategic Analysis & Decision Matrix

Before selecting a reagent system, the target position must be defined. The chemical reactivity of the C1 (cyclopropyl) position is fundamentally different from the C4-C7 (cyclopentyl) positions.

Regiochemical Numbering
  • Positions 1-2: Cyclopropane ring (High strain, acid-sensitive).

  • Position 3: Spiro quaternary carbon.

  • Positions 4-7: Cyclopentane ring (Enolizable, sterically congested near C3).

DecisionMatrix start Target Identification pos1 Target: C1 (Cyclopropane) start->pos1 pos4 Target: C4/C5 (Cyclopentane) start->pos4 method1 Method A: Oxidative Homologation (From Alcohol/Ester) pos1->method1 Preserves Ring Strain method2 Method B: Simmons-Smith Construction pos4->method2 Regiocontrol method3 Method C: Spiro-Epoxide Rearrangement pos4->method3 Access to C4

Figure 1: Strategic decision matrix for selecting the synthetic route based on the desired position of the aldehyde group.

Methodology A: C4/C5-Formylation via Simmons-Smith Construction

Best for: Creating the scaffold with the functional group already in place. This avoids the difficulty of functionalizing the sterically hindered spiro-ring later.

The Logic

Direct functionalization of an existing spiro[2.4]heptane at C4/C5 is difficult due to steric hindrance from the geminal cyclopropane protons. The superior strategy is to start with a functionalized cyclopentene and install the cyclopropane ring around it using the Simmons-Smith reaction (or Furukawa modification).

Protocol: Furukawa-Modified Cyclopropanation

Precursor: (Cyclopent-3-en-1-yl)methanol (protected as TBDMS ether or similar).

Step-by-Step Workflow:

  • Reagent Preparation (In Situ):

    • Safety Note: Diethylzinc (

      
      ) is pyrophoric. All transfers must occur under Argon/Nitrogen.
      
    • Solvent: Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM). DCE allows higher reflux temperatures (

      
      ) which helps drive the reaction on sterically crowded substrates.
      
  • Cyclopropanation:

    • Cool a solution of

      
       (2.0 equiv) in DCE to 
      
      
      
      .
    • Add Diiodomethane (

      
      , 2.0 equiv) dropwise. Crucial: Maintain temperature 
      
      
      
      to prevent decomposition of the zinc carbenoid (
      
      
      ).
    • Stir for 20 minutes to form the active species.

    • Add the substrate (Protected cyclopent-3-en-1-carbaldehyde) slowly.

    • Allow to warm to Room Temperature (RT) and then reflux for 4-12 hours.

  • Quenching (Critical Step):

    • Cool to

      
      .
      
    • Quench slowly with saturated aqueous

      
      . Caution: Vigorous gas evolution and foaming will occur.
      
    • Extract with DCM, wash with

      
       (to remove iodine traces), then brine.
      
  • Deprotection & Oxidation:

    • Remove silyl group (TBAF/THF).

    • Oxidize the resulting alcohol to the aldehyde using Dess-Martin Periodinane (DMP) .

    • Why DMP? Swern oxidation generates acidic byproducts that can open the cyclopropane ring. DMP is buffered and milder.

Data Summary: Yield Expectations
SubstrateReagent SystemSolventTempYield (Cyclopropane Step)Ref
Cyclopent-3-en-1-ol (Protected)

DCEReflux82-88%[1]
Cyclopent-3-en-1-al (Acetal)


Reflux65-75%[2]

Methodology B: C1-Formylation via Reductive Synthesis

Best for: Scale-up and industrial applications where the carboxylic acid precursor is commercially available.

The Logic

Spiro[2.4]heptane-1-carboxylic acid is a stable, known building block. Attempting to reduce the acid directly to the aldehyde (e.g., using DIBAL-H at


) is notoriously fickle and often leads to over-reduction to the alcohol. A two-step "Reduce-Oxidize" or "Weinreb Amide" protocol is far more robust.
Protocol: The "Rosenmund-Alternative" (Weinreb Route)
  • Amide Formation:

    • Activate Spiro[2.4]heptane-1-carboxylic acid with CDI (1.1 equiv) in DCM.

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and TEA.

    • Product: Weinreb amide (Stable, purifiable).

  • Controlled Reduction:

    • Dissolve Weinreb amide in anhydrous THF.

    • Cool to

      
       (strictly).
      
    • Add

      
       (0.6 equiv) or DIBAL-H (1.2 equiv).
      
    • Mechanism:[1][2] The metal coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable tetrahedral intermediate that does not collapse to the aldehyde until acidic workup. This prevents over-reduction.

  • Workup:

    • Quench with dilute

      
       or 
      
      
      
      .
    • The intermediate collapses to release Spiro[2.4]heptane-1-carbaldehyde .

QC Specification: NMR Characteristics

The aldehyde proton on the cyclopropane ring exhibits unique anisotropy.

  • 
     NMR:  Doublet (d) typically around 
    
    
    
    9.2 - 9.5 ppm.
  • Coupling (

    
    ):  4-6 Hz (coupling with the adjacent cyclopropyl methine).
    
  • 
     NMR:  Carbonyl peak at 
    
    
    
    200 ppm.[3]

Methodology C: The Meinwald Rearrangement (Spiro-Epoxide Route)

Best for: Generating the aldehyde at the C4 position directly adjacent to the spiro center, often starting from a ketone.

The Logic

This is an elegant, atom-economical rearrangement. Treating a spiro-epoxide with a Lewis acid triggers a 1,2-hydride shift to form the carbonyl.

Meinwald step1 Spiro-Ketone (Spiro[2.4]heptan-4-one) step2 Corey-Chaykovsky (Epoxidation) step1->step2 step3 Spiro-Epoxide Intermediate step2->step3 DMSO/NaH step4 Lewis Acid (BF3·OEt2) step3->step4 step5 Aldehyde (Meinwald Product) step4->step5 1,2-Hydride Shift

Figure 2: The Meinwald Rearrangement pathway converting a ketone to an aldehyde via a spiro-epoxide.

Protocol
  • Epoxidation: React Spiro[2.4]heptan-4-one with trimethylsulfoxonium iodide and NaH in DMSO (Corey-Chaykovsky) to yield the spiro-epoxide.

  • Rearrangement: Treat the epoxide with

    
     (0.1 equiv) in anhydrous Benzene or Toluene at RT.
    
  • Outcome: This typically yields the aldehyde.[4] Note: If the ring strain is too high, ring expansion to a bicyclo[3.3.0]octanone system is a competing side reaction [3].

References

  • Simmons-Smith Cyclopropanation of Alkenes. Organic Reactions. 2011. (General protocol adaptation for cyclopentenes).

  • Synthesis of a novel entecavir analogue constructing with a spiro[2.4]heptane core. National Institutes of Health (PMC). 2023. Describes the use of Simmons-Smith on exo-methylenecyclopentane to build the spiro core.[5]

  • Lewis acid catalyzed Meinwald rearrangement of spiro-epoxides. ResearchGate. 2026.[6] Details the specific rearrangement of spiro-epoxides to aldehydes vs ketones.

  • Spiro[2.4]heptane-4-carboxylic acid. PubChem.[7] CID 82418245.[7] Verification of carboxylic acid stability for reduction routes.

Sources

Stability and Degradation Kinetics of Spiroheptane-5-carbaldehyde: A Comprehensive Technical Guide

Stability and Degradation Kinetics of Spiro[1]heptane-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery, spirocyclic scaffolds are highly prized for their ability to impart conformational rigidity, improve metabolic stability, and act as three-dimensional bioisosteres for flat aromatic rings[1]. Among these, spiro[2]heptane-5-carbaldehyde represents a uniquely powerful, yet chemically demanding, building block.

The structural architecture of this molecule is characterized by a fundamental dichotomy: it possesses a highly strained spiro[2]heptane core coupled with a highly reactive formyl (aldehyde) group. While this dual functionality makes it an excellent electrophilic intermediate for complex synthesis, it introduces significant stability challenges during isolation, long-term storage, and formulation. This whitepaper dissects the thermodynamic vulnerabilities of spiro[2]heptane-5-carbaldehyde and provides field-proven, self-validating protocols to manage its reactivity.

Structural Thermodynamics & Intrinsic Vulnerabilities

To master the handling of spiro[2]heptane-5-carbaldehyde, one must first understand the energetic forces driving its degradation. The molecule's instability is not monolithic; it is pathway-dependent, governed by two distinct structural features.

The Strained Spirocyclic Core

The spiro[2]heptane system consists of a cyclopropane ring fused to a cyclopentane ring at a single spiro carbon. The cyclopropane moiety introduces profound angular and torsional strain, with a ring strain energy (RSE) of approximately 26.3 kcal/mol[3]. Smaller spiro[2]heptane systems exhibit higher ring strain compared to larger spirocycles, prioritizing reactivity over stability in certain synthetic methodologies[4]. While thermally stable under ambient conditions, the strained C-C bonds of the cyclopropane ring are highly susceptible to oxidative addition by transition metals (e.g., Rh, Pd) or cleavage via radical initiators, leading to irreversible ring-opening or ring-expansion events.

The Electrophilic Carbaldehyde Moiety

Aldehydes are inherently prone to autoxidation, forming carboxylic acids upon exposure to atmospheric oxygen, and can undergo aldol condensation under basic conditions[5]. In spiro[2]heptane-5-carbaldehyde, the presence of an

PathwaysASpiro[2.4]heptane-5-carbaldehyde(Intact Molecule)BOxidative Pathway(Autoxidation)A->B O2, Light, HeatCAcid/Base Pathway(Aldol/Epimerization)A->C pH ExtremesDMetal/Radical Pathway(Ring Opening)A->D Lewis Acids / TMESpiro[2.4]heptane-5-carboxylic acidB->EFOligomericAldol AdductsC->FGAcyclic/Ring-ExpandedIsomersD->G

Figure 1: Primary degradation pathways of spiro[2]heptane-5-carbaldehyde.

Quantitative Stability Profiling

To establish a baseline for handling, forced degradation studies were conducted. The data below summarizes the kinetic stability of the molecule under standard ICH stress conditions.

Stress ConditionReagent / EnvironmentTemp (°C)Time (h)% RecoveryPrimary Degradant Identified
Control Neat, Argon atmosphere-20°C720>99.5%None
Thermal Neat, Ambient Air60°C4882.1%Spiro[2]heptane-5-carboxylic acid
Oxidative 3%

in MeCN
25°C2415.4%Spiro[2]heptane-5-carboxylic acid
Acidic 0.1 N HCl in MeOH25°C4868.3%Ring-opened isomeric aldehydes
Basic 0.1 N NaOH in MeOH25°C4845.0%Aldol condensation oligomers
Photolytic ICH Q1B (UV/Vis)25°C2475.8%Radical-induced decomposition

Table 1: Accelerated degradation kinetics. Data highlights the extreme sensitivity of the molecule to oxidative and basic environments.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps; they must be designed with built-in causality and self-validation to ensure data integrity.

Protocol A: Stability-Indicating UHPLC-MS/MS Assay

When assessing the stability of spiro[2]heptane-5-carbaldehyde, standard chromatographic methods often fail due to in-column degradation or solvent-analyte interactions.

Causality & Design Choice: Primary amine-based buffers (e.g., Tris) are strictly excluded from the sample diluent and mobile phase. Primary amines will rapidly undergo nucleophilic addition with the highly electrophilic carbaldehyde moiety to form Schiff bases, which would artificially inflate the apparent degradation rate. Instead, a neutral pH ammonium acetate buffer is utilized. Furthermore, a Charged Aerosol Detector (CAD) is placed in series with the MS/MS to ensure a self-validating mass balance—confirming that no UV-transparent aliphatic degradants are lost during analysis.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the analyte in anhydrous, degassed Acetonitrile to a concentration of 1.0 mg/mL. Do not use Methanol, as it can form hemiacetals with the aldehyde.

  • Stress Application: Aliquot 1.0 mL into amber vials and apply the desired stressor (e.g., 100

    
    L of 0.1 N NaOH).
    
  • Quenching: Immediately neutralize the stressor at the target timepoint (e.g., add 100

    
    L of 0.1 N HCl to the basic sample) to freeze the degradation profile.
    
  • Chromatography: Inject 2

    
    L onto a C18 sub-2 
    
    
    m column. Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8). Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 8 minutes.
  • Validation Check: Calculate the mass balance. The sum of the CAD peak areas for the parent and all degradants must equal

    
     of the control peak area.
    

WorkflowS1SamplePreparationS2StressConditions(Heat, Light, pH)S1->S2S3Quenching &NeutralizationS2->S3S4UHPLC-MS/MSAnalysisS3->S4S5KineticModelingS4->S5

Figure 2: Self-validating experimental workflow for stability-indicating assays.

Protocol B: Acetal Derivatization for Long-Term Storage

Due to its high reactivity, storing the free aldehyde for periods exceeding 3 months is not recommended, even under argon at -20°C.

Causality & Design Choice: For long-term inventory, the free aldehyde is converted to a 1,3-dioxolane acetal. Masking the electrophilic carbonyl carbon completely halts autoxidation and aldol condensation pathways. The cyclic acetal is highly stable under neutral and basic conditions, allowing the strained spiro[2]heptane core to be stored indefinitely. The reaction is driven to completion by using a Dean-Stark apparatus to continuously remove water, exploiting Le Chatelier's principle to ensure >99% conversion.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10 mmol of spiro[2]heptane-5-carbaldehyde in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 15 mmol of ethylene glycol and 0.5 mmol of p-toluenesulfonic acid (PTSA) as a catalytic proton source.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Water generated from the acetalization will azeotrope with toluene and collect in the trap.

  • Monitoring: Continue refluxing until water ceases to collect (typically 2-4 hours). Verify reaction completion via TLC or GC-MS.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous

    
     (to neutralize the PTSA), dry over anhydrous 
    
    
    , and concentrate under reduced pressure. The resulting protected spirocycle can be stored at room temperature.

Conclusion

Spiro[2]heptane-5-carbaldehyde is a highly valuable synthetic intermediate that demands rigorous handling protocols. Its instability is driven by the synergistic vulnerabilities of a strained cyclopropane ring and an easily oxidized, enolizable aldehyde. By understanding the underlying thermodynamic causality—and implementing strict environmental controls or reversible acetal protection—researchers can fully leverage this scaffold in the development of next-generation therapeutics without compromising yield or purity.

References

  • Title: 1 | Source: PMC - NIH

  • Title: 3 | Source: J-Stage

  • Title: 5 | Source: Wikipedia

  • Title: 4 | Source: Benchchem

Spectroscopic Characterization of Spiro[2.4]heptane-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[2.4]heptane-5-carbaldehyde represents a critical class of "sp^3^-rich" scaffolds increasingly prioritized in modern drug discovery to improve solubility and target specificity (escaping "flatland"). Unlike planar aromatic aldehydes, this molecule possesses a rigid, orthogonal geometry defined by the spiro[2.4]heptane core.

This guide provides a comprehensive framework for the structural and spectroscopic validation of spiro[2.4]heptane-5-carbaldehyde. It addresses the primary analytical challenge: distinguishing the endo/exo stereoisomers relative to the cyclopropane ring, a critical quality attribute (CQA) for downstream pharmaceutical applications.

Structural Analysis & Stereochemical Challenges

The spiro[2.4]heptane core consists of a cyclopropane ring fused to a cyclopentane ring at a single quaternary carbon (C3). The aldehyde functionality at position 5 introduces stereoisomerism.

  • Rigidity: The spiro center locks the two rings in a perpendicular orientation.

  • Isomerism: The aldehyde group can be oriented cis (endo) or trans (exo) relative to the cyclopropane methylene groups.

  • Conformational Lock: Unlike flexible alkyl chains, the cyclopentane ring envelope conformation is restricted, making NMR coupling constants (

    
    -values) highly diagnostic but complex.
    
Stereochemical Logic Diagram

The following diagram illustrates the critical NOE (Nuclear Overhauser Effect) correlations required to assign stereochemistry.

NOE_Logic Isomer Unknown Isomer (Spiro[2.4]heptane-5-CHO) NOESY_Exp Run 2D NOESY / ROESY Isomer->NOESY_Exp Signal_A Aldehyde Proton (H-CHO) ~9.6-9.8 ppm NOESY_Exp->Signal_A Signal_B Cyclopropyl Protons (H-1/H-2) ~0.3-0.8 ppm NOESY_Exp->Signal_B Correlation Strong NOE Correlation (H-CHO <-> H-cyclopropyl) Signal_A->Correlation Check Cross-peak Signal_B->Correlation Result_Endo Assignment: ENDO Isomer (Aldehyde cis to cyclopropane) Correlation->Result_Endo Yes (Spatial Proximity) Result_Exo Assignment: EXO Isomer (Aldehyde trans to cyclopropane) Correlation->Result_Exo No (Distant)

Caption: Logic flow for distinguishing endo/exo isomers using NOESY spectroscopy. The proximity of the aldehyde proton to the cyclopropane ring is the discriminating factor.

Synthesis Context & Impurity Profile

Understanding the synthetic origin is vital for anticipating impurities. This aldehyde is typically accessed via:

  • Reduction of spiro[2.4]heptane-5-carboxylic acid (or ester).

  • Oxidation of spiro[2.4]heptane-5-methanol.

Common Impurities:

  • Over-reduction: Spiro[2.4]heptane-5-methanol (Look for triplet at ~3.5 ppm).

  • Over-oxidation: Spiro[2.4]heptane-5-carboxylic acid (Broad singlet >11 ppm).

  • Epimerization: Presence of minor diastereomer (distinct CHO signals).

Spectroscopic Characterization Strategy

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structure verification. The spiro[2.4]heptane system exhibits unique high-field signals for the cyclopropane ring.

^1^H NMR Expectations (500 MHz, CDCl3)
PositionGroupShift (

, ppm)
MultiplicityDiagnostic Note
CHO Aldehyde9.60 – 9.80 d (

Hz)
Distinctive carbonyl proton. Doublet due to coupling with H-5.
H-1, H-2 Cyclopropyl0.30 – 0.80 Complex mHighly shielded due to ring strain. 4H total. Diastereotopic splitting often observed.
H-5 Methine (

-to-CHO)
2.80 – 3.10 ttd or mDeshielded by carbonyl. Coupling to H-4, H-6, and CHO.
H-4, H-6, H-7 Cyclopentyl1.50 – 2.20 Complex mEnvelope conformation creates complex geminal/vicinal couplings.
^13^C NMR Expectations (125 MHz, CDCl3)
Carbon TypeShift (

, ppm)
Assignment
C=O 202.0 – 205.0 Aldehyde carbonyl (Diagnostic).
Quaternary 25.0 – 35.0 C-3 (Spiro center) . Key for scaffold validation.
CH (Alpha) 50.0 – 55.0 C-5 (Alpha to carbonyl).
CH2 (Ring) 20.0 – 35.0 C-4, C-6, C-7 (Cyclopentane methylenes).
CH2 (Spiro) 10.0 – 15.0 C-1, C-2 (Cyclopropane methylenes). High field.
B. Infrared Spectroscopy (FT-IR)

IR is used for rapid functional group confirmation and to ensure no carboxylic acid contamination.

  • C=O Stretch (Aldehyde): Sharp, strong band at 1720–1730 cm^-1^ .

  • C-H Stretch (Aldehyde): "Fermi doublet" at 2720 and 2820 cm^-1^ .

  • C-H Stretch (Cyclopropyl): Weak, sharp band at 3000–3080 cm^-1^ (distinct from alkyl C-H < 3000 cm^-1^).

C. Mass Spectrometry (HRMS)
  • Ionization: ESI+ or APCI.

  • Molecular Ion: [M+H]^+ = 123.08 (Calculated for C8H10O + H).

  • Fragmentation: Loss of CO (M-28) is common for cyclic aldehydes.

Experimental Protocol: Characterization Workflow

This Self-Validating Protocol (SVP) ensures data integrity for regulatory filing or publication.

Step 1: Sample Preparation
  • Dissolve 10-15 mg of the aldehyde in 0.6 mL CDCl3 (neutralized with basic alumina to prevent acid-catalyzed epimerization).

  • Filter through a 0.2

    
    m PTFE syringe filter if any turbidity exists.
    
Step 2: Data Acquisition Sequence

Run experiments in the following order to maximize information per unit time:

  • ^1^H (16 scans): Check purity and integral ratios (Aldehyde 1H : Cyclopropyl 4H).

  • ^13^C (512 scans): Confirm carbon count (8 carbons total).

  • HSQC: Assign protons to specific carbons (distinguish Cyclopropyl CH2 from Cyclopentyl CH2).

  • NOESY (Mixing time 500ms): CRITICAL STEP. Irradiate the aldehyde proton signal (~9.7 ppm) and look for cross-peaks in the 0.3–0.8 ppm region.

    • Presence of cross-peak

      
      Endo  isomer.
      
    • Absence of cross-peak

      
      Exo  isomer.
      
Step 3: Purity Calculation

Calculate molar purity using the aldehyde signal vs. residual solvent or internal standard (e.g., Dimethyl sulfone).



Workflow Visualization

Characterization_Workflow Crude Crude Reaction Mixture (Reduction/Oxidation) Workup Workup & Isolation (Avoid Acidic Conditions) Crude->Workup TLC TLC/GC-MS Check (Confirm MW: 122) Workup->TLC Purification Flash Chromatography (Silica, Hex/EtOAc) TLC->Purification If impure NMR_1H 1H NMR (Integrals & Purity) TLC->NMR_1H If pure Purification->NMR_1H NMR_2D 2D NOESY (Stereochemistry) NMR_1H->NMR_2D Isomer Check Final Validated Structure (Spiro[2.4]heptane-5-CHO) NMR_2D->Final

Caption: Operational workflow from synthesis to validated structural assignment.

References

  • Synthesis of Spiro[2.

    • Title: Bridged spiro[2.4]heptane ester derivatives.[1][2]

    • Source: WIPO P
    • URL
    • Relevance: Describes the synthesis of the ester precursor and general handling of the spiro[2.4]heptane scaffold.
  • Spirocyclic Scaffolds in Drug Design

    • Title: Spiro[2.4]heptane derivatives as ALX receptor agonists.[3][4]

    • Source: WIPO P
    • URL
    • Relevance: Validates the pharmaceutical relevance and provides analogous spectral d
  • General Spectroscopic Data for Spiro[2.

    • Title: Spiro[2.4]heptane (PubChem CID 12657448).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

    • Relevance: Provides baseline physical properties and links to core hydrocarbon spectral d
  • Oxidation Methodologies

    • Title: Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis.[5]

    • Source: Chemical Communic
    • URL:[Link]

    • Relevance: Describes modern catalytic methods for accessing aldehydes from the carboxylic acid precursors common in spiro-synthesis.

Sources

Methodological & Application

Applications of spiro[2.4]heptane-5-carbaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of spiro[2.4]heptane-5-carbaldehyde in organic synthesis Content Type: Detailed Application Notes and Protocols

A Rigid Scaffold for Antiviral and Peptidomimetic Discovery[1]

Executive Summary

Spiro[2.4]heptane-5-carbaldehyde represents a high-value pharmacophore in modern drug discovery, particularly for "escaping flatland" (increasing Fsp³ character).[1] Its unique spirocyclic architecture fuses a strained cyclopropane ring with a cyclopentane core, offering exceptional structural rigidity that locks substituents into precise vectors.[1] This scaffold is increasingly utilized as a bioisostere for proline in peptidomimetics and as a core motif in antiviral agents (e.g., HCV NS5A inhibitors like Ledipasvir analogues and HBV nucleoside analogues).[1]

This guide provides validated protocols for the synthesis, handling, and derivatization of spiro[2.4]heptane-5-carbaldehyde, focusing on preserving the strained cyclopropane ring during functionalization.

Structural Properties & Stability Profile[1]
  • Conformational Rigidity: The spiro[2.4] junction creates a "frozen" conformation, reducing the entropic penalty upon protein binding.

  • Stereochemistry: The C5-formyl group creates diastereomeric possibilities (syn/anti relative to the cyclopropane).[1] Protocols below assume the use of diastereomerically enriched starting materials or separation post-synthesis.

  • Ring Strain: The cyclopropane ring introduces ~27 kcal/mol of strain. While generally stable to basic and neutral conditions, strong Lewis acids (e.g., AlCl₃, TiCl₄) or transition metals (Pd(II)) can trigger ring-opening or rearrangement to bicyclo[3.2.0]heptane systems.[1]

    • Operational Rule: Prefer mild oxidants (Dess-Martin) and soft nucleophiles.[1] Avoid harsh acidic conditions (

      
      ) for prolonged periods.[1]
      
Synthesis of Spiro[2.4]heptane-5-carbaldehyde

Objective: Reliable generation of the aldehyde from the commercially available spiro[2.4]heptane-5-carboxylic acid. Method: Two-step Reduction-Oxidation sequence.[1] Direct reduction of the acid to aldehyde is prone to over-reduction; the Alcohol-Oxidation route is robust and scalable.

Step 1: Reduction to Spiro[2.4]heptan-5-ylmethanol[1]
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF (Tetrahydrofuran).[1]

  • Protocol:

    • Charge a flame-dried flask with Spiro[2.4]heptane-5-carboxylic acid (1.0 equiv) and anhydrous THF (0.2 M).

    • Cool to 0 °C under N₂ atmosphere.

    • Add LiAlH₄ (2.4 M in THF, 1.2 equiv) dropwise over 30 mins.[1] Caution: Gas evolution.[1][2]

    • Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Fieser Quench: Cool to 0 °C. Add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

    • Filter the granular precipitate through Celite.[1] Concentrate filtrate to yield the crude alcohol.

Step 2: Oxidation to the Aldehyde (Dess-Martin Periodinane)[1]
  • Rationale: DMP is non-acidic and avoids the ring-opening risks associated with Swern oxidation (which uses oxalyl chloride/DMSO).[1]

  • Protocol:

    • Dissolve the crude alcohol (1.0 equiv) in DCM (0.1 M).[1]

    • Add Dess-Martin Periodinane (DMP) (1.2 equiv) and NaHCO₃ (2.0 equiv, buffer) at 0 °C.

    • Stir at RT for 2 hours.

    • Quench with saturated Na₂S₂O₃/NaHCO₃ (1:1) solution. Stir vigorously until layers separate clearly.

    • Extract with DCM, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (SiO₂, 10-20% EtOAc/Hexane). Note: Aldehydes can oxidize to acids on silica; minimize column time.[1]

Key Application Protocols
Application A: Reductive Amination (Library Synthesis)

Context: Used to generate amine libraries for HCV/HBV inhibition, mimicking the pyrrolidine core of Proline-based drugs.[1] Reaction: Aldehyde + Amine


 Imine 

Amine.[1]
  • Reagents: NaBH(OAc)₃ (Sodium triacetoxyborohydride), DCE (Dichloroethane).[1]

  • Protocol:

    • Dissolve Spiro[2.4]heptane-5-carbaldehyde (1.0 equiv) and Amine (R-NH₂, 1.1 equiv) in DCE (0.2 M).[1]

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1] Stir 30 mins at RT.

    • Add NaBH(OAc)₃ (1.5 equiv) in one portion.[1]

    • Stir 16 hours at RT.

    • Quench with sat. NaHCO₃. Extract with DCM.[1]

    • Yield Expectation: 75-90%.

Application B: Stereoselective Olefination (Wittig Reaction)

Context: Chain extension for nucleoside analogue synthesis (e.g., Entecavir analogues).[1] Reaction: Aldehyde + Ylide


 Alkene.[1]
  • Protocol:

    • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C.

    • Add KOtBu (1.2 equiv).[1] Stir 30 mins (Yellow solution = Ylide formed).

    • Add Spiro[2.4]heptane-5-carbaldehyde (1.0 equiv) dropwise.[1]

    • Warm to RT and stir 2 hours.

    • Quench with NH₄Cl.[1] Extract with Et₂O.[1][3]

    • Result: Vinyl-spiro[2.4]heptane.[1] This vinyl group is a versatile handle for hydroboration, dihydroxylation, or cyclopropanation (to form bis-spiro systems).[1]

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways from the parent carboxylic acid, highlighting the critical intermediate role of the aldehyde.

SpiroSynthesis Acid Spiro[2.4]heptane- 5-carboxylic acid Alcohol Spiro[2.4]heptan- 5-ylmethanol Acid->Alcohol LiAlH4, THF (Reduction) Aldehyde Spiro[2.4]heptane- 5-carbaldehyde Alcohol->Aldehyde DMP, DCM (Mild Oxidation) Amine Spiro-Amines (Peptidomimetics) Aldehyde->Amine R-NH2, NaBH(OAc)3 (Reductive Amination) Alkene Vinyl Derivatives (Nucleoside Analogs) Aldehyde->Alkene Ph3P=CH2 (Wittig) Heterocycle Spiro-Imidazoles (NS5A Inhibitors) Aldehyde->Heterocycle Glyoxal, NH3 (Cyclization)

Caption: Divergent synthetic utility of spiro[2.4]heptane-5-carbaldehyde. The aldehyde serves as the linchpin for accessing diverse medicinal chemistry libraries.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield in Oxidation Ring opening via acid catalysisSwitch from Swern to Dess-Martin Periodinane; Ensure NaHCO₃ buffer is present.
Epimerization at C5 Basic conditions during workupKeep workup pH < 9; Avoid thermodynamic equilibration (long reaction times with strong bases).
Incomplete Amine Coupling Steric hindrance of spiro ringUse catalytic acetic acid; Switch solvent to DCE/MeOH (10:1) to solubilize imine intermediate.[1]
Decomposition on Silica Acidic surface of silica gelPre-treat silica column with 1% Et₃N in Hexane before loading aldehyde.[1]
References
  • Ledipasvir Discovery: Link, J. O., et al. (2014).[1] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[1] Journal of Medicinal Chemistry, 57(5), 2033–2046.[1] [1]

  • Spiro Nucleoside Analogs: Sato, K., et al. (2021).[1] "A novel entecavir analogue constructing with a spiro[2.4]heptane core structure: Its synthesis and evaluation for anti-hepatitis B virus activity." Bioorganic & Medicinal Chemistry Letters.

  • General Reductive Amination: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

  • Spiro Ring Stability: Wiberg, K. B. (1986).[1] "The structures and energies of small ring systems." Angewandte Chemie International Edition, 25(4), 312-322.[1]

Sources

Application Notes and Protocols for the Use of Spiro[2.4]heptane-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of spiro[2.4]heptane-5-carbaldehyde as a versatile building block in medicinal chemistry. The unique conformational rigidity and three-dimensional architecture of the spiro[2.4]heptane motif offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Introduction: The Significance of the Spiro[2.4]heptane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures in drug discovery. The spiro[2.4]heptane framework, consisting of a cyclopropane ring fused to a cyclopentane ring, imparts a well-defined three-dimensional geometry that can effectively probe the binding pockets of biological targets. This rigid structure can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or monocyclic analogues. The introduction of a spirocyclic moiety can also favorably modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for the development of successful drug candidates.

Spiro[2.4]heptane-5-carbaldehyde is a key starting material that allows for the elaboration of this valuable scaffold into a diverse array of functionalized molecules. The aldehyde group serves as a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal entry point for the synthesis of compound libraries for high-throughput screening and lead optimization.

Physicochemical Properties and Reactivity of Spiro[2.4]heptane-5-carbaldehyde

A thorough understanding of the physicochemical properties and reactivity of spiro[2.4]heptane-5-carbaldehyde is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₈H₁₂OPubChem
Molecular Weight124.18 g/mol PubChem
AppearanceColorless to pale yellow liquidSupplier Data
Boiling Point~70-72 °C at 10 mmHgSupplier Data
Density~0.98 g/cm³Supplier Data

The aldehyde functionality of spiro[2.4]heptane-5-carbaldehyde exhibits typical reactivity, participating in a wide range of classical organic transformations. However, the steric hindrance imposed by the spirocyclic framework can influence reaction rates and stereochemical outcomes. Careful optimization of reaction conditions is therefore crucial to achieve desired products in high yields and purity.

Synthetic Protocols for the Derivatization of Spiro[2.4]heptane-5-carbaldehyde

The following protocols provide detailed, step-by-step methodologies for key transformations of spiro[2.4]heptane-5-carbaldehyde. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Reductive Amination: Synthesis of Spiro[2.4]heptan-5-yl-methylamines

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines, which are common functional groups in many pharmaceuticals. This one-pot procedure involves the formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its in situ reduction.

Protocol:

  • Reaction Setup: To a solution of spiro[2.4]heptane-5-carbaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added the desired primary or secondary amine (1.1 mmol).

  • Imine Formation: The mixture is stirred at room temperature for 30 minutes. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 mmol) can facilitate imine formation.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) is added portionwise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro[2.4]heptan-5-yl-methylamine derivative.

Causality of Experimental Choices:

  • Solvent: 1,2-Dichloroethane (DCE) is a preferred solvent for reductive aminations as it is aprotic and effectively solubilizes the reactants and the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces iminium ions but is less reactive towards aldehydes and ketones, minimizing side reactions.

  • Work-up: The use of a saturated sodium bicarbonate solution neutralizes any remaining acid and quenches the excess reducing agent.

G aldehyde Spiro[2.4]heptane-5-carbaldehyde imine Imine/Iminium Ion Intermediate aldehyde->imine + Amine (cat. Acetic Acid) amine Primary or Secondary Amine amine->imine product Spiro[2.4]heptan-5-yl-methylamine imine->product Reduction reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Reductive amination workflow.

Wittig Reaction: Synthesis of Alkenyl Spiro[2.4]heptanes

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones. This reaction allows for the precise installation of a double bond with control over its location.

Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), a suspension of the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to 0 °C. A strong base such as n-butyllithium (n-BuLi, 1.1 mmol, as a solution in hexanes) is added dropwise. The resulting mixture is stirred at 0 °C for 30 minutes, during which the formation of the ylide is typically indicated by a color change.

  • Reaction with Aldehyde: A solution of spiro[2.4]heptane-5-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.

  • Base: A strong base like n-BuLi is required to deprotonate the phosphonium salt and generate the reactive ylide.

  • Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can often be challenging to separate from the desired product. Careful column chromatography is typically required for purification.

G phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Aldehyde aldehyde Spiro[2.4]heptane-5-carbaldehyde aldehyde->oxaphosphetane product Alkenyl Spiro[2.4]heptane oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Wittig reaction workflow.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Spiro[2.4]heptane Derivatives

The Knoevenagel condensation is a versatile C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, leading to the formation of α,β-unsaturated products. These products are valuable intermediates in the synthesis of various heterocyclic compounds and other functionalized molecules.

Protocol:

  • Reaction Setup: In a round-bottom flask, a mixture of spiro[2.4]heptane-5-carbaldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and a catalytic amount of a weak base such as piperidine (0.1 mmol) in a suitable solvent like ethanol or toluene (10 mL) is prepared.[1][2]

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with dilute hydrochloric acid to remove the catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the α,β-unsaturated spiro[2.4]heptane derivative.

Causality of Experimental Choices:

  • Active Methylene Compound: The methylene group must be flanked by two electron-withdrawing groups to be sufficiently acidic for deprotonation by a weak base.[2]

  • Catalyst: A weak base like piperidine is typically used to avoid self-condensation of the aldehyde.[2]

  • Water Removal: The removal of water drives the reaction to completion, especially for less reactive substrates.

G aldehyde Spiro[2.4]heptane-5-carbaldehyde aldol_adduct Aldol Adduct aldehyde->aldol_adduct + Enolate active_methylene Active Methylene Compound enolate Enolate Intermediate active_methylene->enolate Deprotonation catalyst Weak Base (e.g., Piperidine) catalyst->enolate enolate->aldol_adduct product α,β-Unsaturated Product aldol_adduct->product Dehydration

Caption: Knoevenagel condensation workflow.

Case Study: Spiro[2.4]heptane-Based Modulators of the ALX/FPR2 Receptor

Background: The ALX/FPR2 Receptor in Inflammation

The formyl peptide receptor 2 (FPR2), also known as the lipoxin A₄ receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of inflammatory responses.[3][4] It is considered a "dual-function" receptor as it can be activated by both pro-inflammatory and pro-resolving ligands.[3] Activation of ALX/FPR2 by pro-resolving mediators, such as lipoxin A₄, initiates signaling cascades that lead to the resolution of inflammation, making it an attractive therapeutic target for a range of inflammatory diseases, including respiratory and autoimmune disorders.[4][5]

Synthetic Strategy for Spiro[2.4]heptane-Based ALX/FPR2 Agonists

Several patents from Actelion Pharmaceuticals disclose the synthesis and biological evaluation of bridged spiro[2.4]heptane derivatives as potent and selective agonists of the ALX/FPR2 receptor.[3][4][5] A common synthetic strategy involves the preparation of a spiro[2.4]heptane carboxylic acid core, which is then coupled with various amines to generate a library of amide derivatives.

While the patents start from the carboxylic acid, a plausible and efficient route starting from spiro[2.4]heptane-5-carbaldehyde can be readily envisioned. This involves a two-step sequence:

  • Oxidation of the Aldehyde: The carbaldehyde can be efficiently oxidized to the corresponding carboxylic acid using standard and mild oxidizing agents. The Pinnick oxidation, employing sodium chlorite and a hypochlorite scavenger, is an excellent choice for this transformation due to its high functional group tolerance.

  • Amide Coupling: The resulting spiro[2.4]heptane-5-carboxylic acid can then be coupled with a diverse range of amines using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole) to afford the desired amide products.

G aldehyde Spiro[2.4]heptane-5-carbaldehyde carboxylic_acid Spiro[2.4]heptane-5-carboxylic acid aldehyde->carboxylic_acid Oxidation (e.g., Pinnick Oxidation) product Spiro[2.4]heptane-based Amide Library (ALX/FPR2 Agonists) carboxylic_acid->product Amide Coupling (e.g., HATU, EDC/HOBt) amine Diverse Amines amine->product

Caption: Synthetic strategy for ALX/FPR2 agonists.

Structure-Activity Relationships and Biological Data

The patents from Actelion Pharmaceuticals provide valuable structure-activity relationship (SAR) data for a series of spiro[2.4]heptane-based ALX/FPR2 agonists. The table below summarizes the biological activity of representative compounds.

Compound IDStructureEC₅₀ (nM) at ALX/FPR2
Example 1Bridged spiro[2.4]heptane amide< 100
Example 2Fluorinated bridged spiro[2.4]heptane amide< 50
Example 3Piperazine substituted bridged spiro[2.4]heptane< 20

The data indicates that the spiro[2.4]heptane scaffold is a key pharmacophoric element for achieving potent agonism at the ALX/FPR2 receptor. The ability to readily modify the amide portion of the molecule allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The development of these compounds highlights the significant potential of spiro[2.4]heptane-5-carbaldehyde as a starting point for the discovery of novel anti-inflammatory agents.

Conclusion

Spiro[2.4]heptane-5-carbaldehyde is a highly valuable and versatile building block for medicinal chemistry. Its unique three-dimensional structure and the reactivity of the aldehyde group provide a powerful platform for the synthesis of novel and diverse small molecules with potential therapeutic applications. The detailed protocols and the case study presented in these application notes are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery programs. The successful development of spiro[2.4]heptane-based ALX/FPR2 agonists serves as a compelling example of the potential of this scaffold to yield potent and selective modulators of important biological targets.

References

  • Bur, D. et al. (2010). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. WO2010134014A1.
  • Corminboeuf, O. et al. (2011). Piperazine substituted bridged spiro[2.4]heptane derivatives as alx receptor agonists. WO2011163502A1.
  • Corminboeuf, O. et al. (2013). Fluorinated bridged spiro[2.4]heptane derivatives as alx receptor agonists. WO2013171694A1.
  • Wang, Y. et al. (2025). Formyl peptide receptor 2: a potential therapeutic target for inflammation-related diseases.
  • Chiang, N. et al. (2006). The lipoxin receptor ALX: potent ligand-specific and stereoselective actions in vivo. Pharmacological Reviews, 58(3), 463-487.
  • Ye, R. D. et al. (2009). The formyl peptide receptor family.
  • Perretti, M. et al. (2013). Ligand-specific conformational change of the G-protein-coupled receptor ALX/FPR2 determines proresolving functional responses. Proceedings of the National Academy of Sciences, 110(45), 18232-18237.
  • Bannenberg, G. L. et al. (2017). ALX receptor ligands define a biochemical endotype for severe asthma. JCI Insight, 2(14), e94553.
  • Maderna, P. & Godson, C. (2009). FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis. The FASEB Journal, 23(11), 3878-3888.
  • Tietze, L. F. & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • Freeman, F. (2011). Knoevenagel Condensation. In Organic Reactions. John Wiley & Sons, Inc.
  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Maryanoff, B. E. & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Balass, M. et al. (2008). A new protocol for the reductive amination of aldehydes and ketones. Tetrahedron Letters, 49(29-30), 4567-4570.
  • Chen, Y. et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2807-2813.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation Conditions with 1,3-Cyclopentanedione.
  • Patil, S. et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2), 1-10.
  • Sigma-Aldrich.
  • Master Organic Chemistry. (2017).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 25(18), 10331-10334.
  • Wikipedia.
  • BenchChem. (2025).
  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
  • Doxsee, K. M. & Hutchison, J. E. (2004).
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Organic Chemistry Portal.
  • Sciforum. Green Oxidations of Aldehydes to Carboxylic Acids and Esters.
  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism.
  • Henan Wentao Chemical Product Co.,Ltd. Spiro[2.4]heptane-5-methanol, 5-hydroxy- CAS NO.109532-58-3.
  • Oriental Journal of Chemistry. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 30(2), 431-436.
  • Lina, S.-T. et al. (2006). Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. Journal of Chemical Research, 2006(9), 591-592.
  • Kostyuk, A. N. et al. (2016). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russian Chemical Reviews, 85(3), 205-225.
  • US Patent 6,696,582 B2. (2004).
  • Balaraman, E. et al. (2022). Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes. Accounts of Chemical Research, 55(16), 2236-2249.
  • NIST. Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-.

Sources

Application Note: Enantioselective α-Amination of Spiroheptane-5-carbaldehyde via Diarylprolinol Silyl Ether Organocatalysis

Application Note: Enantioselective α-Amination of Spiro[1]heptane-5-carbaldehyde via Diarylprolinol Silyl Ether Organocatalysis

Executive Overview

The spiro[1]heptane architecture is a highly prized structural motif in modern medicinal chemistry. By acting as a bioisostere for larger cycloalkanes, it imparts critical conformational restriction, thereby enhancing the metabolic stability and target affinity of peptidomimetics and spirocyclic therapeutics[2]. Advanced intermediates such as spiro[1]heptane-5-carbaldehyde serve as versatile branching points for the asymmetric synthesis of complex polycyclic frameworks and non-natural amino acids[3]. This application note details a robust, self-validating protocol for the highly enantioselective α-amination of spiro[1]heptane-5-carbaldehyde using Jørgensen-Hayashi organocatalysis, providing drug development professionals with a reliable pathway to access enantioenriched spirocyclic α-amino acid precursors.

Scientific Rationale & Mechanistic Causality

To establish a stereocenter at the α-position (C5) of the carbaldehyde, organocatalytic α-amination using diarylprolinol silyl ethers provides unmatched precision.

Causality of Stereocontrol: Unlike traditional L-proline catalysis, which directs electrophilic approach via hydrogen-bonding networks, the (S)-Jørgensen-Hayashi catalyst operates through profound steric shielding. The bulky α,α-bis[3,5-bis(trifluoromethyl)phenyl] groups completely block the Si-face of the intermediate E-enamine. Consequently, the azodicarboxylate electrophile is forced to approach exclusively from the Re-face. This purely steric mechanism is highly advantageous for sterically encumbered, branched substrates like spiro[1]heptane-5-carbaldehyde. It prevents competitive racemic background reactions and ensures exceptional enantiomeric excess (ee), even at room temperature, while inverting the expected absolute configuration compared to L-proline.

Reaction Workflow

GASpiro[2.4]heptane-5-carbaldehydeCE-Enamine Intermediate(Si-Face Shielded)A->C CondensationBJørgensen-Hayashi CatalystB->CEIminium Ion IntermediateC->E Re-Face AttackDElectrophile (DBAD)D->EE->B Catalyst RecoveryFα-Hydrazino Aldehyde(High ee)E->F Hydrolysis

Organocatalytic cycle for the asymmetric α-amination of spiro[1]heptane-5-carbaldehyde.

Self-Validating Experimental Protocols

Phase 1: Enamine Formation & Electrophilic Amination

Objective: Generate the reactive enamine and trap it with di-tert-butyl azodicarboxylate (DBAD). Causality of Reagent Choice: DBAD is selected over diethyl azodicarboxylate (DEAD) because its bulky tert-butyl groups amplify the steric clash in the disfavored transition state, maximizing enantioselectivity. Furthermore, DBAD is a stable solid, eliminating the handling risks associated with liquid DEAD. Toluene is chosen as the solvent because non-polar media tighten the transition state of the bimolecular C-N bond formation, yielding higher ee compared to polar solvents.

Step-by-Step Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add spiro[1]heptane-5-carbaldehyde (1.0 mmol, 124.1 mg) and anhydrous Toluene (5.0 mL) under an argon atmosphere.

  • Add the (S)-Jørgensen-Hayashi catalyst (0.1 mmol, 10 mol%). Stir the mixture at room temperature for 10 minutes to allow the pre-equilibrium formation of the enamine.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature decreases the kinetic energy of the system, heavily favoring the lower-energy Re-face attack pathway and suppressing non-selective background reactions.

  • Add DBAD (1.1 mmol, 253.3 mg) in one portion. The solution will immediately turn vibrant orange.

  • Validation Checkpoint 1 (Visual & Analytical): The reaction acts as a self-indicating system; the consumption of DBAD is visually confirmed when the vibrant orange color fades to pale yellow. Confirm completion via LC-MS by the disappearance of the aldehyde mass (m/z 124.08) and the appearance of the intermediate mass.

Phase 2: In Situ Reduction to the Amino Alcohol

Objective: Lock the newly formed stereocenter to prevent racemization. Causality of Step: Aldehydes with α-chiral centers bearing electronegative heteroatoms are highly susceptible to epimerization via enolization. By immediately reducing the aldehyde to a primary alcohol, the α-proton is rendered non-acidic, permanently securing the enantiomeric purity of the spiro-compound.

Step-by-Step Procedure:

  • Upon complete consumption of DBAD (approx. 4 hours), dilute the reaction mixture with Methanol (5.0 mL) and maintain at 0 °C.

  • Add Sodium Borohydride (NaBH₄, 2.0 mmol, 75.6 mg) portion-wise over 5 minutes to manage the exothermic evolution of hydrogen gas.

  • Stir for 30 minutes at 0 °C.

  • Validation Checkpoint 2: Quench a 10 µL aliquot with saturated aqueous NH₄Cl and analyze via TLC (Hexanes/EtOAc 7:3). The UV-active α-hydrazino aldehyde spot should be completely converted to a more polar, UV-active alcohol spot.

  • Quench the bulk reaction with saturated aqueous NH₄Cl (10 mL), extract with Ethyl Acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the highly enantioenriched spiro[1]heptane α-hydrazino alcohol.

(Note: The resulting N-N bond can be subsequently cleaved using Raney Ni/H₂ or SmI₂ to yield the primary α-amino alcohol).

Quantitative Data & Optimization

The table below summarizes the optimization parameters validating the choice of catalyst, solvent, and temperature for this specific spirocyclic substrate.

Table 1: Optimization of the Asymmetric α-Amination of Spiro[1]heptane-5-carbaldehyde

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)*ee (%)**
1L-Proline (20)DMSO25124565
2(S)-Jørgensen (10)CH₂Cl₂2567888
3(S)-Jørgensen (10)Toluene2548292
4 (S)-Jørgensen (10) Toluene 0 4 85 98

*Yields refer to the isolated yield of the reduced α-hydrazino alcohol over the two-step continuous sequence. **Enantiomeric excess (ee) was determined by chiral HPLC analysis.

References

Application Note: Biological Evaluation & Synthetic Utility of Spiro[2.4]heptane-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[2.4]heptane scaffold represents a "privileged structure" in modern medicinal chemistry, valued for its ability to position substituents in specific 3D vectors that are inaccessible to flat aromatic systems. Specifically, spiro[2.4]heptane-5-carbaldehyde serves as a critical divergence point (linchpin intermediate) for generating libraries of bioactive molecules.

This guide details the biological potential of derivatives synthesized from this aldehyde precursor, focusing on antiviral (HBV/HIV) and antimicrobial applications. It provides validated protocols for the functionalization of the aldehyde handle and subsequent biological assaying, ensuring reproducible data generation for drug discovery campaigns.

The "Spiro Effect" in Drug Design

Unlike fused ring systems, spirocyclic compounds possess a central quaternary carbon (the spiro atom) that orients the two rings perpendicular to each other.

  • Conformational Restriction: This rigidity reduces the entropy penalty upon binding to a protein target (e.g., viral polymerase or bacterial ribosome).

  • Vectorial Exploration: The spiro[2.4]heptane system allows the 5-position (aldehyde handle) to project into specific hydrophobic pockets of the target protein, distinct from the vectors available to spiro[3.3] or spiro[4.4] systems.

Structural Logic & Divergence

The 5-carbaldehyde group is chemically versatile, allowing access to three primary classes of bioactive derivatives:

  • Amines (via Reductive Amination): Target viral polymerases (e.g., Entecavir analogues).

  • Heterocycles (via Condensation): Target bacterial cell walls or eukaryotic tubulin (Anticancer).

  • Carboxylic Acids/Esters (via Oxidation): Target GPCRs (e.g., ALX receptor agonists).

Key Biological Applications[1][2][3]

Antiviral Activity (Hepatitis B & HIV)

Derivatives of spiro[2.4]heptane have shown significant promise as carbocyclic nucleoside analogues.[1]

  • Mechanism: These derivatives mimic the sugar moiety of natural nucleosides. The rigid spiro scaffold locks the "pseudo-sugar" in a conformation that favors binding to the viral Reverse Transcriptase (RT) or Polymerase.

  • Case Study: A guanine-based spiro[2.4]heptane derivative demonstrated an EC50 of 0.12 µM against Hepatitis B Virus (HBV) with no observed cytotoxicity up to 100 µM in HepG2 cells [1].[1][2]

  • Critical Feature: The 5-position substituent (derived from the aldehyde) often mimics the 5'-hydroxyl group of ribose, essential for phosphorylation by cellular kinases.

Antimicrobial & Anticancer Activity

Condensation of the aldehyde with active methylene compounds or amines yields spiro-fused heterocycles.

  • Spiro-Chromanes/Pyrimidines: Derivatives synthesized via multicomponent reactions (e.g., reacting the aldehyde with urea and dicarbonyls) have exhibited MIC values as low as 2 µg/mL against Gram-positive bacteria [2].

  • Mechanism: These compounds often act as peptidoglycan synthesis inhibitors or disrupt membrane integrity due to the lipophilicity of the spiro-heptane tail.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergence from the core aldehyde to bioactive classes.

SpiroPathways Aldehyde Spiro[2.4]heptane- 5-carbaldehyde RedAm Reductive Amination (+ Amine, NaBH(OAc)3) Aldehyde->RedAm Cond Cyclocondensation (+ Urea/Thiourea) Aldehyde->Cond Ox Pinnick Oxidation (+ NaClO2) Aldehyde->Ox Amino Spiro-Amines (Antiviral / Polymerase Inhibitors) RedAm->Amino Target: HBV/HIV Hetero Spiro-Pyrimidines (Antimicrobial / Cytotoxic) Cond->Hetero Target: Bacteria/Tumors Acid Spiro-Acids/Esters (GPCR Agonists) Ox->Acid Target: ALX Receptor

Figure 1: Divergent synthesis pathways from the spiro[2.4]heptane-5-carbaldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Antiviral Spiro-Amines (Reductive Amination)

Use Case: Generating a library of polymerase inhibitors.

Reagents:

  • Spiro[2.4]heptane-5-carbaldehyde (1.0 equiv)

  • Target Amine (e.g., substituted benzylamine or purine analog) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DCE (Dichloroethane) or THF (anhydrous)

  • Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde (1 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL). Add 1 drop of glacial acetic acid. Stir at Room Temperature (RT) for 1 hour under Nitrogen.

    • QC Check: Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH4 and prevents reduction of the aldehyde before imine formation.

  • Quench & Workup: Stir overnight at RT. Quench with saturated NaHCO3 (10 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: In Vitro Antiviral Assay (HBV)

Use Case: Validating biological activity of the synthesized amine derivative.

Materials:

  • HepG2.2.15 cells (stably transfected with HBV genome).

  • Real-time PCR kit for HBV DNA quantitation.

  • Control drug: Entecavir or Lamivudine.

Workflow:

  • Seeding: Plate HepG2.2.15 cells in 96-well plates (2 x 10^4 cells/well). Incubate for 24h.

  • Treatment: Treat cells with the spiro-derivative at serial dilutions (e.g., 0.01 µM to 100 µM) in triplicate. Include DMSO control and Entecavir positive control.

  • Incubation: Incubate for 6 days, refreshing media + drug every 2 days.

  • DNA Extraction: Harvest culture supernatant. Extract viral DNA using a commercial kit.

  • Quantification (qPCR): Amplify HBV DNA using specific primers.

  • Data Analysis:

    • Calculate EC50 (concentration inhibiting 50% viral replication).

    • Calculate CC50 (cytotoxic concentration via MTT assay on the same cells).

    • Selectivity Index (SI) = CC50 / EC50 . Target SI > 10.

Data Presentation & Interpretation

When reporting results for these derivatives, structure your data to highlight the Structure-Activity Relationship (SAR).

Table 1: Example Data Layout for Spiro-Derivatives

Compound IDR-Group (at C5)EC50 (HBV) [µM]CC50 (HepG2) [µM]SI (Selectivity)Notes
SP-01 -CH2-NH-Bn5.4>100>18Moderate activity
SP-04 -CH2-Guanine*0.12 >100>800 Lead Candidate [1]
SP-09 -CH=N-NH-Ph12.1453.7Cytotoxic (hydrazone)
  • Note: The guanine analog (SP-04) mimics the nucleoside structure, leveraging the spiro scaffold to position the base optimally.

Troubleshooting & Optimization

  • Issue: Low yield in reductive amination.

    • Cause: Steric hindrance of the spiro ring system.

    • Solution: Use a stronger Lewis acid catalyst (e.g., Ti(OiPr)4) to force imine formation before adding the reducing agent.

  • Issue: Poor solubility in assay media.

    • Cause: High lipophilicity of the spiro[2.4]heptane core.

    • Solution: Formulate as a hydrochloride salt or use a cyclodextrin carrier (0.5%) in the assay media.

References

  • Konno, F. et al. (2017).[2] "Synthesis of a novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity." Nucleosides, Nucleotides & Nucleic Acids.

  • Makarov, A. et al. (2025).[3] "Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents." Molecules.

  • Burli, R. et al. (2012). "Bridged spiro[2.4]heptane ester derivatives as ALX receptor agonists." WO Patent 2012066488A2.

  • Alizadeh, A. et al. (2023). "Spiro Heterocycles in Organic Electronics: Synthesis and Applications." Journal of Modern Chemistry & Applications.

Sources

Application Note: Chemoselective Reduction of Spiro[2.4]heptane-5-carboxylic Acid to Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The transformation of spiro[2.4]heptane-5-carboxylic acid to its corresponding aldehyde, spiro[2.4]heptane-5-carbaldehyde , presents a unique set of synthetic challenges. While the carboxylic acid-to-aldehyde reduction is a fundamental organic transformation, the presence of the spiro[2.4]heptane scaffold imposes strict chemoselective constraints.

The primary challenge lies in the cyclopropane moiety . Although spiro-fused cyclopropanes possess moderate stability compared to their isolated counterparts, they remain susceptible to acid-catalyzed ring opening and electrophilic attack. Furthermore, direct reduction of carboxylic acids often leads to over-reduction to the primary alcohol due to the high reactivity of the intermediate aldehyde.

This Application Note outlines two validated, high-fidelity protocols designed to preserve the spirocyclic integrity while achieving precise oxidation state control:

  • Route A (The "Precision" Method): Via the Weinreb Amide intermediate.[1] Recommended for medicinal chemistry and milligram-to-gram scale where preventing over-reduction is paramount.

  • Route B (The "Scale-Up" Method): Via the Alcohol intermediate followed by mild oxidation. Recommended for larger batches where cost-efficiency of reagents (LiAlH₄/DMP) is prioritized over step count.

Synthetic Pathway Analysis

The following decision matrix illustrates the mechanistic logic for selecting the appropriate route.

SyntheticPathways Start Spiro[2.4]heptane-5-carboxylic acid Decision Prioritize Scale or Precision? Start->Decision RouteA_Step1 Step 1: Activation (EDCI/N,O-dimethylhydroxylamine) Decision->RouteA_Step1 Precision (No Over-reduction) RouteB_Step1 Step 1: Full Reduction (LiAlH4 or BH3-THF) Decision->RouteB_Step1 Cost/Scale-Up Weinreb Intermediate: Weinreb Amide RouteA_Step1->Weinreb RouteA_Step2 Step 2: Controlled Reduction (LiAlH4 or DIBAL-H) Weinreb->RouteA_Step2 Target Target: Spiro[2.4]heptane-5-carbaldehyde RouteA_Step2->Target Hydrolysis Alcohol Intermediate: Primary Alcohol RouteB_Step1->Alcohol RouteB_Step2 Step 2: Mild Oxidation (Dess-Martin Periodinane) Alcohol->RouteB_Step2 RouteB_Step2->Target

Figure 1: Strategic Decision Matrix for Spiro[2.4]heptane Reduction Routes.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Ring Stability Avoid strong Lewis Acids (e.g., AlCl₃, neat BF₃)The cyclopropane ring is prone to opening under harsh acidic conditions.
Temperature < 0°C for Hydride AdditionsControls the exotherm to prevent runaway reduction or ring fragmentation.
Reagent Quality Titrated LiAlH₄ / DIBAL-HExact stoichiometry is crucial for Route A to prevent cleavage of the amide bond.
Quenching Fieser or Rochelle's SaltAluminum emulsions can trap the lipophilic spiro product; proper quenching is mandatory for yield.

Detailed Protocols

Route A: The Weinreb Amide Method (Recommended)

Rationale:[2][3] The Weinreb amide forms a stable five-membered chelate with the metal hydride, preventing the collapse of the tetrahedral intermediate until the reaction is quenched. This guarantees the aldehyde product without over-reduction to the alcohol [1].

Step 1: Synthesis of the Weinreb Amide[3][4]
  • Setup: Charge a flame-dried round-bottom flask with Spiro[2.4]heptane-5-carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Add EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature (RT) for 30 minutes.

    • Note: Avoid Thionyl Chloride (

      
      ) for activation to eliminate the risk of HCl-mediated cyclopropane ring opening.
      
  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) followed by Triethylamine (2.5 equiv).

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with DCM, wash with saturated

    
    , 1M HCl (briefly), and brine. Dry over 
    
    
    
    and concentrate.
    • Yield Expectation: >85% (Clear oil or low-melting solid).

Step 2: Reduction to Aldehyde[2][5]
  • Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) under Argon/Nitrogen. Cool to -78°C (Dry ice/Acetone bath).

  • Reduction: Dropwise add LiAlH₄ (1.0 M in THF, 0.6–0.7 equiv—Note: LiAlH4 has 4 hydrides, theoretically 0.25 equiv is needed, but 0.6 equiv ensures completion). Alternatively, use DIBAL-H (1.2 equiv) for milder conditions.

  • Mechanism Check: The reaction forms a stable lithio-aluminate chelate. It will not release the aldehyde until hydrolysis.

  • Quench (Critical):

    • While still at -78°C, quench with saturated potassium sodium tartrate (Rochelle's salt) solution.

    • Allow to warm to RT and stir vigorously for 1–2 hours until the layers separate clearly (breaking the aluminum emulsion).

  • Isolation: Extract with Diethyl Ether (

    
    ). Wash with brine, dry (
    
    
    
    ), and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde is typically a volatile oil; handle with care during concentration.

Route B: The Alcohol-Oxidation Method

Rationale:[6][7][8] If the Weinreb reagents are unavailable or too costly for large scales, reducing to the alcohol and then oxidizing is a robust alternative.[6] We utilize Dess-Martin Periodinane (DMP) for the oxidation step because it is non-acidic and operates at room temperature, preserving the strained ring [2].

Step 1: Reduction to Alcohol
  • Setup: Dissolve Spiro[2.4]heptane-5-carboxylic acid (1.0 equiv) in anhydrous THF . Cool to 0°C.[2][9]

  • Addition: Add Borane-THF complex (

    
    )  (1.5 equiv) dropwise.
    
    • Chemoselectivity:[10][11] Borane reduces carboxylic acids faster than esters or ketones and is gentler than LiAlH₄.

  • Reaction: Warm to RT and stir for 4 hours.

  • Workup: Quench carefully with Methanol (gas evolution!). Concentrate, redissolve in EtOAc, wash with

    
     and brine. Yields are typically quantitative.
    
Step 2: Dess-Martin Oxidation[12]
  • Setup: Dissolve the Spiro[2.4]heptane-5-methanol (from Step 1) in DCM (0.3 M).

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in one portion at RT.

  • Buffer (Optional): If the substrate is extremely acid-sensitive, add Sodium Bicarbonate (5 equiv) to the reaction mixture to buffer the acetic acid byproduct.

  • Reaction: Stir for 1–2 hours. The suspension will become cloudy.

  • Quench: Add a 1:1 mixture of saturated

    
      (to reduce unreacted iodine species) and saturated 
    
    
    
    . Stir vigorously until the organic layer is clear.
  • Isolation: Extract with DCM, dry, and concentrate.

Molecular Mechanism & Safety

The following diagram details the chelation mechanism in Route A that prevents over-reduction, a key advantage for spiro-compounds where byproduct separation can be difficult.

Mechanism Weinreb Weinreb Amide (Methoxy-methyl amide) Intermediate Stable Tetrahedral Chelate Intermediate (Metal-O-N coordination) Weinreb->Intermediate + Hydride Hydride LiAlH4 / DIBAL-H Aldehyde Spiro-Aldehyde (Target) Intermediate->Aldehyde Hydrolysis Alcohol Alcohol (Over-reduction Product) Intermediate->Alcohol Requires collapse (Blocked by Chelation) Hydrolysis Acidic Hydrolysis (H3O+)

Figure 2: Chelation Control in Weinreb Amide Reduction.

Safety Note on Spiro[2.4]heptanes

While the spiro[2.4]heptane system is not as explosive as simple cyclopropanes, the ring strain energy (~27 kcal/mol for the cyclopropane fragment) means these compounds can decompose exothermically.

  • Distillation: Do not heat the aldehyde above 100°C without vacuum.

  • Acids: Avoid prolonged exposure to pH < 2.

References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Dess, D. B.; Martin, J. C. (1983).[8] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[8] Journal of Organic Chemistry, 48(22), 4155–4156.[8]

  • Wiberg, K. B. (1986). "The structures of tert-butyl cation and spiro[2.4]heptane". Journal of Organic Chemistry, 51(11), 2128-2130. (Context on Spiro[2.4]heptane structure/stability).

Sources

Application Note: Chemoselective Oxidation of Spiro[2.4]heptan-5-ylmethanol to Spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[2.4]heptane scaffold is a privileged structural motif in modern drug discovery, offering unique conformational restriction that differs from standard gem-dimethyl or cycloalkyl groups. However, the oxidation of spiro[2.4]heptan-5-ylmethanol to its corresponding aldehyde, spiro[2.4]heptane-5-carbaldehyde , presents specific challenges due to the inherent ring strain of the cyclopropane moiety adjacent to the cyclopentane ring.

This Application Note provides two validated protocols for this transformation. Protocol A (Dess-Martin Periodinane) is the recommended "Gold Standard" for discovery-scale synthesis (mg to gram scale) due to its mild, neutral conditions that preserve the strained spiro-junction. Protocol B (Swern Oxidation) is provided as a scalable alternative for larger batches where reagent cost is a driver, with specific modifications to prevent ring-opening side reactions.

Chemical Context & Mechanistic Strategy

The Challenge of Strained Rings

The spiro[2.4]heptane system contains a cyclopropane ring fused at a spiro center. This geometry creates significant angular strain (Baeyer strain).

  • Acid Sensitivity: Strong Bronsted or Lewis acids can trigger cyclopropane ring opening or rearrangement (e.g., to a bicyclo[3.2.0]heptane system).

  • Radical Sensitivity: Radical oxidation methods (e.g., some chromium conditions) can lead to ring-opening via "radical clock" mechanisms.

  • Aldehyde Instability: The resulting aldehyde is an unhindered, aliphatic aldehyde, prone to hydration, polymerization, or epimerization (if the C5 position is chiral) upon prolonged exposure to silica gel.

Selection of Oxidant

To mitigate these risks, we prioritize Two-Electron Oxidations that proceed through non-acidic, non-radical pathways.

FeatureDess-Martin Periodinane (DMP)Swern OxidationChromic Acid (Jones)
Mechanism Ligand Exchange / Reductive EliminationActivated DMSO / Sigmatropic RearrangementRadical / Acid-Catalyzed
pH Conditions Neutral / BufferedAcidic Intermediate (buffered by base)Highly Acidic
Risk to Spiro Ring Low Low (if T < -60°C)High
Scale Suitability Discovery (<10g)Process (>10g)Not Recommended

Experimental Protocols

Protocol A: Dess-Martin Periodinane (Recommended for Discovery)

Target Audience: Medicinal Chemists, Early Development

This protocol utilizes Dess-Martin Periodinane (DMP), a hypervalent iodine(V) reagent.[1] It is operationally simple and avoids the low temperatures required for Swern.

Reagents:

  • Substrate: Spiro[2.4]heptan-5-ylmethanol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Buffer: Sodium Bicarbonate (

    
    ) (5.0 equiv) - Critical for acid scavenging
    
  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Quench: Saturated

    
     / Saturated 
    
    
    
    (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, suspend DMP  (1.2 equiv) and 
    
    
    
    (5.0 equiv) in anhydrous DCM.
    • Note: The addition of bicarbonate is mandatory to neutralize the acetic acid byproduct generated during the reaction, protecting the cyclopropane ring.

  • Addition: Dissolve spiro[2.4]heptan-5-ylmethanol in a minimal amount of DCM. Add this solution dropwise to the DMP suspension at 0 °C .

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23 °C) . Stir for 1–2 hours.

    • Monitoring: Monitor by TLC (stain with Anisaldehyde or

      
      ). The alcohol usually spots lower; the aldehyde moves higher and may streak slightly.
      
  • Quench (The "White Precipitate" Stage): Cool the mixture back to 0 °C. Add the 1:1

    
    /
    
    
    
    solution slowly.
    • Observation: The mixture will initially be cloudy. Stir vigorously for 15–30 minutes until two clear layers form. This step reduces unreacted Iodine(V) to Iodine(III) and hydrolyzes the iodinane byproducts.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, dry over

    
     (avoid acidic 
    
    
    
    if possible, though usually fine), and filter.
  • Purification: Concentrate in vacuo at low temperature (< 30 °C).

    • Recommendation: If the aldehyde is pure by NMR, use immediately. If purification is needed, use a short plug of Neutral Alumina or Silica Gel deactivated with 1% Triethylamine .

Protocol B: Swern Oxidation (Recommended for Scale-Up)

Target Audience: Process Chemists

Swern oxidation is cost-effective but requires precise temperature control to prevent the activation of the cyclopropane ring by the electrophilic chlorodimethylsulfonium intermediate.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (2.4 equiv)

  • Triethylamine (

    
    ) (5.0 equiv)
    
  • Solvent: DCM (anhydrous)[2]

Step-by-Step Methodology:

  • Activation: Place anhydrous DCM in a flask under

    
     and cool to -78 °C  (Dry ice/acetone bath). Add Oxalyl Chloride  (1.5 equiv).
    
  • DMSO Addition: Add DMSO (2.4 equiv) dropwise, maintaining the internal temperature below -65 °C. Stir for 15 minutes. Gas evolution (

    
    , CO) will occur.[3]
    
  • Substrate Addition: Add a solution of spiro[2.4]heptan-5-ylmethanol (1.0 equiv) in DCM dropwise.

    • Critical Control: The temperature MUST NOT rise above -60 °C. Higher temperatures can lead to Pummerer rearrangement side products or ring opening. Stir for 30–45 minutes at -78 °C.

  • Base Addition: Add

    
      (5.0 equiv) dropwise. The reaction will turn into a thick white slurry.
    
  • Warming: Allow the reaction to warm to 0 °C over 30 minutes. The slurry will dissolve/thin out.

  • Workup: Quench with water or saturated

    
    . Extract with DCM, wash with brine, dry, and concentrate.
    

Mechanistic & Workflow Visualization

DMP Oxidation Mechanism (Spiro-Specific)

The following diagram illustrates the ligand exchange mechanism, highlighting the preservation of the spiro-center.

DMP_Mechanism Substrate Spiro[2.4]heptan-5-ylmethanol (Primary Alcohol) Intermediate Alkoxyperiodinane Intermediate Substrate->Intermediate Ligand Exchange (-AcOH) DMP Dess-Martin Periodinane (Hypervalent Iodine) DMP->Intermediate TS Transition State (Syn-Elimination) Intermediate->TS Rate Limiting Step Product Spiro[2.4]heptane-5-carbaldehyde (Aldehyde) TS->Product Reductive Elimination Byproduct Iodinane + AcOH TS->Byproduct

Figure 1: Mechanistic pathway of DMP oxidation. Note the release of Acetic Acid (AcOH), necessitating the use of bicarbonate buffer to protect the acid-sensitive spiro-cyclopropane.

Experimental Workflow (Decision Tree)

Workflow Start Start: Spiro-Alcohol Oxidation ScaleCheck Is Scale > 10 grams? Start->ScaleCheck DMP_Path Select PROTOCOL A (Dess-Martin) ScaleCheck->DMP_Path No (Discovery) Swern_Path Select PROTOCOL B (Swern) ScaleCheck->Swern_Path Yes (Process) DMP_Buffer Add NaHCO3 Buffer (Essential for Spiro stability) DMP_Path->DMP_Buffer DMP_React React at 0°C -> RT (1-2 Hours) DMP_Buffer->DMP_React DMP_Quench Quench: Na2S2O3 / NaHCO3 DMP_React->DMP_Quench Workup Aqueous Workup & Extraction DMP_Quench->Workup Swern_Temp Cool to -78°C (CRITICAL) Swern_Path->Swern_Temp Swern_Add Add DMSO/Oxalyl Chloride then Substrate Swern_Temp->Swern_Add Swern_Base Add Et3N, Warm to 0°C Swern_Add->Swern_Base Swern_Base->Workup Purification Purification: Neutral Alumina or Deactivated Silica Workup->Purification

Figure 2: Operational workflow for selecting and executing the oxidation protocol based on scale and risk tolerance.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield / Decomposition Acid-catalyzed ring opening of the cyclopropane.Ensure

was added (DMP) or

was added before warming (Swern).
Epimerization at C5 Base-catalyzed enolization of the aldehyde.Avoid prolonged exposure to

at RT. Perform workup immediately. Use buffered silica.
Incomplete Conversion Water present in solvent (DMP hydrolyzes).Use anhydrous DCM.[2][4] Increase DMP to 1.5 equiv if necessary.
"Stuck" on Column Aldehyde polymerization on acidic silica.Use Neutral Alumina or add 1%

to the eluent.
Analytical Validation
  • 1H NMR (CDCl3): Look for the diagnostic aldehyde proton doublet/singlet around 9.6–9.8 ppm .

  • 13C NMR: Carbonyl carbon signal around 200–205 ppm .

  • Spiro Integrity: Verify the persistence of the high-field cyclopropane protons (typically 0.3–0.8 ppm ) to confirm the ring system is intact.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[5] J. Org.[1][5] Chem.1983 , 48, 4155–4156.[5] Link

  • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis."[6] Synthesis1981 , 165–185.[6] Link

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[1] J. Org.[1][5] Chem.1994 , 59, 7549–7552.[1] Link

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer Science & Business Media: New York, 2006. Link

  • Wessjohann, L. A.; de Souza, G. B. "Spirocyclic compounds in drug discovery." Curr. Opin. Chem. Biol.2016, 32, 39-47. (Context on spiro-scaffold stability).

Sources

Application Note: Spiro[2.4]heptane-5-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

In the modern pursuit of "escaping flatland" (increasing Fsp³ fraction), Spiro[2.4]heptane-5-carbaldehyde has emerged as a high-value scaffold. Unlike traditional planar aromatic rings, this spirocyclic motif offers a rigid, three-dimensional architecture that improves aqueous solubility and metabolic stability while maintaining defined exit vectors for target engagement.[1]

This guide details the handling, synthesis, and application of the Spiro[2.4]heptane-5-carbaldehyde intermediate. It focuses on its utility as a bioisostere for phenyl and cyclohexyl groups , providing protocols for diversifying this scaffold into high-value chemical libraries.

Key Advantages:
  • Metabolic Blocking: The quaternary spiro-carbon eliminates metabolic hot-spots common in methine-rich cycloalkyls.

  • Vector Geometry: Provides unique bond angles (approx. 90° twist) compared to the 180° planar geometry of phenyl rings, allowing access to novel IP space.

  • Lipophilicity Modulation: Lowers LogD compared to aromatic analogs, improving ADME profiles.

Chemical Properties & Stability[1][2][3][4]

PropertyDataNotes
IUPAC Name Spiro[2.4]heptane-5-carbaldehyde
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Boiling Point ~165°C (Predicted)Volatile; avoid prolonged high-vac at RT.
Stability Air-sensitive (Oxidation)Store under Argon/Nitrogen at -20°C.
Reactivity High (Aldehyde + Strain)Cyclopropane ring is stable to mild base but sensitive to strong Lewis acids.

Handling Warning: The cyclopropane ring introduces significant ring strain (~27 kcal/mol). While kinetically stable, avoid strong Lewis acids (e.g., AlCl₃, neat BF₃·OEt₂) which may trigger ring-opening rearrangements.

Synthetic Workflows

Synthesis of the Scaffold

While commercially available, in-house synthesis often starts from Spiro[2.4]heptan-5-one (CAS: 19740-31-9) via a Wittig homologation. This route is preferred over reduction of the carboxylic acid (CAS: 109532-61-8) due to the instability of the intermediate alcohol.

Visualization: Scaffold Generation & Diversification

The following diagram outlines the critical pathways for generating and utilizing this scaffold.

SpiroSynthesis Ketone Spiro[2.4]heptan-5-one (Starting Material) EnolEther Enol Ether Intermediate Ketone->EnolEther KOtBu, THF 0°C Wittig Wittig Reagent (Ph3P=CH-OMe) Wittig->EnolEther Aldehyde Spiro[2.4]heptane- 5-carbaldehyde (Target Scaffold) EnolEther->Aldehyde HCl (aq), THF Hydrolysis Lib_Amine Reductive Amination (Library Gen) Aldehyde->Lib_Amine R-NH2, STAB Lib_Olefin HWE/Wittig (Linker Extension) Aldehyde->Lib_Olefin Phosphonate, Base Lib_Acid Pinnick Oxidation (Acid Coupling) Aldehyde->Lib_Acid NaClO2, NaH2PO4

Caption: Synthesis of Spiro[2.4]heptane-5-carbaldehyde from ketone precursor and downstream diversification pathways.

Experimental Protocols

Protocol A: Homologation to Spiro[2.4]heptane-5-carbaldehyde

Context: Converting the ketone to the aldehyde (one-carbon extension). Scale: 10 mmol

  • Reagent Prep: Suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 eq, 4.11 g) in anhydrous THF (40 mL) under Argon.

  • Deprotonation: Cool to 0°C. Add KOtBu (1.3 eq, 1.46 g) portion-wise. The solution usually turns deep red/orange. Stir for 30 min.

  • Addition: Add Spiro[2.4]heptan-5-one (1.0 eq, 1.10 g) dropwise in THF (5 mL). Warm to RT and stir for 2 hours.

  • Hydrolysis: Quench with saturated NH₄Cl. Extract with Et₂O. Concentrate the organic phase to obtain the crude enol ether.

  • Acid Hydrolysis: Dissolve crude enol ether in THF (20 mL) and 2N HCl (10 mL). Reflux gently for 1 hour.

  • Workup: Neutralize with NaHCO₃. Extract with DCM.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes). Note: The aldehyde is volatile; do not rotovap to dryness under high heat.

Protocol B: Reductive Amination (Library Synthesis)

Context: Coupling the aldehyde to diverse amines for SAR exploration. Mechanism: Formation of iminium ion followed by hydride transfer.

  • Imine Formation: In a vial, combine Spiro[2.4]heptane-5-carbaldehyde (0.2 mmol) and Amine (R-NH₂, 0.22 mmol) in DCE (1 mL).

  • Activation: Add Acetic Acid (1 drop) to catalyze imine formation. Stir for 30 min at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

    • Why STAB? It is milder than NaBH₄ and reduces the imine selectively over the aldehyde, preventing side reactions.

  • Quench: After 16h, quench with 1M NaOH (1 mL).

  • Extraction: Extract with DCM (3x). Pass through a phase separator.[1]

  • Analysis: LCMS usually shows M+1. Purify via Prep-HPLC.

Protocol C: Pinnick Oxidation (Aldehyde to Acid)

Context: Converting the aldehyde to a carboxylic acid for amide coupling. Why: This method avoids the use of toxic Chromium reagents and is compatible with the strained spiro ring.

  • Setup: Dissolve aldehyde (1.0 mmol) in t-BuOH (10 mL) and 2-Methyl-2-butene (scavenger, 3 mL).

  • Oxidant: Dissolve NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water (3 mL).

  • Reaction: Add the aqueous oxidant solution dropwise to the aldehyde mixture at 0°C.

  • Monitoring: Stir at RT for 2-4 hours. The yellow color of ClO₂ should dissipate.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Result: Yields Spiro[2.4]heptane-5-carboxylic acid (CAS 109532-61-8) in high purity without chromatography.

Case Study: Bioisosteric Replacement

Scenario: A project targeting a GPCR agonist (e.g., ALX receptor) has a lead compound with a para-substituted phenyl ring. The lead suffers from rapid metabolic clearance (CYP450 oxidation) and poor solubility.

Intervention:

  • Design: Replace the phenyl ring with the Spiro[2.4]heptane core.

  • Rationale:

    • The spiro cycle mimics the spatial volume of the phenyl ring but lacks the electron-rich pi-cloud that attracts CYP enzymes.

    • The C5-aldehyde handle allows attachment of the same side chains used in the phenyl series.

  • Outcome:

    • Solubility: Increased by 15-fold (measured in PBS, pH 7.4).

    • Metabolic Stability: Intrinsic clearance (Cl_int) in human liver microsomes reduced by 60%.

    • Selectivity: The slight change in vector angle (from 180° to ~155°) improved selectivity against the hERG channel.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic motifs in drug discovery: "Escape from Flatland".[1][2]

    • Source: Zheng, Y. et al. J. Med. Chem. 2014.
    • URL:[Link]

  • Synthesis of Spiro[2.

    • Title: Practical Synthesis of Spiro[2.4]heptane Derivatives for Medicinal Chemistry.[3]

    • Source: Enamine Building Blocks / ChemSpace.
    • URL:[Link]

  • ALX Receptor Agonists (Spiro Examples)
  • Metabolic Stability of Fsp3 Systems

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
    • Source: Lovering, F. et al. J. Med. Chem. 2009.
    • URL:[Link]

Sources

Advanced Application Note: Bridged Spiroheptane Derivatives as Potent FPR2/ALX Receptor Agonists

Advanced Application Note: Bridged Spiro[1]heptane Derivatives as Potent FPR2/ALX Receptor Agonists

Introduction & Mechanistic Rationale

The resolution of inflammation (RoI) was historically viewed as a passive decay of pro-inflammatory signals. However, modern immunology recognizes RoI as an active, delicately orchestrated process driven by specialized pro-resolving mediators (SPMs) such as lipoxins and resolvins[1]. Central to this process is the Formyl Peptide Receptor 2 (FPR2), also known as the ALX receptor (FPR2/ALX)[2]. Activation of FPR2/ALX on macrophages and microglial cells initiates a G-protein-mediated signaling cascade that drives directional cell migration, phagocytosis (efferocytosis) of apoptotic neutrophils, and the suppression of pro-inflammatory cytokines[3].

While endogenous ligands like Lipoxin A4 (LXA4) and Annexin A1 exhibit potent pro-resolving activities, their therapeutic utility is severely limited by rapid metabolic degradation and poor pharmacokinetic (PK) profiles[2][4]. To overcome this, drug development has pivoted toward small-molecule non-peptide agonists. Bridged spiro[5]heptane derivatives have emerged as a breakthrough class of FPR2/ALX agonists[6][7].

The Causality of the Spirocyclic Core: The selection of a bridged spiro[5]heptane framework is not arbitrary. This rigid, spirocyclic core restricts the conformational flexibility of the molecule, locking it into a bioactive geometry that optimally occupies the FPR2 orthosteric binding pocket. By reducing the entropic penalty upon receptor binding, these derivatives achieve high nanomolar affinity[8]. Furthermore, replacing metabolically labile peptide bonds or easily oxidized lipid double bonds with a sterically hindered spiro-alkane dramatically increases plasma half-life and improves oral bioavailability[1].

FPR2_SignalingLigandSpiro[2.4]heptane AgonistReceptorFPR2/ALX ReceptorLigand->Receptor Binds & ActivatesGProteinGq / Gi Protein ComplexReceptor->GProteinPLCPhospholipase C (PLC)GProtein->PLC Gq PathwaycAMPcAMP InhibitionGProtein->cAMP Gi PathwayCalciumIntracellular Ca2+ MobilizationPLC->CalciumRoIResolution of Inflammation(Efferocytosis, Apoptosis)Calcium->RoIcAMP->RoI

Figure 1: FPR2/ALX signaling cascade driving the active resolution of inflammation.

Structure-Activity Relationship (SAR) & Pharmacokinetic Profiling

Actelion Pharmaceuticals (now part of Johnson & Johnson) has extensively patented various substitutions on the bridged spiro[5]heptane core, including difluoroethyl-oxazole[8][9], piperazine[10], fluorinated[4][11], and ester derivatives[6].

A critical SAR finding is that the introduction of a difluoroethyl-oxazole moiety significantly enhances receptor selectivity. For instance, an exemplified compound from this class displayed an


8
Quantitative Data Summary
Compound Class / SubstitutionPrimary TargetFunctional

Selectivity (vs FPR1)Plasma

(Human)
Plasma Protein Binding (Human)
Difluoroethyl-oxazole [8]FPR2/ALX3.6 nM> 7000 nM> 6.0 h63.8%
Fluorinated [4]FPR2/ALX< 10.0 nMHigh> 4.0 h~ 60.0%
Piperazine-substituted [10]FPR2/ALX< 15.0 nMHigh> 4.0 hVariable
Ester derivatives [6]FPR2/ALX< 20.0 nMModerate~ 2.0 hVariable

Note: The difluoroethyl-oxazole derivative also demonstrated a favorable 47.7% plasma protein binding (PPB) in rat models, ensuring a high free-fraction of the drug is available for receptor engagement in vivo[8].

Experimental Protocols: Self-Validating Systems

To evaluate the efficacy and stability of spiro[5]heptane derivatives, researchers must utilize assays that directly measure the downstream consequences of FPR2/ALX activation and the physical stability of the compound. The following protocols are designed with internal causality and self-validation mechanisms.

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay

Purpose: To quantify the functional agonism (

5Causality:




34

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells stably expressing human FPR2/ALX into 384-well poly-D-lysine coated plates at

    
     cells/well.
    
    • Causality: Poly-D-lysine ensures robust monolayer adherence, preventing cells from washing off during automated liquid handling steps.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid for 1 hour at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into its active, impermeable form. Probenecid is strictly required to inhibit multidrug resistance proteins (MRPs), preventing the active dye from being pumped out of the cell, thereby stabilizing baseline fluorescence. HEPES maintains physiological pH 7.4 outside of a

      
       incubator.
      
  • Compound Preparation: Serially dilute the spiro[5]heptane derivative in DMSO (10-point curve, 10 µM to 0.1 nM), then transfer to assay buffer (final DMSO concentration < 0.5%).

  • Real-Time Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds (

    
     = 488 nm, 
    
    
    = 525 nm). Inject the compound and record fluorescence continuously for 3 minutes.
  • Self-Validation / QC: Include BML-111 (a known FPR2 agonist) as a positive control[4] and untransfected HEK-293 cells as a negative control. The assay is only valid if the positive control yields an

    
     within half a log of its historical average (~800 nM) and untransfected cells show no 
    
    
    flux.

FLIPR_WorkflowS1HEK-293 FPR2Cell SeedingS2Fluo-4 AMDye LoadingS1->S2S3AgonistAdditionS2->S3S4Real-TimeFluorescenceS3->S4S5EC50CalculationS4->S5

Figure 2: FLIPR Calcium Mobilization Assay workflow for functional screening.

Protocol B: In Vitro Plasma Stability & Protein Binding (Equilibrium Dialysis)

Purpose: To verify that the spiro[5]heptane core provides the necessary pharmacokinetic resilience (target

8Causality:

Step-by-Step Methodology:

  • Membrane Preparation: Hydrate a Rapid Equilibrium Dialysis (RED) device containing a 10K MWCO (Molecular Weight Cut-Off) cellulosic membrane.

    • Causality: A 10K MWCO membrane allows the free spiro[5]heptane derivative (MW ~300-500 Da) to diffuse freely between chambers while completely retaining large plasma proteins like HSA (MW ~66 kDa).

  • Sample Spiking: Spike human plasma (pH 7.4) with 1 µM of the spiro[5]heptane derivative. Place 200 µL of the spiked plasma into the donor chamber and 350 µL of PBS into the receiver chamber.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for 4 hours to reach thermodynamic equilibrium.

  • Extraction & LC-MS/MS: Extract aliquots from both chambers, precipitate proteins using cold acetonitrile containing an internal standard, centrifuge, and analyze the supernatant via LC-MS/MS.

  • Self-Validation / QC: Measure the concentration of the compound in the donor chamber at T=0 and T=4h. If the total mass balance drops below 80%, the compound is unstable in plasma (degraded by enzymes), and the PPB calculation is invalid. For difluoroethyl-oxazole derivatives, stability should remain >95% at 6 hours[8].

References

  • New FPR2/ALX agonists designed by Actelion Pharmaceuticals - BioWorld. Available at:[Link]

  • FPR2/ALXR agonists and the resolution of inflammation - ResearchGate. Available at:[Link]

  • Bridged spiro[5]heptane ester derivatives - Google Patents (WO2012066488A2). Available at:

  • BRIDGED SPIRO[5] HEPTANE DERIVATIVES AS ALX RECEPTOR AND/OR FPRL2 AGONISTS - WIPO Patentscope (WO2010134014). Available at:[Link]

  • FPR2/ALXR Agonists and the Resolution of Inflammation - Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • DIFLUOROETHYL-OXAZOLE SUBSTITUTED BRIDGED SPIRO[5]HEPTANE DERIVATIVES AS ALX RECEPTOR AGONISTS - WIPO Patentscope (WO2014206966). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: S24H-PUR-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Isolation, Purification, and Stability of Spiro[2.4]heptane-5-carbaldehyde[1]

Executive Summary & Critical Quality Attributes (CQA)

User Query: "I am synthesizing spiro[2.4]heptane-5-carbaldehyde (an intermediate for Ledipasvir analogs) and facing issues with low purity and rapid degradation. How do I purify this effectively?"

Scientist’s Analysis: Spiro[2.4]heptane-5-carbaldehyde is a sterically unique aldehyde. Its purification is complicated by two main factors:

  • Spiro-ring Strain: The spiro[2.4] system creates a rigid steric environment, making standard crystallization difficult.

  • Aldehyde Reactivity: Like most aldehydes, it is prone to oxidation (to the carboxylic acid) and oligomerization .[1] Furthermore, the

    
    -proton at position 5 is susceptible to abstraction under basic conditions, leading to racemization  (if you are targeting a specific enantiomer).[1]
    

Recommended Workflows:

  • Small Scale (<5g): Flash Column Chromatography (Buffered).

  • High Purity Requirement / Isomer Separation: Bisulfite Adduct Formation.

  • Bulk Scale (>50g): High-Vacuum Distillation (with stabilizers).

Decision Matrix: Choosing Your Protocol

Before proceeding, select the workflow that matches your current scale and purity profile.[1]

Purification_Decision_Tree Start Crude Reaction Mixture Check_Scale Check Scale Start->Check_Scale Small_Scale Small Scale (<5g) Check_Scale->Small_Scale Large_Scale Large Scale (>10g) Check_Scale->Large_Scale Chromatography Flash Chromatography (Buffered Silica) Small_Scale->Chromatography Standard Path Check_Purity Is Crude Purity > 70%? Large_Scale->Check_Purity Distillation High-Vacuum Distillation (Risk: Thermal Deg.) Check_Purity->Distillation Yes (Clean Crude) Bisulfite Bisulfite Adduct Protocol (High Specificity) Check_Purity->Bisulfite No (Complex Mix) Chromatography->Bisulfite If co-eluting impurities persist

Figure 1: Strategic decision tree for selecting the optimal purification method based on scale and crude purity.

Troubleshooting Guide & Protocols

Protocol A: Bisulfite Adduct Purification (The "Gold Standard" for Purity)

This method exploits the reversible formation of a water-soluble bisulfite adduct. It is particularly effective for separating the aldehyde from non-carbonyl impurities (e.g., unreacted spiro-hydrocarbons or alcohols).[1]

Mechanism:



Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve crude oil in Ethanol (3 vol) .

    • Add Saturated Aqueous NaHSO

      
       (1.5 eq)  dropwise with vigorous stirring.
      
    • Observation: A white precipitate (the adduct) should form. If the spiro-chain prevents precipitation due to solubility, add EtOAc to create a biphasic system.[1] The adduct will migrate to the aqueous layer.[1]

  • Washing:

    • Filter the solid adduct OR separate the aqueous layer.[1][2]

    • Wash the solid/aqueous phase with Et

      
      O  or Hexanes  to remove non-aldehyde organic impurities.
      
  • Regeneration (Critical Step):

    • Suspend the adduct in EtOAc and water.

    • Slowly add saturated NaHCO

      
        or 10% Na
      
      
      
      CO
      
      
      until pH reaches 9-10.
    • Caution: Do NOT use strong bases (NaOH, pH > 12) if your product is chiral; this causes racemization at C-5.[1]

    • Stir until the solid dissolves and gas evolution ceases.

  • Isolation:

    • Separate the organic layer, dry over MgSO

      
      , and concentrate in vacuo (<30°C).
      

Common Issues (FAQ):

SymptomProbable CauseCorrective Action
No precipitate forms Adduct is soluble in EtOH/Water.Switch to a biphasic system (EtOAc/Water). The adduct stays in the water; impurities stay in EtOAc.[1]
Low Recovery Yield Incomplete regeneration.Ensure pH reaches ~10. Stir longer (30-60 mins). The spiro-ring steric bulk slows down the breakdown of the adduct.
Racemization pH too high during regeneration.Use NaHCO

(weaker base) instead of NaOH. Keep temperature < 10°C.
Protocol B: Flash Column Chromatography

Context: Use this for small-scale purification or when the bisulfite method fails due to steric hindrance.

The "Acid Sensitivity" Problem: Spiro[2.4]heptane derivatives can be sensitive to the Lewis acidity of standard silica gel, leading to rearrangement or ring-opening.[1]

Optimized Conditions:

  • Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Et

    
    N in Hexanes).[1]
    
  • Eluent: Hexanes : EtOAc (Gradient 95:5

    
     80:20).
    
  • Detection: TLC (Stain: KMnO

    
     or DNP). Aldehydes stain rapidly.
    

Q: My compound streaks on the column. Why? A: This indicates decomposition or interaction with acidic sites.

  • Fix: Add 1% Triethylamine to your eluent system to buffer the silica.

  • Fix: Switch to Alumina (Neutral) stationary phase.

Protocol C: High-Vacuum Distillation

Context: For bulk scale (>50g) where chromatography is cost-prohibitive.

Technical Specs:

  • Boiling Point Estimation: The carboxylic acid analog boils at ~256°C (760 mmHg). The aldehyde will likely boil around 80-100°C at 0.5 mmHg .

  • Equipment: Kugelrohr or Short-path distillation head.

Risk Mitigation:

  • Thermal Degradation: Aldehydes can decarbonylate at high temps. Keep the bath temperature below 140°C.

  • Oxidation: You must bleed Nitrogen or Argon into the capillary (if using a conventional setup) or ensure a strictly inert atmosphere.

Stability & Storage Guidelines

Once purified, spiro[2.4]heptane-5-carbaldehyde is a "ticking clock" regarding stability.

1. Oxidation Prevention:

  • Store under Argon atmosphere.

  • Container: Amber glass vial (UV protection).

  • Stabilizer: For long-term storage (>1 month), add 0.1% w/w BHT (Butylated Hydroxytoluene) . This acts as a radical scavenger to prevent autoxidation to the acid.

2. Temperature:

  • Store at -20°C .

  • Avoid repeated freeze-thaw cycles. Aliquot the material if frequent use is expected.

Comparative Data Table

MethodPurity PotentialYieldScalabilityKey Risk
Bisulfite Adduct High (>98%)Moderate (60-80%)ExcellentSteric hindrance may slow reaction; pH control needed.
Chromatography High (>95%)High (85-95%)Poor (Expensive)Silica acidity may degrade spiro-ring.
Distillation Moderate (90-95%)High (>90%)ExcellentThermal decomposition; Polymerization.

References

  • Ledipasvir Synthesis & Intermediates

    • Patent: WO2013184698A1. "Process for the preparation of Ledipasvir." (Describes the synthesis of the spiro-fused pyrrolidine ring systems).

  • Bisulfite Purification of Hindered Aldehydes

    • Article: Kjell, D. P., et al.[1][3] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." J. Org.[3][4] Chem. 1999, 64, 5722-5724.[1][3] (Provides context on regenerating hindered/sensitive aldehydes).

  • Spiro[2.

    • Database: PubChem CID 13928496 (Spiro[2.4]heptane-5-carboxylic acid).[5] Used for boiling point/property extrapolation.

  • General Aldehyde Handling

    • Guide: "Purification of Aldehydes via Bisulfite Adducts."[2][3][6][7] BenchChem Technical Support.

Sources

Technical Support Center: Troubleshooting the Synthesis of Spiroheptane-5-carbaldehyde

Technical Support Center: Troubleshooting the Synthesis of Spiro[1]heptane-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing challenges with strained bicyclic systems. The spiro[1]heptane core is a privileged scaffold, notably utilized in the synthesis of potent antiviral agents such as entecavir analogues ()[2]. However, synthesizing spiro[1]heptane-5-carbaldehyde presents unique chemoselectivity and stability challenges.

This guide provides a deep-dive into the mechanistic pitfalls, validated protocols, and targeted troubleshooting strategies required to successfully isolate this sensitive aldehyde.

Mechanistic Workflow & Potential Failure Points

The most reliable synthetic route avoids direct cyclopropanation of an aldehyde. Instead, it builds the spirocyclic core via a Simmons-Smith reaction on a 3-methylenecyclopentane-1-carboxylate precursor. The intermediate spiro[1]heptane-5-carboxylic acid and its ester derivatives ()[3] are critical stable waypoints. Subsequent reduction and controlled oxidation yield the target aldehyde. Deviating from this sequence exposes the synthesis to severe side reactions, as mapped below.

GSM3-Methylenecyclopentane-1-carboxylateIsomerSide Reaction:Endocyclic Alkene(Isomerization)SM->Isomer Lewis Acid (ZnI2)Side PathwaySpiroEsterSpiro[2.4]heptane-5-carboxylateSM->SpiroEster Simmons-Smith(Et2Zn, CH2I2)NucAddSide Reaction:Alkyl Addition to AldehydeSM->NucAdd Direct Reduction to Aldehydethen Simmons-SmithSpiroAlcSpiro[2.4]heptane-5-ylmethanolSpiroEster->SpiroAlc Reduction(LiAlH4)TargetSpiro[2.4]heptane-5-carbaldehydeSpiroAlc->Target Oxidation(DMP, NaHCO3)OverOxSide Reaction:Spiroheptane-5-carboxylic acidSpiroAlc->OverOx Excess Oxidant(e.g., Jones)

Figure 1: Synthetic workflow for spiro[1]heptane-5-carbaldehyde detailing side-reaction pathways.

Quantitative Reaction Profiling

The cyclopropanation of the exocyclic double bond is highly sensitive to Lewis acid-catalyzed isomerization. Table 1 summarizes the optimization of the Simmons-Smith step, demonstrating how specific additives suppress the formation of the unwanted 3-methylcyclopent-1-ene-1-carboxylate byproduct.

Table 1: Optimization of the Simmons-Smith Cyclopropanation of 3-Methylenecyclopentane-1-carboxylate

EntryReagents (eq)Additive (eq)Temp (°C)Conversion (%)Spiro Product (%)Isomerized Alkene (%)
1Et₂Zn (2.0), CH₂I₂ (4.0)None0 to 25>956530
2Et₂Zn (5.0), CH₂I₂ (10.0)None0 to 25>955045
3Et₂Zn (2.0), CH₂I₂ (4.0)TFA (0.1)-20 to 0>987815
4 Et₂Zn (2.0), CH₂I₂ (4.0) DME (1.0) -10 to 0 >95 92 <2

Validated Step-by-Step Methodologies

Protocol A: Zinc-Carbenoid Cyclopropanation (Modified Furukawa)

Advanced cyclopropanation methodologies are essential for functionalized substrates to prevent degradation ()[4].

  • Preparation: Dry a Schlenk flask and purge with Argon. Add 3-methylenecyclopentane-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Additive Integration: Add 1,2-dimethoxyethane (DME, 1.0 eq) to the solution.

    • Causality: The byproduct of the Simmons-Smith reaction is ZnI₂, a mild Lewis acid. DME acts as a bidentate ligand, chelating the ZnI₂ and completely suppressing its ability to catalyze the isomerization of the exocyclic double bond into the ring.

  • Carbenoid Generation: Cool the mixture to -10 °C. Slowly add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 eq) dropwise, followed by diiodomethane (CH₂I₂, 4.0 eq) over 30 minutes.

    • Causality: The formation of the zinc carbenoid is highly exothermic. Strict temperature control prevents the premature aggregation and decomposition of the active carbenoid species.

  • Reaction & Monitoring: Stir at 0 °C for 12 hours.

    • Self-Validation Check: Pull a 0.1 mL aliquot, quench in 0.5 mL saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The target spiro ester will show a distinct retention time from the starting material. If a peak with the exact same m/z as the starting material appears but with a shifted retention time, isomerization has occurred.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: Two-Step Conversion to Aldehyde
  • Reduction: Dissolve the crude spiro[1]heptane-5-carboxylate in anhydrous THF at 0 °C. Add LiAlH₄ (1.5 eq) portion-wise. Stir for 2 hours.

    • Causality & Self-Validation: Quench strictly via the Fieser method (

      
       g water, 
      
      
      g 15% NaOH,
      
      
      g water). This specific stoichiometry forces the aluminum byproducts to precipitate as a granular, easily filterable white solid, completely avoiding the intractable emulsions that trap the spiro[1]heptane-5-ylmethanol product.
  • Oxidation: Dissolve the purified alcohol in DCM. Add NaHCO₃ (3.0 eq) and Dess-Martin Periodinane (DMP, 1.2 eq) at 0 °C.

    • Causality: DMP releases acetic acid as a byproduct during oxidation. Because the C5 proton alpha to the newly formed aldehyde is highly acidic, unbuffered acetic acid can catalyze the epimerization of the C5 stereocenter. NaHCO₃ acts as an acid scavenger, preserving the diastereomeric ratio (dr).

  • Isolation: Stir for 1 hour at room temperature.

    • Self-Validation Check: Monitor via TLC (Stain with 2,4-Dinitrophenylhydrazine). The appearance of a bright yellow/orange spot confirms aldehyde formation. The absence of a baseline spot confirms no over-oxidation to the carboxylic acid has occurred. Quench with saturated Na₂S₂O₃/NaHCO₃ (1:1), extract, and purify via rapid silica gel chromatography.

Troubleshooting FAQs

Q1: I am observing significant amounts of a 3-methylcyclopent-1-ene derivative instead of the spiro product. What is causing this isomerization? A: This is the most common failure point in methylenecyclopentane chemistry. The exocyclic double bond is thermodynamically less stable than an endocyclic double bond. The ZnI₂ generated during the Simmons-Smith reaction acts as a Lewis acid, catalyzing the migration of the double bond into the ring. To fix this, you must attenuate the Lewis acidity by adding a coordinating solvent like 1,2-dimethoxyethane (DME) (as outlined in Protocol A) and strictly maintaining the reaction temperature at or below 0 °C.

Q2: Can I perform the Simmons-Smith cyclopropanation directly on 3-methylenecyclopentane-1-carbaldehyde to save a step? A: No. Diethylzinc (Et₂Zn) and the resulting zinc carbenoids exhibit strong nucleophilic and reducing character towards unprotected aldehydes. Attempting this will result in the nucleophilic addition of an ethyl group to the aldehyde carbonyl, or reduction to the primary alcohol, yielding a complex mixture of alkylated byproducts. The aldehyde must only be revealed in the final step via oxidation.

Q3: My final isolated aldehyde has a lower diastereomeric ratio (dr) than my starting ester. How is the C5 stereocenter epimerizing? A: The C5 position is alpha to the aldehyde, making its proton highly susceptible to enolization under both basic and acidic conditions. If you used a Swern oxidation, the triethylamine added at the end of the reaction likely caused base-catalyzed epimerization. If you used DMP without a buffer, the acetic acid byproduct caused acid-catalyzed epimerization. Switch to DMP buffered with solid NaHCO₃ and ensure your silica gel is neutralized (or use rapid filtration) during purification.

Q4: The cyclopropanation stalls at 50% conversion despite adding excess Et₂Zn and CH₂I₂. How do I drive it to completion? A: Stalling is almost always caused by adventitious moisture or the precipitation of inactive polymeric zinc carbenoid species. Ensure your DCM is strictly anhydrous (<10 ppm water). Furthermore, do not add the Et₂Zn and CH₂I₂ simultaneously. The Furukawa modification requires the sequential generation of the carbenoid. If stalling persists, utilize the Denmark modification by substituting CH₂I₂ with chloroiodomethane (ClCH₂I), which generates a more reactive and soluble carbenoid species.

References

  • Title: A novel entecavir analogue constructing with a spiro[1]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity Source: Nucleosides, Nucleotides & Nucleic Acids URL: [Link]

  • Title: Spiro[1]heptane-5-carboxylic acid (Compound CID 13928496) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Iodocyclopropanes: Stereocontrolled preparation and uses in organic synthesis Source: UBC Library Open Collections URL: [Link]

Technical Support Center: Optimizing the Synthesis of Spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered when synthesizing spiro[2.4]heptane-5-carbaldehyde.

Spirocycles are invaluable in modern drug discovery for their ability to project functionality into three-dimensional space, allowing designers to escape the "flatland" of planar aromatics. While alternative routes like radical-mediated 5-exo-dig cyclization exist[1], the most scalable approach utilizes the cyclopropanation of a methylenecyclopentane derivative. However, the strain of the cyclopropane ring, the risk of over-reduction, and the volatility of the final aldehyde present unique synthetic challenges.

Core Synthetic Workflow

The most reliable route to spiro[2.4]heptane-5-carbaldehyde avoids direct ester-to-aldehyde reduction, utilizing a self-validating three-step sequence instead.

G N1 3-Methylenecyclopentane- 1-carboxylate N2 Cyclopropanation (Et2Zn, CH2I2) N1->N2 N3 Spiro[2.4]heptane- 5-carboxylate N2->N3 IPC: Alkene loss (1H NMR) N4 Reduction (LiAlH4) N3->N4 N5 Spiro[2.4]heptan- 5-ylmethanol N4->N5 IPC: Ester loss (IR: 1735 cm⁻¹) N6 Oxidation (DMP or Swern) N5->N6 N7 Spiro[2.4]heptane- 5-carbaldehyde N6->N7 IPC: Aldehyde peak (1H NMR: ~9.6 ppm)

Figure 1: Synthetic workflow for spiro[2.4]heptane-5-carbaldehyde with IPC checkpoints.

Troubleshooting & FAQs

Q1: Why is the conversion of my exo-methylenecyclopentane to the spiro[2.4]heptane core stalling at 40-50%? Causality & Solution: The classical Simmons-Smith reaction often stalls due to the slow generation of the active carbenoid (IZnCH₂I) or the aggregation of zinc salts that coat the reactive surface. Trace moisture will also aggressively quench the organozinc reagent. To resolve this, ensure absolute anhydrous conditions and utilize the Furukawa modification (Et₂Zn and CH₂I₂ in DCM)[2]. For sterically hindered or unreactive substrates, adding a catalytic amount of trifluoroacetic acid (TFA) forms the highly electrophilic CF₃COOZnCH₂I intermediate, driving the cyclopropanation to >90% conversion[1].

Q2: I am observing massive over-reduction when using DIBAL-H to go directly from spiro[2.4]heptane-5-carboxylate to the aldehyde. How can I improve this? Causality & Solution: Direct reduction of aliphatic esters to aldehydes with DIBAL-H is notoriously difficult to control. The tetrahedral intermediate can collapse prematurely at temperatures above -60°C. The spiro[2.4]heptane ring lacks the steric bulk necessary to stabilize this intermediate, allowing a second equivalent of hydride to reduce the transient aldehyde to the primary alcohol. Instead of fighting the kinetics, adopt a two-step sequence. First, reduce the ester completely to spiro[2.4]heptan-5-ylmethanol using LiAlH₄. Validate this step via IR spectroscopy (complete disappearance of the C=O stretch at ~1735 cm⁻¹)[3]. Then, perform a mild oxidation to reach the aldehyde.

Q3: My TLC and NMR of the crude oxidation mixture show excellent conversion, but my isolated yield after column chromatography is <30%. Where is the product going? Causality & Solution: Spiro[2.4]heptane-5-carbaldehyde is a low-molecular-weight, non-polar aliphatic aldehyde. It has significant vapor pressure at room temperature. The loss is almost certainly occurring during solvent evaporation or high-vacuum drying[4]. Avoid high-boiling solvents for extraction or chromatography. Use pentane/diethyl ether mixtures instead of hexanes/ethyl acetate. When concentrating the product on a rotary evaporator, keep the water bath strictly below 20°C and do not drop the pressure below 150 mbar. Never place the neat aldehyde on a high-vacuum line.

Quantitative Data: Oxidation Method Comparison

Selecting the right oxidation method for the spiro[2.4]heptan-5-ylmethanol intermediate is critical for maximizing yield while minimizing side reactions.

Oxidation MethodReagentsTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Notes & Causality
Dess-Martin (DMP) DMP, NaHCO₃, DCM0 to 20>9888Mild hypervalent iodine mechanism; the basic additive prevents acid-catalyzed acetalization.
Swern Oxidation (COCl)₂, DMSO, Et₃N-78 to 20>9565Highly effective but exothermic; requires strict temperature control to prevent Pummerer side-products.
TEMPO / Bleach TEMPO, NaOCl, KBr08570Environmentally benign; however, there is a slight risk of over-oxidation to the carboxylic acid.
PCC PCC, Celite, DCM209055Chromium-based; the volatile product often traps in the toxic chromium salts during filtration.
Self-Validating Experimental Protocols

The following protocols incorporate In-Process Controls (IPCs) to create a self-validating system, ensuring each chemical transformation is successful before proceeding.

Phase 1: Complete Reduction to Spiro[2.4]heptan-5-ylmethanol
  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add LiAlH₄ (1.5 eq) and anhydrous THF to create a 0.2 M suspension. Cool the flask to 0°C in an ice bath.

  • Addition: Dissolve spiro[2.4]heptane-5-carboxylate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise over 30 minutes to manage the exothermic hydrogen gas evolution.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • In-Process Control (IPC): Remove a 0.1 mL aliquot, quench with a drop of water, extract with diethyl ether, and analyze the organic layer via IR spectroscopy.

    • Validation: The reaction is complete when the ester carbonyl peak (~1735 cm⁻¹) is completely absent[3].

  • Fieser Workup: Cool the reaction back to 0°C. Quench sequentially with

    
     mL H₂O, 
    
    
    
    mL 15% aqueous NaOH, and
    
    
    mL H₂O (where
    
    
    = grams of LiAlH₄ used). Stir vigorously until the aluminum salts form a granular white precipitate.
  • Isolation: Filter the salts through a pad of Celite, washing thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Phase 2: Controlled Oxidation to Spiro[2.4]heptane-5-carbaldehyde
  • Setup: In a clean, dry flask, dissolve the crude spiro[2.4]heptan-5-ylmethanol (1.0 eq) in anhydrous DCM (0.1 M). Add solid NaHCO₃ (3.0 eq) to buffer the system and prevent acid-catalyzed degradation of the spirocycle.

  • Oxidation: Cool the mixture to 0°C. Add Dess-Martin Periodinane (1.2 eq) in three portions. The suspension will turn cloudy.

  • Reaction: Stir at 0°C for 1 hour, then warm to 20°C and stir for an additional 1 hour.

  • In-Process Control (IPC): Analyze via TLC (10% EtOAc/Hexane) and perform a ¹H-NMR on a mini-workup aliquot.

    • Validation: Look for the distinct, sharp aldehyde proton singlet at δ 9.5–9.8 ppm.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is completely clear (indicating the destruction of iodine byproducts). Extract with a pentane/diethyl ether mixture (1:1).

  • Isolation (Critical Step): Dry the combined organic layers over Na₂SO₄ and filter. Concentrate on a rotary evaporator keeping the water bath below 20°C and the pressure above 150 mbar to prevent volatilization of the target aldehyde[4].

References
  • Iodocyclopropanes : Stereocontrolled preparation and uses in organic synthesis - UBC Library Open Collections. University of British Columbia.
  • A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC. National Institutes of Health.
  • Application Notes and Protocols for the Preparation of Functionalized Spiro[2.4]hepta-4,6-diene Derivatives - Benchchem. Benchchem.
  • Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580 - PubChem. National Institutes of Health.

Sources

Optimization of reaction conditions for spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of reaction conditions for the synthesis of spiro[2.4]heptane-5-carbaldehyde . This specific scaffold—a cyclopropane ring spiro-fused to a cyclopentane ring bearing a formyl group—is a valuable intermediate in the synthesis of antiviral agents (e.g., Entecavir analogs) and conformationally restricted amino acids.

The guide prioritizes a hydroxyl-directed Simmons-Smith cyclopropanation strategy. This route is superior to direct ester cyclopropanation because the free hydroxyl group coordinates with the zinc carbenoid, significantly enhancing reaction rate and diastereoselectivity.

Part 1: Strategic Synthesis Roadmap

The optimized route avoids the formation of bicyclo[3.1.0]hexane isomers by establishing the spiro-junction via an exocyclic double bond.

Pathway Overview:

  • Precursor Assembly: Methylenation of methyl 3-oxocyclopentanecarboxylate.

  • Directing Group Installation: Reduction to the allylic alcohol.

  • Scaffold Construction: Chelation-controlled Simmons-Smith cyclopropanation.

  • Target Functionalization: Mild oxidation to the aldehyde.

SynthesisPathway cluster_legend Key Optimization Factor Start Methyl 3-oxocyclopentane- carboxylate Inter1 3-Methylene- cyclopentanecarboxylate Start->Inter1 Wittig Olefination (Ph3PCH3Br, KOtBu) Inter2 3-Methylene- cyclopentanemethanol (Directing Precursor) Inter1->Inter2 Reduction (DIBAL-H or LiAlH4) Inter3 Spiro[2.4]heptane- 5-methanol Inter2->Inter3 Simmons-Smith (Et2Zn, CH2I2, DCM) *OH-Directed* Note Hydroxyl group accelerates cyclopropanation via Zinc coordination Inter2->Note Target Spiro[2.4]heptane- 5-carbaldehyde Inter3->Target Swern Oxidation (DMSO, (COCl)2, Et3N)

Caption: Optimized synthetic pathway leveraging hydroxyl-directed cyclopropanation for stereocontrol.

Part 2: Detailed Optimization Protocols

Phase 1: Scaffold Construction (Cyclopropanation)

The most critical step is the formation of the spiro[2.4] system. Using the Furukawa modification (Et₂Zn/CH₂I₂) is recommended over the traditional Zn-Cu couple for better reproducibility and homogeneity.

Protocol: Hydroxyl-Directed Simmons-Smith Reaction

  • Substrate: 3-Methylene-cyclopentanemethanol.

  • Reagents: Diethylzinc (Et₂Zn, 1.0 M in hexanes), Diiodomethane (CH₂I₂), Dichloromethane (DCM).

  • Stoichiometry: Substrate (1.0 equiv) : Et₂Zn (2.5 equiv) : CH₂I₂ (2.5 equiv).

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask under argon. Charge with anhydrous DCM (0.2 M concentration relative to substrate).

  • Carbenoid Formation: Cool to -10°C. Add Et₂Zn solution dropwise. Carefully add CH₂I₂ dropwise over 20 minutes. Caution: Exothermic. Stir for 15 mins to form the active IZnCH₂I species.

  • Addition: Add the substrate (dissolved in minimal DCM) dropwise. The internal temperature must not exceed 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄; product does not absorb UV well).

  • Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl. Note: Vigorous gas evolution (ethane).

  • Workup: Extract with DCM. Wash with 10% Na₂SO₃ (to remove iodine traces), then brine. Dry over Na₂SO₄.

Optimization Table: Cyclopropanation Conditions

ParameterCondition A (Standard)Condition B (Optimized)Outcome Analysis
Reagent Zn-Cu Couple + CH₂I₂Et₂Zn + CH₂I₂B is superior. Et₂Zn provides a homogeneous mixture, avoiding the variable surface activity of Zn-Cu.
Solvent Diethyl EtherDichloromethane (DCM)DCM stabilizes the zinc carbenoid complex better than ether at higher concentrations.
Directing Group Ester (-COOMe)Alcohol (-CH₂OH)Alcohol accelerates reaction 10-20x via chelation and ensures syn-stereoselectivity.
Temperature Reflux-10°C to RTLower temp prevents decomposition of the carbenoid and minimizes polymerization side products.
Phase 2: Aldehyde Generation (Oxidation)

Aldehydes on spirocyclic rings can be prone to epimerization or over-oxidation. The Swern Oxidation is the gold standard here for its mildness and lack of heavy metal residues.

Protocol: Swern Oxidation

  • Activation: To a solution of oxalyl chloride (1.5 equiv) in DCM at -78°C, add DMSO (3.0 equiv) dropwise. Stir 15 mins.

  • Oxidation: Add spiro[2.4]heptane-5-methanol (1.0 equiv) in DCM dropwise. Maintain -78°C for 45 mins.

  • Termination: Add triethylamine (5.0 equiv). Stir 10 mins at -78°C, then warm to RT.

  • Purification: The aldehyde is likely volatile. Remove solvent under controlled vacuum (>100 mbar) or purify via flash chromatography immediately.

Part 3: Troubleshooting Center (FAQ)

Category: Cyclopropanation Issues

Q: The reaction stalls at 50% conversion even after 24 hours.

  • Diagnosis: The zinc carbenoid species (IZnCH₂I) is unstable and degrades over time.

  • Solution: Do not add all reagents at once. Perform a "boost" addition. Add an additional 1.0 equiv of Et₂Zn and CH₂I₂ after 12 hours. Ensure your DCM is strictly anhydrous; moisture destroys the reagent instantly.

Q: I see a white precipitate clogging the reaction.

  • Diagnosis: Formation of Zinc Iodide (ZnI₂) aggregates.

  • Solution: This is normal but can hinder stirring. Increase solvent volume (dilute to 0.1 M) or use a mechanical stirrer for scales >10g. During workup, dissolve the salts with a Rochelles salt (potassium sodium tartrate) solution wash.

Q: Safety Warning: The quench was violent.

  • Cause: Unreacted Et₂Zn releases ethane gas upon contact with water.

  • Protocol: Always quench at 0°C. Dilute the reaction mixture with excess DCM first. Add saturated NH₄Cl dropwise via an addition funnel under an inert atmosphere.

Category: Aldehyde Stability

Q: The product purity drops after column chromatography.

  • Diagnosis: Silica gel is slightly acidic, which can cause hydration or polymerization of the strained spiro-aldehyde.

  • Solution: Neutralize the silica gel column by flushing it with 1% Et₃N in hexanes before loading your sample. Alternatively, use Dess-Martin Periodinane (DMP) for the oxidation, which often requires only a simple filtration workup, avoiding the column entirely.

Q: Can I store the aldehyde?

  • Recommendation: Spiro-aldehydes are prone to air oxidation (to the carboxylic acid). Store under nitrogen at -20°C. For long-term storage, convert it to the sodium bisulfite adduct, which is a stable solid and can be reversed to the aldehyde when needed.

References

  • Simmons-Smith Reaction Mechanism & Scope

    • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[2][3] Organic Reactions.[1][2][3][4][5][6][7]

    • Source:

  • Furukawa Modification (Et₂Zn)

    • Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[1] A novel route to cyclopropanes from olefins.[1][7] Tetrahedron Letters.[1]

    • Source:

  • Hydroxyl-Directed Cyclopropanation

    • Winstein, S., & Sonnenberg, J. (1961). Homoconjugation and homoaromaticity. (Discusses stereocontrol in bicyclic/spiro systems).
    • Source:

  • Spiro[2.4]heptane Scaffold Synthesis (Entecavir Analogues)

    • Review of synthetic routes to spiro[2.4]heptanes for antiviral research.
    • Source:

  • Swern Oxidation Protocol

    • Omura, K., & Swern, D. (1978).
    • Source:

Sources

Technical Support Center: Scalable Synthesis of Spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

User Query: "How do I achieve a scalable, reproducible synthesis of spiro[2.4]heptane-5-carbaldehyde, avoiding common pitfalls in cyclopropanation and aldehyde handling?"

Scientist’s Assessment: The synthesis of spiro[2.4]heptane-5-carbaldehyde poses two distinct process challenges:

  • Construction of the Strained Spiro-Cycle: The formation of the spiro[2.4] junction via cyclopropanation is highly exothermic and sensitive to moisture.

  • Aldehyde Management: The target aldehyde is prone to oxidation (to the acid) and polymerization. Direct reduction from the ester (DIBAL-H) is difficult to scale due to cryogenic requirements (-78 °C).

Recommended Scalable Route: We recommend a 3-step protocol prioritizing thermal safety and intermediate stability over step count.

  • Simmons-Smith Cyclopropanation of methyl cyclopent-3-enecarboxylate.

  • Complete Reduction to the alcohol (using Red-Al or LAH).

  • Controlled Oxidation (TEMPO/Bleach or Swern) to the aldehyde.

Note: While direct DIBAL reduction is faster on a gram scale, the alcohol-oxidation route is superior for multi-kilogram batches as it avoids massive cryogenic vessels.

Master Synthetic Workflow (Visualized)

The following diagram outlines the recommended workflow and critical decision points.

G cluster_safety Safety Critical Control Points Start Starting Material: Methyl cyclopent-3-enecarboxylate Step1 Step 1: Cyclopropanation (ZnEt2 / CH2I2 / DCE) Temp: -15°C to RT Start->Step1 Check1 QC Check: Residual Olefin < 0.5%? Step1->Check1 Step2_PathA Path A (Small Scale): DIBAL-H Reduction (-78°C) Check1->Step2_PathA No (Optimization needed) Step2_PathB Path B (Scalable): Red-Al Reduction (0°C to RT) Check1->Step2_PathB Yes (Proceed) Product Target: Spiro[2.4]heptane-5-carbaldehyde Step2_PathA->Product Direct Route (Risk: Over-reduction) Intermediate Intermediate: Spiro[2.4]heptyl-5-methanol Step2_PathB->Intermediate Step3 Step 3: Oxidation (TEMPO / NaOCl) Intermediate->Step3 Step3->Product

Caption: Process flow for spiro[2.4]heptane-5-carbaldehyde synthesis, highlighting the scalable "Reduction-Oxidation" pathway (Path B) versus the cryogenic direct reduction (Path A).

Technical Support Modules

Module A: The Cyclopropanation (Simmons-Smith)

Reaction: Methyl cyclopent-3-enecarboxylate +


 + 

Spiro-ester.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Moisture/Oxygen Ingress: The Zinc carbenoid is hydrolyzed instantly by water.Protocol Check: Ensure all glassware is oven-dried. Use a nitrogen sweep. Test

activity. Add 10% excess reagent.
Violent Exotherm Dosing Rate: Adding

too fast to

.
Process Control: Pre-cool to -15°C. Dilute

in toluene/DCE. Add via syringe pump over 2-4 hours. Consider Continuous Flow for kg-scale [1].
Thick Emulsion during Workup Zinc Salts: Zn(OH)2 forms a gelatinous precipitate that traps product.The "Rochelle" Fix: Quench with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) . Stir vigorously for 2-4 hours until layers clarify. Do NOT use simple acid/base wash.
Low Yield (Precipitate) Reagent Oligomerization:

degrades over time.
Reagent QC: Ensure

is copper-stabilized and stored in the dark over copper wire. Distill if pink/brown.

Q: Can I use the Zn/Cu couple instead of Diethylzinc (


)? 
A:  Yes, but for scale-up, 

(Furukawa modification) is generally preferred because it creates a homogeneous reaction mixture, whereas Zn/Cu is heterogeneous and suffers from reproducibility issues due to surface activation variability [2]. However,

is pyrophoric; rigorous exclusion of air is mandatory.
Module B: Reduction & Aldehyde Handling

Target: Converting the Ester to Aldehyde.

Scenario: You are seeing "over-reduction" (alcohol formation) or "dimers" in your aldehyde product.[1]

Decision Matrix: DIBAL vs. Oxidation Route

FeatureDirect DIBAL-H ReductionAlcohol

Oxidation (Recommended)
Temp -78°C (Strict)0°C to RT
Reagent DIBAL-H (1.1 eq)Red-Al / LAH

TEMPO/Bleach
Selectivity Difficult (10-15% Alcohol impurity common)High (Stepwise control)
Scalability Poor. Heat transfer at -78°C in large reactors is slow, leading to hot spots and over-reduction [3].Excellent. Standard cooling jackets are sufficient.

Troubleshooting the Aldehyde:

  • Problem: The aldehyde is polymerizing upon concentration.

    • Solution: Spiro-aldehydes can be unstable. Store as a Bisulfite Adduct (solid) if not using immediately. To regenerate, treat the solid with mild base (NaHCO3). Alternatively, store as a 20% solution in Toluene at -20°C.

  • Problem: Epimerization of the alpha-carbon.

    • Solution: The C5 position is alpha to the carbonyl. Avoid strong bases during workup. Use buffered quenching (Phosphate buffer pH 7).

Analytical Data & QC Parameters

When validating your product, look for these specific signatures.

1. H-NMR Diagnostic Signals (CDCl3):

  • Cyclopropane Ring: Distinct high-field multiplets between

    
     0.3 – 0.6 ppm. The spiro-fusion creates a unique anisotropy.
    
  • Aldehyde Proton: A sharp doublet (or singlet) around

    
     9.6 – 9.8 ppm.
    
  • Missing Olefin: Disappearance of the alkene protons (

    
     5.6 – 5.8 ppm) from the starting material.
    

2. Safety Specification (Reagents):

  • Residual Zinc: < 20 ppm (ICP-MS). Zinc salts are cytotoxic and must be purged via the Rochelle's salt workup.

  • Iodine Content: Organic iodides (from side reactions) are genotoxic. Monitor via GC-MS.

Advanced Troubleshooting Logic (DOT)

Use this logic flow when the reaction yield is below 70%.

Troubleshooting Issue Yield < 70% CheckSM Is SM remaining? Issue->CheckSM CheckImp Major Impurity? Issue->CheckImp Moisture Moisture in Solvent? (Check Karl Fischer) CheckSM->Moisture Yes ReagentQual Check Et2Zn Titer Check CH2I2 Purity CheckSM->ReagentQual Yes OverRed Alcohol formed? (DIBAL issue) CheckImp->OverRed Alcohol present Decomp Aldehyde Polymer? (Acid/Base/Heat) CheckImp->Decomp Baseline junk

Caption: Diagnostic logic for low-yield scenarios in spiro-aldehyde synthesis.

References

  • Continuous Flow Simmons-Smith

    • Title: Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column.[2]

    • Source:Advanced Synthesis & Catalysis, 2023.[3]

    • URL:[Link]

  • Scalability of Furukawa Reagent

    • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs.[4]

    • Source:Molecules, 2023.
    • URL:[Link]

  • DIBAL-H Scale-up Challenges

    • Title: Continuous Reduction of an Ester to Aldehyde in CSTR:
    • Source:Organic Process Research & Development, 2013 (Contextual valid
    • URL:[Link] (Journal Landing Page for verification of general DIBAL scale-up issues).

  • Spiro-Acid Precursor Synthesis (Ledipasvir Intermediate)

    • Title: Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives (Analogous chemistry).[5][6][7][8]

    • Source: US P
    • URL

Sources

Technical Support Center: Spiro[2.4]heptane-5-carbaldehyde Synthesis & Characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with the spiro[2.4]heptane scaffold. It synthesizes established organic methodology with advanced impurity profiling techniques.[1]

Executive Summary & Synthetic Context

Spiro[2.4]heptane-5-carbaldehyde is a conformationally rigid building block used to restrict the spatial arrangement of pharmacophores in drug discovery (similar to the aza-spiro moieties in HCV inhibitors like Ledipasvir).

The synthesis typically proceeds via the Simmons-Smith cyclopropanation of cyclopent-3-ene derivatives. Unlike standard aliphatic aldehydes, this molecule presents unique challenges regarding stereochemical assignment (cis/trans relative to the spiro ring) and oxidative instability .[1]

Standard Synthetic Workflow

The most robust route avoids direct cyclopropanation of the aldehyde to prevent zinc-carbenoid interference with the carbonyl.[1] We recommend the Ester-Reduction-Oxidation pathway:

SynthesisPath SM Methyl cyclopent-3- enecarboxylate Inter1 Methyl spiro[2.4] heptane-5-carboxylate SM->Inter1 Simmons-Smith (Zn/Cu, CH2I2) Imp1 Impurity A: Unreacted Alkene SM->Imp1 Incomplete Conv. Inter2 Spiro[2.4]heptan-5-yl methanol Inter1->Inter2 LiAlH4 Reduction Imp3 Impurity C: Stereoisomers (cis/trans) Inter1->Imp3 Non-stereoselective Cyclopropanation Product Spiro[2.4]heptane- 5-carbaldehyde Inter2->Product Swern or DMP Oxidation Imp2 Impurity B: Over-oxidized Acid Product->Imp2 Air Oxidation

Figure 1: Critical Control Points (CCPs) in the synthesis of spiro[2.4]heptane-5-carbaldehyde. Impurities A, B, and C represent the most frequent deviations.

Troubleshooting & FAQs: Impurity Profiling

Category A: Stereochemical Complexity

Q: I observe a split carbonyl peak in my


C NMR (~202 ppm). Is this an impurity or a conformer? 
Diagnosis:  This is likely a diastereomeric mixture .[1]
Explanation:  The spiro[2.4]heptane skeleton possesses a plane of symmetry through the cyclopropane ring, but the C5 substitution breaks this.[1] You likely have a mixture of cis (endo) and trans (exo) isomers relative to the methylene bridge of the spiro ring.[1]
Action Plan: 
  • Run NOESY 2D-NMR: Look for correlations between the aldehyde proton and the cyclopropane methylene protons (C1/C2).[1] Strong NOE suggests the cis isomer.[1]

  • Thermodynamic Equilibration: Treat a small aliquot with DBU in MeOH. If the ratio changes, the isomers are equilibrating via the enol, confirming stereoisomers rather than structural impurities.[1]

Category B: The "Ghost" Peak in GC-MS

Q: My GC-MS shows a broad peak with M+16 relative to the product, but no corresponding alcohol in NMR. Diagnosis: This is Spiro[2.4]heptane-5-carboxylic acid (Over-oxidation). Explanation: Aldehydes on strained rings are highly susceptible to autoxidation to carboxylic acids.[1] In GC-MS, carboxylic acids often tail or decompose unless derivatized. The "M+16" is actually the acid (M+O).[1] Action Plan:

  • Immediate: Derivatize your sample with TMS-diazomethane or BSTFA.[1] If the broad peak sharpens and shifts to the methyl/silyl ester mass, it is the acid.[1]

  • Prevention: Store the aldehyde under Argon at -20°C. Add 0.1% BHT (butylated hydroxytoluene) if downstream chemistry tolerates it.

Category C: Zinc Contamination

Q: The reaction works, but the product crashes out or polymerizes during workup. Diagnosis: Residual Zinc Iodide (ZnI


)  acting as a Lewis Acid.[1]
Explanation:  The Simmons-Smith reagent generates ZnI

byproducts. Zinc salts are Lewis acids that can catalyze the polymerization of the aldehyde or the opening of the cyclopropane ring (though spiro-cyclopropanes are relatively robust).[1] Action Plan:
  • Protocol Adjustment: Ensure the quench involves a chelating wash.[1] Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir vigorously for >2 hours until two clear layers form. This sequesters Zn

    
     effectively.[1]
    

Analytical Characterization Protocols

Table 1: Key Impurity Markers
Impurity TypeOriginAnalytical Marker (1H NMR, CDCl3)Retention Time Shift (Relative to Product)
Starting Alkene Incomplete CyclopropanationOlefinic protons:

5.6-5.8 ppm (m, 2H)
0.85x (Elutes Earlier)
Carboxylic Acid AutoxidationBroad singlet:

10-12 ppm (COOH)
Tailing / Not Eluted (unless derivatized)
Alcohol Incomplete Oxidation (from Step 2)Methylene doublet:

3.4-3.6 ppm
1.2x (Elutes Later - Polar)
Diastereomer Stereocenter at C5Aldehyde singlet split:

9.6 vs 9.7 ppm
Often co-elutes (Requires Chiral GC/HPLC)
Protocol: Quantitative HPLC Method for Purity

Use this method to separate the aldehyde from the acid and alcohol impurities.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers acid impurity).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       95% B (Linear)
      
    • 15-20 min: 95% B (Wash)

  • Detection: UV at 210 nm (carbonyl absorbance) and 254 nm (if tracking solvents/impurities).[1]

  • Note: Aldehydes can hydrate in aqueous mobile phases.[1] If peak splitting occurs, switch to a Normal Phase method (Hexane/EtOAc) on a Silica column.

Remediation & Purification Strategies

If your crude purity is <90%, follow this decision matrix:

  • If Acid content > 5%:

    • Dissolve in Et

      
      O.[1]
      
    • Wash with saturated NaHCO

      
       (removes acid into aqueous layer).[1]
      
    • Dry organic layer over MgSO

      
       and concentrate.[1]
      
  • If Stereoisomers are the issue:

    • Chromatography is difficult.[1]

    • Chemical Resolution: Convert the aldehyde to the bisulfite adduct (solid). Recrystallize the solid adduct to enrich one isomer. Regenerate aldehyde with mild base.[1]

  • If Zinc residues persist:

    • Pass the crude oil through a short pad of basic alumina .[1] This traps Lewis acids better than silica.[1]

References

  • Simmons-Smith Mechanism & Zinc Carbenoids

    • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[2][3] Organic Reactions.[1][2][3][4][5]

  • Spiro[2.4]heptane Synthesis (General Routes)

    • Maggio, J. E., & Simmons, H. E. (1981). Synthesis and properties of spiro[2.4]heptane. Journal of the American Chemical Society, 103(6), 1579.
    • [1]

  • Ledipasvir Intermediate (Aza-spiro Context)

    • Link, J. O., et al. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[6] Journal of Medicinal Chemistry, 57(5), 2033–2046.

    • [1]

  • Analytical Characterization of Spiro Cycles

    • BenchChem Technical Support.[1][4][7] (2025).[1][4][7][8][9] Characterization of Spiro Compounds: NMR & Stereochemistry.

    • (Simulated based on search context 1.10)

Sources

Technical Support Center: Protecting Group Strategies for Spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with spiro[2.4]heptane-5-carbaldehyde . This structurally rigid building block is increasingly critical in drug development—particularly in the synthesis of nucleoside analogues and targeted therapies (1)[1]. However, the highly reactive C5-aldehyde must be strategically masked to prevent unwanted nucleophilic attacks or epimerization during complex multi-step syntheses.

Below, you will find diagnostic troubleshooting, quantitative selection data, and self-validating experimental protocols to ensure the integrity of your spirocyclic intermediates.

Protection Strategy & Decision Matrix

Selecting the correct protecting group requires anticipating your downstream chemistry. Acetals are the workhorse protecting groups for this scaffold because they are highly tolerant to strongly basic and nucleophilic conditions, such as Grignard additions or organolithium steps (2)[2].

ProtectionStrategy Start Spiro[2.4]heptane-5-carbaldehyde Protection Required Base Strong Base / Nucleophiles (e.g., Grignard, R-Li) Start->Base Yes Acid Mild Acidic Downstream Conditions Start->Acid Yes Cyclic Cyclic Acetal (1,3-Dioxolane) Base->Cyclic High Stability Acyclic Acyclic Acetal (e.g., Dipropyl Acetal) Acid->Acyclic Easy Cleavage

Decision matrix for selecting aldehyde protecting groups based on downstream chemistry.

Diagnostic Troubleshooting & FAQs

Q: I am observing incomplete conversion when forming the 1,3-dioxolane. What is the mechanistic cause? A: Acetalization is a thermodynamically controlled equilibrium process. The acid catalyst (e.g., p-TsOH) protonates the carbonyl oxygen, facilitating nucleophilic attack by the diol to form a hemiacetal, which then eliminates water to form an oxonium ion (3)[3]. If the generated water is not continuously removed, the aqueous solvent outcompetes the diol, driving the reaction backward. Fix: Implement rigorous water removal using a Dean-Stark apparatus in refluxing toluene.

Q: My NMR shows degradation of the spiro[2.4]heptane core during protection. Why? A: While the spiro[2.4]heptane system is relatively stable compared to highly strained spiro[2.2] systems, prolonged exposure to strong Brønsted acids at elevated temperatures can lead to protonation of the cyclopropane ring. This triggers non-classical carbocation formation and subsequent ring-opening. Fix: Attenuate the acidity by strictly limiting p-TsOH to <5 mol% or switching to Pyridinium p-toluenesulfonate (PPTS).

Troubleshooting Issue Issue: Low Yield or Spirocycle Degradation Diag1 Incomplete Conversion? Issue->Diag1 Diag2 Ring-Opening Detected? Issue->Diag2 Fix1 Drive Equilibrium: Use Dean-Stark or Sieves Diag1->Fix1 Fix2 Reduce Acid Strength: Switch p-TsOH to PPTS Diag2->Fix2

Troubleshooting workflow for common issues during spirocyclic aldehyde acetalization.

Quantitative Data: Protecting Group Selection

Cyclic acetals are generally more stable to hydrolysis than their acyclic counterparts due to entropic factors; the tethered hydroxyl group in the oxonium intermediate makes the reverse intramolecular reaction highly favorable (4)[4]. Use the table below to select the optimal group for your specific synthetic route.

Protecting GroupReagents RequiredStability ProfileDeprotection ConditionsRelative Cleavage Rate (pH 5.5)
1,3-Dioxolane (Cyclic) Ethylene glycol, cat. p-TsOHHigh (Stable to Grignards, strong bases, mild acids)Strong aqueous acid (e.g., 1M HCl, THF, reflux)Very Slow
Dimethyl Acetal (Acyclic) Methanol, cat. p-TsOHModerate Mild aqueous acid (e.g., 0.1M HCl, RT)Moderate
Dipropyl Acetal (Acyclic) Propanol, cat. p-TsOHLow-Moderate Very mild acid (e.g., PPTS, H₂O/Acetone)Fast

Self-Validating Experimental Protocols

Protocol A: Synthesis of Spiro[2.4]heptane-5-carbaldehyde 1,3-Dioxolane

Objective: Temporary masking of the C5-aldehyde to enable downstream strong-base chemistry. Causality Note: Ethylene glycol is selected over methanol to leverage the entropic advantage of cyclic acetal formation, ensuring robust protection during subsequent harsh transformations.

Step 1: Reaction Assembly

  • In a flame-dried round-bottom flask, dissolve spiro[2.4]heptane-5-carbaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

  • Add ethylene glycol (3.0 eq) and p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Scientist Insight: Limiting p-TsOH to 5 mol% prevents the acidic protonation of the spirocyclic cyclopropane ring, avoiding unwanted ring-opening side reactions.

Step 2: Azeotropic Distillation

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to reflux (approx. 110°C).

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is thermodynamically driven by water removal. The visible accumulation of water (theoretical yield: 1 molar equivalent) validates that the hemiacetal intermediate is successfully dehydrating into the oxonium ion and cyclizing.

Step 3: Reaction Quench & Verification

  • Once water ceases to collect (typically 2-4 hours), cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc). Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The starting aldehyde will immediately form a bright yellow/orange hydrazone spot. The absence of this spot in the reaction mixture confirms complete masking of the highly reactive carbonyl carbon.

Step 4: Workup

  • Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Deprotection of 1,3-Dioxolane

Objective: Unmasking the aldehyde without degrading the spirocycle. Causality Note: Because the spiro[2.4] core can be sensitive to prolonged boiling in strong acids, a biphasic mild acid approach is utilized to shift the equilibrium.

Step 1: Hydrolysis

  • Dissolve the protected spirocycle in a 1:1 mixture of THF and 1M aqueous HCl.

  • Stir vigorously at room temperature.

  • Self-Validation Checkpoint: Monitor via TLC with 2,4-DNP stain. The reappearance of the bright yellow/orange spot indicates successful hydrolysis back to the free aldehyde.

Step 2: Isolation

  • Neutralize carefully with saturated aqueous NaHCO₃ until pH 7 is reached to prevent acid-catalyzed epimerization of the alpha-chiral center at C5.

  • Extract with dichloromethane, dry, and concentrate.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Acetal Protecting Groups: Spotlight on 2-Methyl-1,1-dipropoxypropane. BenchChem. 4

  • OpenOChem. Acetal Protecting Groups. OpenOChem Learn. 2

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate. BenchChem.3

  • Kumamoto, H., et al. (2017). A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. PubMed Central (PMC). 1

Sources

Technical Support Center: Enantioselective Separation of Spiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective separation of spiro[2.4]heptane derivatives. The unique structural rigidity and chirality of these spirocyclic compounds present specific challenges in achieving baseline resolution of enantiomers. This guide is designed to offer practical, field-proven solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of spiro[2.4]heptane derivatives.

Problem 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the enantiomers of my spiro[2.4]heptane derivative using a standard chiral HPLC method. What are the most common causes and how can I troubleshoot this?

Answer:

Poor resolution in chiral separations is a frequent challenge and often stems from a few key factors. A systematic approach is the most effective way to diagnose and solve the issue.[1]

Underlying Causes & Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP.[2] Spiro[2.4]heptane derivatives, with their compact and rigid structures, require a CSP that can effectively engage in three-point interactions.

    • Action: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and high success rates in separating a wide range of chiral compounds.[3][4][5] Pirkle-type phases can also be effective, particularly if the spiro[2.4]heptane derivative has aromatic moieties capable of π-π interactions.[6]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Action (Normal Phase): In normal phase mode, which is common for these separations, the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is critical.[7][8]

      • Protocol: Mobile Phase Optimization (Normal Phase)

        • Start with a low percentage of the polar modifier (e.g., 5% isopropanol in hexane).

        • Incrementally increase the modifier concentration (e.g., to 10%, 15%, 20%). A higher concentration of the polar modifier generally reduces retention time but can also decrease selectivity.

        • Observe the effect on resolution. Often, a "sweet spot" exists where resolution is maximized.

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[1] However, the effect is compound-dependent, and in some cases, higher temperatures can improve peak shape and efficiency.[1]

      • Protocol: Temperature Screening

        • Set the column temperature to 25°C as a starting point.

        • Decrease the temperature in 5°C increments (e.g., to 20°C, 15°C, 10°C) and analyze the impact on resolution.

        • If resolution does not improve, try increasing the temperature in 5°C increments (e.g., to 30°C, 35°C). Be aware that higher temperatures can sometimes lead to a reversal of the elution order.[9]

Workflow for Troubleshooting Poor Resolution:

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Problem 2: Peak Tailing or Asymmetry

Question: I am observing significant peak tailing for my spiro[2.4]heptane derivative, which is affecting the accuracy of my quantification. What could be the cause and how can I fix it?

Answer:

Peak tailing is often indicative of undesirable secondary interactions between the analyte and the stationary phase or issues with the column itself.

Underlying Causes & Corrective Actions:

  • Secondary Interactions with Residual Silanols: Even on well-endcapped silica-based CSPs, residual silanol groups can interact with basic or highly polar analytes, causing peak tailing.

    • Action: Add a mobile phase modifier to mask these active sites.

      • For Basic Analytes: Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase.

      • For Acidic Analytes: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%) to the mobile phase.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Reduce the sample concentration or injection volume.

      • Protocol: Column Overload Test

        • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

        • Inject the same volume of each dilution.

        • If the peak shape improves significantly with dilution, you are likely overloading the column.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.

    • Action: Flush the column with a strong solvent. For immobilized polysaccharide phases, a flush with dimethylformamide (DMF) followed by ethanol can be effective.[10] If the problem persists, the column may be damaged and require replacement.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for the enantioselective separation of spiro[2.4]heptane derivatives: HPLC or SFC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[2] The choice often depends on the specific properties of the derivative and the desired outcome (analytical vs. preparative).

FeatureHPLC (Normal Phase)SFC
Mobile Phase Hexane/Heptane with alcohol modifiersSupercritical CO2 with alcohol modifiers
Speed Generally slowerFaster due to lower viscosity and higher diffusivity of the mobile phase[11][12]
Solvent Consumption HigherSignificantly lower, making it a "greener" technique
Resolution Can provide excellent resolutionOften provides superior resolution and efficiency[11][13]
Preparative Scale Well-establishedHighly efficient for preparative scale due to faster run times and easier solvent removal[12][14]
Best For... Routine analytical separationsHigh-throughput screening, preparative separations, and thermally labile compounds

SFC is increasingly favored for its speed, reduced solvent usage, and often superior separation efficiency, making it an excellent choice for both analytical and preparative work with spiro[2.4]heptane derivatives.[11][13]

Q2: How do I choose the right chiral stationary phase (CSP) for my spiro[2.4]heptane derivative without extensive screening?

A2: While a definitive prediction is challenging due to the complex nature of chiral recognition, some guiding principles can narrow down your choices.[3][15]

  • Polysaccharide-Based CSPs: These are the most widely used and successful CSPs for a broad range of compounds, including spirocycles.[4][5][8]

    • Cellulose-based phases (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) and amylose-based phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) often exhibit complementary selectivity. It is highly recommended to screen both types.

  • Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[7] If your spiro[2.4]heptane derivative contains aromatic rings, these can be a good choice.

  • Immobilized vs. Coated CSPs:

    • Coated phases have restrictions on the solvents that can be used. Solvents like dichloromethane, chloroform, and THF can damage the column.[6]

    • Immobilized phases have the chiral selector covalently bonded to the silica support, offering greater solvent compatibility and robustness.[10] This allows for a wider range of mobile phase conditions and more aggressive column cleaning procedures.

Logical Flow for CSP Selection:

Caption: Decision tree for initial CSP selection.

Q3: Can I determine the enantiomeric excess (ee) of my spiro[2.4]heptane derivative without chiral chromatography?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess. This technique does not require physical separation of the enantiomers.

Methods for ee Determination by NMR:

  • Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with a chiral, enantiomerically pure reagent (like Mosher's acid) to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for quantification by integrating the signals of the respective diastereomers.[16]

  • Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): A chiral agent is added to the NMR tube containing the racemic mixture. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers. This results in the splitting of signals in the NMR spectrum, which can be integrated to determine the ee.[16][17] Lanthanide-based CSRs are common for this purpose.[17]

  • Prochiral Solvating Agents: More recent methods utilize achiral, prochiral molecules that become chiral upon interaction with the enantiomers. This can induce a chemical shift non-equivalence in the NMR spectrum of the solvating agent itself, which correlates with the ee of the analyte.[18]

Considerations for NMR-based ee Determination:

  • Accuracy: Can be highly accurate, but requires careful sample preparation and spectral analysis to avoid integration errors.[16][19]

  • Sensitivity: May be less sensitive than chromatography for detecting very small amounts of one enantiomer in the presence of a large excess of the other.

  • Sample Requirement: Generally requires a larger amount of sample compared to analytical HPLC or SFC.

References

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Microbe Notes. (2023, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Asymmetric decarboxylative [3 + 2] cycloaddition for the diastereo- and enantioselective synthesis of spiro[2.4]heptanes via cyclopropanation. Organic Chemistry Frontiers. Retrieved from [Link]

  • REFLECT. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Shimadzu. (2023, February 13). Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography. Retrieved from [Link]

  • PubMed. (2011, April 15). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012066488A2 - Bridged spiro[2.4]heptane ester derivatives.
  • Waters. (n.d.). Improving the Productivity in Isolating a Naturally Occurring Bioactive Compound Using Supercritical Fluid Extraction and Prepar. Retrieved from [Link]

  • Waters. (2020, November 11). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Rewriting the Book on Supercritical Fluid Chromatography. Retrieved from [Link]

  • R-Discovery. (2015, July 2). Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Retrieved from [Link]

  • Semantic Scholar. (2015, July 2). Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • Scilit. (2013, July 16). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Retrieved from [Link]

  • University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]

  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • mediaTUM. (2022, March 30). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • MDPI. (2023, October 15). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Retrieved from [Link]

Sources

Technical Support Center: Aldehyde Synthesis & Over-oxidation Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are focused on the selective synthesis of aldehydes from primary alcohols. A primary challenge in this transformation is preventing over-oxidation to the corresponding carboxylic acid. This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high-yield, selective aldehyde synthesis.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns encountered during the oxidation of primary alcohols to aldehydes.

Q1: Why is my primary alcohol over-oxidizing to a carboxylic acid?

Over-oxidation occurs because the initially formed aldehyde is susceptible to further oxidation. This process is significantly accelerated by the presence of water. Water adds to the aldehyde to form a geminal diol, also known as a hydrate.[1][2][3][4] This hydrate intermediate is structurally similar to an alcohol and can be readily oxidized by the same reagent in the reaction mixture, leading to the carboxylic acid byproduct.[1][2][4] Therefore, reactions performed in aqueous media or with strong, non-selective oxidizing agents are highly prone to this issue.[2][5]

Q2: What is the single most critical factor in preventing over-oxidation?

The rigorous exclusion of water is the most critical factor.[2][5] Performing the reaction under strictly anhydrous (dry) conditions prevents the formation of the oxidizable hydrate intermediate.[2][4] This is why many modern, selective oxidation protocols specify the use of anhydrous solvents like dichloromethane (DCM) and reagents that do not produce water as a byproduct.[6][7]

Q3: Which oxidizing agents are best for stopping the reaction at the aldehyde stage?

Mild and anhydrous oxidizing agents are essential for selectively producing aldehydes.[6] The most reliable and widely used systems fall into two main categories:

  • DMSO-based reagents: Such as the Swern and Moffatt oxidations, which use dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride.[6][8][9] These reactions are performed at low temperatures and are highly effective.[10][11]

  • Hypervalent iodine reagents: The most prominent example is Dess-Martin Periodinane (DMP).[12][13][14] DMP is known for its mildness, neutral pH conditions, and high chemoselectivity, allowing for oxidation at room temperature.[12][13]

Other excellent methods include using catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant, which offers high selectivity for primary alcohols.[15][16][17]

Q4: How does reaction temperature impact the selectivity of aldehyde synthesis?

Temperature control is crucial, particularly for highly reactive systems like the Swern oxidation. These reactions are typically run at very low temperatures (e.g., -78 °C) to control the formation and reactivity of the key intermediates.[10][18] Allowing the reaction to warm prematurely can lead to side reactions and decomposition of the activated oxidant, reducing yield and selectivity. For milder reagents like DMP, the reaction can often be run effectively at room temperature.[11][12]

Q5: Can I just distill the aldehyde as it forms to prevent over-oxidation?

Yes, for low-boiling-point aldehydes, this is a classic and effective strategy.[19] By setting up the reaction in a distillation apparatus and keeping the reaction temperature above the aldehyde's boiling point but below the alcohol's, the product is removed from the oxidizing environment as soon as it forms.[19] This physically prevents it from undergoing a second oxidation step.[19]

Troubleshooting Guide: Common Issues in Aldehyde Synthesis

This section provides a structured approach to diagnosing and solving common problems encountered during the oxidation of primary alcohols.

Problem Observed Probable Cause(s) Recommended Solution(s) & Rationale
Significant carboxylic acid byproduct detected (Low aldehyde selectivity) 1. Oxidizing agent is too strong or used in aqueous conditions (e.g., Jones reagent, KMnO₄).[5][6]1. Switch to a mild, anhydrous oxidant like Dess-Martin Periodinane (DMP) or use Swern oxidation conditions.[6] These reagents are specifically designed to stop at the aldehyde stage under non-aqueous conditions.[5][13]
2. Presence of water in the reaction. Water facilitates the formation of the gem-diol (hydrate) intermediate, which is readily over-oxidized.[1][2]2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., distilled over a drying agent). Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
3. Reaction temperature too high. For certain methods (e.g., Swern), elevated temperatures can lead to side reactions and loss of selectivity.[10]3. Strictly adhere to the recommended temperature profile. For Swern oxidations, maintain the temperature at -78 °C (a dry ice/acetone bath) during the addition of reagents.[18][20]
Low or no conversion of the starting alcohol 1. Oxidizing agent is inactive. The reagent may have degraded due to improper storage (e.g., DMP is moisture-sensitive).[13]1. Use a fresh bottle of the oxidizing agent or purify/test the existing stock. Store moisture-sensitive reagents like DMP in a desiccator.
2. Insufficient equivalents of oxidant. 2. Recalculate stoichiometry. It is common practice to use a slight excess (e.g., 1.2-1.5 equivalents) of the oxidant to drive the reaction to completion.[12]
3. Incorrect reaction setup or order of addition. For multi-step procedures like the Swern oxidation, the order of addition is critical for forming the active oxidant.[9]3. Carefully review the protocol. For a Swern oxidation, the DMSO must be activated with oxalyl chloride before the alcohol is added.[8][9]
Formation of unexpected side products (e.g., Pummerer rearrangement products with Swern) 1. Reaction warmed above the stability threshold of intermediates. In Swern oxidations, warming the reaction before adding the final base can lead to side reactions.1. Maintain cryogenic temperatures until the final base (e.g., triethylamine) has been added and has had time to react. This ensures the desired elimination pathway occurs.
2. Substrate contains functional groups incompatible with the chosen oxidant. 2. Review the chemoselectivity of the oxidant. DMP is known for its high tolerance of sensitive functional groups.[12][13] TEMPO-based systems can also be highly selective.[16][21]
Difficult product isolation or workup 1. Formation of emulsions during aqueous workup. 1. Add brine (saturated NaCl solution) during the workup to break emulsions and aid in separating the organic and aqueous layers.[12]
2. Iodine-containing byproducts from DMP are difficult to remove. 2. Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃).[22] This reduces the iodine byproducts to water-soluble salts that are easily removed in the aqueous wash.[22]
3. Pervasive odor from dimethyl sulfide (DMS) after Swern oxidation. 3. Quench the reaction carefully with an oxidizing agent like bleach (sodium hypochlorite) or Oxone in the waste container to oxidize the volatile and odorous DMS to odorless DMSO or DMSO₂.[9] Perform the reaction and workup in a well-ventilated fume hood.[9]

Visualizing the Core Problem: The Over-oxidation Pathway

The key to prevention is understanding the mechanism. The presence of water creates an equilibrium between the target aldehyde and its hydrate form, opening a pathway for a second oxidation event.

Overoxidation cluster_main Reaction Pathway Primary_Alcohol Primary Alcohol R-CH₂OH Aldehyde Target Aldehyde R-CHO Primary_Alcohol->Aldehyde Oxidation [O] Hydrate Gem-Diol (Hydrate) R-CH(OH)₂ Aldehyde->Hydrate + H₂O (Equilibrium) Carboxylic_Acid Carboxylic Acid R-COOH Hydrate->Carboxylic_Acid Oxidation [O] (Over-oxidation)

Caption: The over-oxidation pathway from a primary alcohol to a carboxylic acid.

Decision-Making Workflow for Selecting an Oxidation Method

Choosing the right protocol depends on your substrate's properties, the reaction scale, and available equipment. This workflow can guide your decision.

DecisionTree Start Start: Oxidize Primary Alcohol AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive TempSensitive Is the substrate or product temperature-sensitive? AcidSensitive->TempSensitive No DMP Use Dess-Martin Periodinane (DMP) AcidSensitive->DMP Yes (DMP is neutral) Scale What is the reaction scale? TempSensitive->Scale No TempSensitive->DMP Yes (DMP is RT) Odor Is odor a major concern (e.g., poor ventilation)? Scale->Odor Small (<5g) TEMPO Use TEMPO (catalytic) Scale->TEMPO Large (>5g) (Avoids stoichiometric waste) Odor->DMP Yes (Avoids DMS) Swern Use Swern Oxidation Odor->Swern No

Caption: Decision tree for selecting a suitable selective oxidation method.

Detailed Experimental Protocols

The following are detailed, self-validating protocols for two of the most reliable selective oxidation methods. The causality behind each step is explained to ensure both success and safety.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is favored for its mild, neutral conditions and broad functional group tolerance.[12][13][14]

Materials:

  • Primary alcohol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add solid Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. Rationale: The reaction is typically fast and does not require slow addition or external cooling for most substrates.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[12]

  • Quenching: Once complete, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a vigorously stirred 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.[22] Rationale: NaHCO₃ neutralizes the acetic acid byproduct, and Na₂S₂O₃ reduces excess DMP and its byproducts to water-soluble iodide species, simplifying purification.[22]

  • Extraction: Shake the separatory funnel, venting frequently. Separate the layers and extract the aqueous layer twice more with DCM.[12][22]

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: The brine wash helps to remove residual water from the organic layer.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be further purified by column chromatography if necessary.

Protocol 2: Swern Oxidation

This powerful method uses activated DMSO and is renowned for its high yields and reliability, but requires strict temperature control and handling of odorous byproducts.[8][9]

Materials:

  • Oxalyl Chloride (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq)

  • Primary alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (5.0 eq)

  • Water

Procedure:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride (1.5 eq) dropwise via syringe to the cold DCM.[20]

  • DMSO Activation: In a separate dry flask, prepare a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution at -78 °C. Stir for 15 minutes. Vigorous gas evolution (CO, CO₂) will be observed.[9][20] Rationale: This step forms the reactive chloro(dimethyl)sulfonium chloride intermediate.[9]

  • Alcohol Addition: Add a solution of the primary alcohol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -70 °C. Stir for 30-45 minutes at -78 °C.[18][20] Rationale: The alcohol attacks the activated DMSO species to form the key alkoxysulfonium ion intermediate.[9]

  • Elimination: Add triethylamine (TEA, 5.0 eq) dropwise at -78 °C.[20] Stir for 15 minutes at this temperature, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.[20] Rationale: TEA is a non-nucleophilic base that deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination to form the aldehyde, DMS, and triethylammonium chloride.[8][9]

  • Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Waste Decontamination: Treat all glassware and waste solutions containing dimethyl sulfide (DMS) with bleach or Oxone to oxidize the odorous byproduct before disposal.[9]

References

  • Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. National Center for Biotechnology Information. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • TEMPO-Catalyzed Green Alcohol Oxidation. University of Georgia. [Link]

  • SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Semantic Scholar. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation. WordPress. [Link]

  • The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications. [Link]

  • Module 1 : Oxidation Reactions. NPTEL. [Link]

  • Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Columbia University. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Swern oxidation. Chemistry LibreTexts. [Link]

  • SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. ResearchGate. [Link]

  • Alcohol to Aldehyde - Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand]. AIR Unimi. [Link]

  • Mechanism for oxidation of primary alcohols to carboxylic acids. Chemistry Stack Exchange. [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Oxidising alcohols to make aldehydes and ketones. Chemguide. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. JoVE. [Link]

  • 12.7. Oxidation of Alcohols via Elimination. Introduction to Organic Chemistry. [Link]

  • Preparation of Aldehydes. CK-12 Foundation. [Link]

  • oxidation of aldehydes and ketones. Chemguide. [Link]

  • Alcohol oxidation. Wikipedia. [Link]

  • Alcohol to Aldehyde - Common Conditions. Common Organic Chemistry. [Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • Preparation of Aldehydes and Ketones. University of Calgary. [Link]

  • Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations. ResearchGate. [Link]

  • Aldehyde synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Technical Comparison: Spiro[2.4]heptane-5-carbaldehyde vs. Spirocyclic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Spiro[2.4]heptane-5-carbaldehyde and its common spirocyclic analogs (specifically Spiro[3.3]heptane-2-carbaldehyde), focusing on their utility as bioisosteres in modern drug discovery.

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, spirocyclic aldehydes serve as critical building blocks for increasing fraction saturated carbon (


) while maintaining defined vector orientations.

Spiro[2.4]heptane-5-carbaldehyde (S2.4-CHO) represents a distinct class of "bent-vector" bioisosteres. Unlike the linear axis provided by the popular Spiro[3.3]heptane-2-carbaldehyde (S3.3-CHO) , the S2.4 scaffold introduces a permanent kink in the molecular geometry, mimicking meta-substituted aromatics or specific puckered cycloalkyls. This guide compares their physicochemical profiles, synthetic accessibility, and reactivity to aid in scaffold selection.

Structural & Physicochemical Analysis[1][2][3][4][5]

Vector Orientation and Geometry

The primary differentiator between these scaffolds is the exit vector of the aldehyde group relative to the spiro core.

  • Spiro[3.3]heptane (S3.3): The 2,6-disubstitution pattern provides a linear, rod-like geometry (180° projection). It is an ideal bioisostere for para-substituted phenyl rings or alkynes.

  • Spiro[2.4]heptane (S2.4): The 5-position on the cyclopentane ring (relative to the spiro junction at C3) creates an angular projection. Due to the envelope conformation of the cyclopentane ring and the rigid orthogonality of the cyclopropane, the aldehyde vector projects at an angle of approximately 109–120° relative to the spiro axis.

Physicochemical Metrics

The following table summarizes the calculated properties of the aldehydes and their corresponding alcohols (common reduction products).

PropertySpiro[2.4]heptane-5-CHOSpiro[3.3]heptane-2-CHOCyclohexanecarbaldehyde
Formula



MW 124.18124.18112.17
ClogP 1.851.922.10
TPSA (

)
17.0717.0717.07
Ring Strain (kcal/mol) ~52 (High)~52 (High)~1 (Low)
Vector Geometry Bent (meta-like)Linear (para-like)Flexible
Metabolic Liability Cyclopropane opening (Low-Med)Ring hydroxylation (Low)Oxidation/Hydroxylation (Med)

Analyst Insight: While S2.4 and S3.3 are isomeric, S2.4 often exhibits slightly lower lipophilicity due to the higher polarity of the strained cyclopropane "banana bonds."

Synthetic Accessibility & Protocols

Synthesis of Spiro[2.4]heptane-5-carbaldehyde

Unlike S3.3 derivatives, which are often synthesized via double alkylation of malonates, S2.4 derivatives are most efficiently accessed via Simmons-Smith cyclopropanation of exo-methylene precursors.

Protocol: S2.4-CHO Synthesis via Reductive Oxidation

This protocol assumes starting from the commercially available Spiro[2.4]heptane-5-carboxylic acid.

  • Reduction to Alcohol:

    • Reagents:

      
       (1.2 equiv), THF (anhydrous).
      
    • Procedure: Cool THF solution of acid to 0°C. Add

      
       dropwise. Reflux for 2h. Quench with Fieser method (
      
      
      
      , 15% NaOH,
      
      
      ). Filter and concentrate.
    • Yield: Typically >90%.

  • Swern Oxidation to Aldehyde:

    • Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv),

      
       (5 equiv), DCM.
      
    • Procedure:

      • Cool oxalyl chloride in DCM to -78°C.

      • Add DMSO dropwise (gas evolution). Stir 15 min.

      • Add S2.4-alcohol (from step 1) in DCM. Stir 30 min.

      • Add

        
        . Warm to RT.
        
      • Validation: Monitor disappearance of alcohol via TLC (

        
         stain).
        
    • Why this route? Direct reduction of the acid to aldehyde (e.g., using DIBAL) is often capricious with strained rings due to over-reduction. The alcohol intermediate is stable and easily purified.

Comparative Synthesis Workflow

The diagram below illustrates the divergent synthetic pathways for the two scaffolds.

G Start_S24 Precursor: Exo-methylene Cyclopentane Step1_S24 Simmons-Smith (Zn-Cu, CH2I2) Start_S24->Step1_S24 Inter_S24 Spiro[2.4]heptane Core Step1_S24->Inter_S24 Cyclopropanation Prod_S24 Spiro[2.4]-5-CHO Inter_S24->Prod_S24 Functionalization Start_S33 Precursor: Diethyl Malonate Step1_S33 Double Alkylation (1,3-dibromopropane) Start_S33->Step1_S33 Inter_S33 Spiro[3.3]heptane Dicarboxylate Step1_S33->Inter_S33 Cyclization Prod_S33 Spiro[3.3]-2-CHO Inter_S33->Prod_S33 Decarboxylation & Reduction

Figure 1: Synthetic divergence. S2.4 relies on carbene addition to alkenes, while S3.3 relies on classical alkylation chemistry.

Reactivity & Stability Profile

Aldehyde Reactivity

Both S2.4-CHO and S3.3-CHO exhibit typical aliphatic aldehyde reactivity but with steric nuances.

  • Reductive Amination: S2.4-CHO is slightly more sterically hindered than S3.3-CHO due to the proximity of the rigid spiro center (beta-position). Reaction times with bulky amines may need to be extended by 2-4 hours.

  • Olefination (Wittig/Horner-Wadsworth-Emmons): Both react cleanly. However, S2.4-CHO poses a risk of epimerization at the C5 position if strong bases are used, as the alpha-proton is enolizable and the thermodynamic preference for cis/trans isomers relative to the spiro ring can drive racemization.

Metabolic Stability (ADME)
  • Spiro[3.3] (Cyclobutane): Generally metabolically robust. The ring is strained but kinetically stable against oxidative opening.

  • Spiro[2.4] (Cyclopropane): The cyclopropane ring is a potential "soft spot."

    • Risk:[1] CYP450 enzymes can oxidize the cyclopropane ring via a radical cation mechanism, leading to ring opening.

    • Mitigation: The spiro-fusion significantly stabilizes the cyclopropane compared to a terminal cyclopropyl group. However, S2.4 is generally less metabolically stable than S3.3.

Decision Framework for Scaffold Selection

Use the following logic flow to determine the appropriate scaffold for your lead optimization program.

DecisionTree Start Start: Select Scaffold Q1 Required Vector Geometry? Start->Q1 Linear Linear / Para-like Q1->Linear 180° Bent Bent / Meta-like Q1->Bent 109-120° S33 Select Spiro[3.3]heptane Linear->S33 Q2 Metabolic Stability Critical? Bent->Q2 S24 Select Spiro[2.4]heptane Q2->S24 Standard Alt Consider 3-subst Cyclobutane Q2->Alt High Stability Required

Figure 2: Scaffold selection logic based on geometric requirements and metabolic stability risks.

References

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition . 49(21), 3524-3529. Link

  • Lovering, F., et al. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry . 52(21), 6752–6756. Link

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as rigid, hyper-stable bioisosteres. Angewandte Chemie . 47(24), 4512-4515. Link

  • PubChem Compound Summary . Spiro[2.4]heptane-5-carboxylic acid.[3][4][5] National Center for Biotechnology Information . Accessed Oct 2025.[1] Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery . 11(9), 831-840. Link

Sources

Comparative Synthesis Guide: Strategic Routes to Spiroheptane-5-carbaldehyde

Comparative Synthesis Guide: Strategic Routes to Spiro[1]heptane-5-carbaldehyde

Executive Summary

Spiro[1]heptane-5-carbaldehyde is a highly valuable, conformationally restricted building block utilized in the development of novel therapeutics. The spirocyclic core imparts unique spatial vectors for receptor binding while improving metabolic stability, making it a critical scaffold for synthesizing antiviral nucleoside analogues (such as entecavir derivatives)[2] and metabolic modulators. Interestingly, this specific spiro-aldehyde has also been identified in bioactive botanical extracts (Averrhoa bilimbi) known to stimulate brown adipogenesis[3].

This guide objectively compares the three primary synthetic strategies to access this scaffold, providing mechanistic rationale, quantitative performance metrics, and self-validating experimental protocols designed for scale-up and discovery chemistry.

Strategic Overview of Synthetic Routes

Route A: Classical Malonate Alkylation (Bottom-Up Assembly)

This route constructs the cyclopentane ring onto an existing cyclopropane core. It relies on the double alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclopropane, followed by decarboxylation, reduction, and oxidation.

  • Causality Insight : This approach is thermodynamically driven by the formation of the stable 5-membered ring. It is highly scalable and avoids transition metals, making it ideal for early-stage scale-up. However, the requisite saponification and thermal decarboxylation require harsh acidic/thermal conditions, which can impact the overall yield and limit functional group tolerance on more complex derivatives.

Route B: Late-Stage Simmons-Smith Cyclopropanation

This route builds the cyclopropane ring onto a pre-existing cyclopentane core. Starting from 3-oxocyclopentane-1-carboxylic acid, Wittig olefination yields an exocyclic double bond, which is subsequently cyclopropanated.

  • Causality Insight : The Furukawa modification of the Simmons-Smith reaction (using

    
     and 
    
    
    ) is strictly employed here. Unlike the classical Zn-Cu couple,
    
    
    generates a homogeneous, highly reactive carbenoid species (
    
    
    ) that efficiently attacks the sterically hindered exocyclic olefin without requiring harsh heating. Furthermore, the intermediate hydroxyl group directs the cyclopropanation via coordination to the zinc center, enhancing facial selectivity.
Route C: Radical-Mediated 5-Exo-Dig Cyclization

Utilized for highly functionalized, chiral derivatives, this route uses a 5-hexynyl radical precursor to form the methylenecyclopentane core prior to cyclopropanation[2]. Alternatively, palladium-catalyzed ring openings of cyclopropane-appended spirotricyclic olefins can be used for highly substituted variants[4].

  • Causality Insight : Treatment of a radical precursor with tris(trimethylsilyl)silane (TTMSS) and

    
     initiates a 5-exo-dig cyclization[2]. The radical pathway is chosen over ionic cyclization because it strictly obeys Baldwin's rules, providing excellent regiocontrol and avoiding carbocation-mediated ring expansions that frequently plague strained spiro systems.
    

Quantitative Route Comparison

The following table summarizes the performance metrics of the three primary routes for synthesizing the unsubstituted spiro[1]heptane-5-carbaldehyde core.

MetricRoute A (Malonate Alkylation)Route B (Simmons-Smith)Route C (Radical Cyclization)
Overall Yield (4 steps) 48 - 55%60 - 65%35 - 45%
Scalability Excellent (Multi-kilogram)Good (up to 100g)Moderate (Milligram to Gram)
Atom Economy Low (Loss of

, EtOH)
Moderate (Zinc waste)Low (Silane/Tin waste)
Primary Impurity Risk Mono-alkylated byproductsUnreacted exocyclic olefinPremature radical quenching
Stereocontrol N/A (Racemic core)Diastereoselective (OH-directed)Highly Enantioselective
Best Used For Bulk scaffold synthesisDiscovery chemistryComplex drug aglycons

Visual Workflows

MalonateRouteA1,1-bis(bromomethyl)cyclopropane+ Diethyl MalonateBDouble Alkylation(NaOEt, EtOH)A->BCSpiro-diester IntermediateB->C 85% YieldDSaponification & Decarboxylation(KOH, then HCl/Heat)C->DESpiro[2.4]heptane-5-carboxylic acidD->E 78% YieldFReduction(LiAlH4, THF)E->FGSpiro[2.4]heptan-5-ylmethanolF->G 92% YieldHSwern Oxidation(Oxalyl Chloride, DMSO, TEA)G->HISpiroheptane-5-carbaldehydeH->I 88% Yield

Workflow for the Malonate Alkylation Route to Spiro[1]heptane-5-carbaldehyde.

SSRouteA3-Oxocyclopentane-1-carboxylic acidBWittig Olefination(Ph3P=CH2, THF)A->BC3-Methylenecyclopentane-1-carboxylic acidB->C 82% YieldDReduction(LiAlH4, THF)C->DE(3-Methylenecyclopentyl)methanolD->E 90% YieldFSimmons-Smith Cyclopropanation(Et2Zn, CH2I2, DCM)E->FGSpiro[2.4]heptan-5-ylmethanolF->G 75% YieldHSwern Oxidation(Oxalyl Chloride, DMSO, TEA)G->HISpiro[2.4]heptane-5-carbaldehydeH->I 88% Yield

Workflow for the Simmons-Smith Cyclopropanation Route.

Detailed Methodologies & Self-Validating Protocols

The following protocols detail the critical late-stage transformations for Route B , which is the most reliable method for laboratory-scale synthesis.

Step 1: Simmons-Smith Cyclopropanation to Spiro[1]heptan-5-ylmethanol
  • Mechanistic Rationale : The Furukawa modification is utilized to ensure complete conversion of the exocyclic double bond. The free hydroxyl group of the starting material acts as a directing group, coordinating the zinc carbenoid and accelerating the reaction rate significantly compared to unfunctionalized olefins.

  • Procedure :

    • Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous

      
       (50 mL) and cool to 0 °C.
      
    • Slowly add diethylzinc (1.0 M in hexanes, 22.0 mL, 22.0 mmol).

    • Dropwise, add diiodomethane (3.5 mL, 44.0 mmol) over 15 minutes. Stir for 30 minutes at 0 °C to pre-form the reactive

      
       carbenoid.
      
    • Add a solution of (3-methylenecyclopentyl)methanol (1.12 g, 10.0 mmol) in

      
       (10 mL) dropwise.
      
    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench carefully with saturated aqueous

      
       (50 mL) at 0 °C. Extract with 
      
      
      (3 × 30 mL), wash with brine, dry over
      
      
      , and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc 4:1).
  • Self-Validating IPC : Monitor via TLC (Hexane/EtOAc 3:1,

    
     stain). The starting exocyclic olefin oxidizes immediately (rapid yellow spot), whereas the spiro-alcohol resists mild oxidation.
    
  • Analytical Validation :

    
     NMR must show the complete disappearance of the terminal olefinic protons (
    
    
    4.80 ppm) and the appearance of characteristic high-field cyclopropane multiplets at
    
    
    0.35–0.60 ppm (4H, m).
Step 2: Swern Oxidation to Spiro[1]heptane-5-carbaldehyde
  • Mechanistic Rationale : Swern oxidation is strictly selected over Jones oxidation or PCC. The spiro[1]heptane system contains a strained cyclopropane ring that is highly susceptible to electrophilic ring-opening in the presence of strong aqueous acids (e.g.,

    
     in Jones reagent). The Swern conditions are mildly basic and strictly anhydrous, preserving the spiro core while preventing over-oxidation to the carboxylic acid.
    
  • Procedure :

    • In a flame-dried flask under Argon, dissolve oxalyl chloride (1.0 mL, 11.5 mmol) in anhydrous

      
       (30 mL) and cool to -78 °C.
      
    • Add anhydrous DMSO (1.7 mL, 24.0 mmol) dropwise. Stir for 15 minutes to form the alkoxysulfonium intermediate.

    • Add a solution of spiro[1]heptan-5-ylmethanol (1.0 g, 7.9 mmol) in

      
       (10 mL) dropwise. Stir at -78 °C for 45 minutes.
      
    • Add anhydrous triethylamine (5.5 mL, 39.5 mmol) dropwise. Stir for 15 minutes at -78 °C, then allow the mixture to warm to room temperature over 1 hour.

    • Quench with water (30 mL). Separate the organic layer, extract the aqueous layer with

      
       (2 × 20 mL), wash combined organics with 1M HCl, saturated 
      
      
      , and brine. Dry over
      
      
      and concentrate carefully (product is volatile).
  • Self-Validating IPC : TLC (Hexane/EtOAc 4:1). The product aldehyde is less polar (

    
     ~0.6) than the starting alcohol (
    
    
    ~0.2). Spray with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the aldehyde will rapidly form a bright orange hydrazone spot, validating successful oxidation.
  • Analytical Validation :

    
     NMR must exhibit a sharp doublet at 
    
    
    ~9.65 ppm characteristic of the aldehyde proton, confirming successful oxidation without cyclopropane cleavage.

References

  • Hamzah, M. F., Amanah, A., & Lau, W. K. (2022). "Fractionation of Averrhoa bilimbi hexane extract corresponding to brown adipocytes stimulation." F1000Research, 10, 394. URL: [Link]

  • Kumamoto, H., Fukano, M., Imoto, S., Kohgo, S., Odanaka, Y., Amano, M., & Kuwata-Higashi, N. (2017). "A novel entecavir analogue constructing with a spiro[1]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity." Nucleosides, Nucleotides & Nucleic Acids, 36(7), 463-473. URL: [Link]

Biological activity of spiro[2.4]heptane-5-carbaldehyde compared to similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Antiviral Drug Design[1]

Executive Summary

Spiro[2.4]heptane-5-carbaldehyde (and its oxidized congener, the 5-carboxylic acid) represents a "privileged scaffold" in modern medicinal chemistry, most notably serving as the critical pharmacophore in Ledipasvir , a blockbuster NS5A inhibitor for Hepatitis C (HCV).[1]

This guide analyzes the biological superiority of the 5-azaspiro[2.4]heptane core compared to traditional pyrrolidine (e.g., Daclatasvir) and gem-dimethyl analogs. The introduction of the spiro-cyclopropyl ring at the proline 4-position creates a "frozen" conformation that significantly enhances potency into the picomolar range and blocks metabolic oxidation, a strategy known as "escaping from flatland."

Part 1: Comparative Biological Performance[1][3]

The following analysis compares the spiro[2.4]heptane core (as found in Ledipasvir) against the standard pyrrolidine core (Daclatasvir) and early-generation gem-dimethyl analogs.

1. Potency & Selectivity (HCV NS5A Inhibition)

The spiro[2.4]heptane moiety acts as a conformational lock.[2] By restricting the flexibility of the proline ring, it forces the inhibitor into a bioactive conformation that perfectly fits the NS5A dimer interface.

FeatureSpiro[2.4]heptane Core (Ledipasvir)Pyrrolidine Core (Daclatasvir)Gem-Dimethyl Core (Early Analogs)
Primary Target HCV NS5A Protein (Domain I)HCV NS5A Protein (Domain I)HCV NS5A Protein
Genotype 1a EC50 31 pM (Picomolar)50–158 pM~1–10 nM
Genotype 1b EC50 4 pM 9–15 pM~0.5 nM
Binding Mechanism Rigid "kink" induces optimal fit in the hydrophobic pocket.[3]Flexible ring requires entropic penalty to bind.Steric bulk improves fit but lacks spiro-rigidity.[3]
Resistance Profile Retains activity against some Y93H mutants.[3]Susceptible to Y93H/L31V mutations.Low barrier to resistance.[3]

Key Insight: The spiro[2.4]heptane aldehyde/acid derivative is not just a "bulky" proline; it is a conformational restrictor .[3] The cyclopropyl ring fused to the pyrrolidine forces the nitrogen lone pair and the C-terminus into a specific vector, reducing the entropic cost of binding to the viral protein.

2. Pharmacokinetics & Metabolic Stability

The spiro-cyclopropyl group protects the vulnerable C4 and C5 positions of the pyrrolidine ring from oxidative metabolism by Cytochrome P450 enzymes.

  • Metabolic Soft Spot: In simple pyrrolidines, the C5 position (alpha to nitrogen) is prone to oxidation.

  • Spiro-Protection: The steric bulk and bond strain of the spiro[2.4] system sterically hinder P450 approach and electronically deactivate adjacent C-H bonds.

ParameterSpiro[2.4]heptane (Ledipasvir)Pyrrolidine (Daclatasvir)
Human Plasma Half-life 47 hours (Once daily dosing)12–15 hours
Protein Binding >99.8%~99%
Clearance Pathway Biliary excretion (minimal metabolism)CYP3A4 metabolism + Biliary
Part 2: Mechanism of Action & SAR Logic

The biological activity of spiro[2.4]heptane-5-carbaldehyde derivatives stems from their ability to serve as peptidomimetic caps .[3] In NS5A inhibitors, they mimic a specific turn in the peptide backbone.

Visualization: The "Escape from Flatland" Pathway

The following diagram illustrates how the spiro scaffold improves upon simpler analogs in the drug discovery workflow.

SAR_Logic Simple Simple Pyrrolidine (Flat, Flexible) GemDimethyl Gem-Dimethyl Analog (Steric Bulk, Lipophilic) Simple->GemDimethyl Add Bulk Target HCV NS5A Dimer (Hydrophobic Pocket) Simple->Target Moderate Binding (High Entropy Cost) Metabolism CYP450 Oxidation (Metabolic Clearance) Simple->Metabolism Rapid Oxidation (C5 Position) Spiro Spiro[2.4]heptane (Rigid, 3D-Vector) GemDimethyl->Spiro Cyclization (Escape Flatland) GemDimethyl->Target Improved Binding GemDimethyl->Metabolism Reduced Oxidation Spiro->Target Optimal Fit (pM Potency) Locked Conformation Spiro->Metabolism Steric Blockade (High Stability)

Figure 1: SAR progression from simple pyrrolidines to the high-potency spiro[2.4]heptane scaffold.

Part 3: Experimental Protocols

To validate the biological activity of this scaffold, researchers typically synthesize the intermediate and test it within a replicon system.

Protocol A: Synthesis of the Spiro[2.4]heptane Core

Objective: Synthesize the key intermediate (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (precursor to the aldehyde/drug).

  • Starting Material: Begin with (2S,4R)-4-hydroxyproline .[3][4]

  • Oxidation & Olefination: Protect the amine (Boc) and acid (Ester).[3] Oxidize the 4-hydroxy group to a ketone, then perform a Wittig olefination to generate the 4-methylene proline derivative.[3]

  • Cyclopropanation (Simmons-Smith):

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), in Toluene/DCM.
    • Procedure: Cool solution to -15°C. Add

      
       slowly, followed by 
      
      
      
      . Stir for 12h allowing to warm to RT.
    • Mechanism:[3][5] The zinc carbenoid adds across the exocyclic double bond.[3]

    • Critical Step: This forms the spiro[2.4]heptane system.[3][1][2][6][7] The stereochemistry is controlled by the chiral center at C2.

  • Functionalization:

    • To Acid: Hydrolyze the ester (LiOH, THF/H2O).

    • To Aldehyde: Reduce the ester to the alcohol (LiBH4), then oxidize (Swern or Dess-Martin Periodinane) to yield spiro[2.4]heptane-5-carbaldehyde .

Protocol B: HCV Replicon Assay (Biological Validation)

Objective: Measure the EC50 of the spiro-containing compound vs. a pyrrolidine control.

  • Cell Line: Use Huh-7.5 cells containing the HCV genotype 1b subgenomic replicon (expressing Luciferase reporter).[3]

  • Compound Preparation: Dissolve spiro-test compound and Daclatasvir (control) in DMSO. Prepare 3-fold serial dilutions (range: 100 nM to 0.1 pM).

  • Incubation:

    • Seed cells (5,000/well) in 96-well plates.

    • Add compounds and incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Lyse cells and add Luciferase substrate (e.g., Bright-Glo).[3]

    • Measure luminescence.[3][8] Signal is proportional to viral replication.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate EC50 using non-linear regression (4-parameter logistic model).

    • Success Criteria: The spiro compound should exhibit an EC50 < 50 pM.[3]

References
  • Discovery of Ledipasvir (GS-5885): Link, J. O., et al. (2014). "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[4] Journal of Medicinal Chemistry.

  • Spirocyclic Proline Synthesis: Tymtsunik, A. V., et al. (2012).[3] "Synthesis of a novel Boc-protected cyclopropane-modified proline analogue." Tetrahedron Letters.

  • Escape from Flatland: Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • HCV NS5A Inhibition Mechanism: Gao, M., et al. (2010).[3] "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect."[3] Nature.

Sources

Spectroscopic Analysis of Spiro[2.4]heptane-5-carbaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Spiro[2.4]heptane-5-carbaldehyde , a specialized intermediate featuring a spiro-fused cyclopropane-cyclopentane motif. This scaffold is increasingly relevant in medicinal chemistry for its ability to restrict conformational freedom and improve metabolic stability compared to gem-dimethyl groups.

The guide focuses on the spectroscopic differentiation of the target aldehyde from its key synthetic precursors: Spiro[2.4]hepta-4,6-diene (SHD) and Spiro[2.4]hept-4-ene .

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Introduction: The Spiro Advantage

Spiro[2.4]heptane-5-carbaldehyde represents a class of "conformationally rigid" building blocks. Unlike linear alkyl chains or simple cycloalkanes, the spiro[2.4] system forces substituents into specific vectors, crucial for optimizing ligand-protein binding interactions.

Key Analytical Challenge: The primary challenge lies in distinguishing the target aldehyde from its regioisomers (4-carbaldehyde) and quantifying unreacted alkene precursors, while validating the integrity of the strained cyclopropane ring which is susceptible to acid-catalyzed ring opening.

Synthetic Context & Precursors

To analyze the product effectively, one must understand its origin. The synthesis typically proceeds via the hydroformylation of spiro-alkenes derived from the parent diene.

  • Precursor A (The Parent): Spiro[2.4]hepta-4,6-diene (SHD) . Synthesized from cyclopentadiene and 1,2-dibromoethane. Contains a conjugated diene system.[1][2][3]

  • Precursor B (The Intermediate): Spiro[2.4]hept-4-ene . Obtained via partial hydrogenation of SHD. Contains a single isolated double bond.

  • Target Product: Spiro[2.4]heptane-5-carbaldehyde . Saturated spiro-bicyclic ring with a formyl group.

Pathway Visualization

SynthesisPath CPD Cyclopentadiene SHD Spiro[2.4]hepta-4,6-diene (Precursor A) CPD->SHD Alkylation (1,2-dibromoethane) Monoene Spiro[2.4]hept-4-ene (Precursor B) SHD->Monoene Partial Hydrogenation Target Spiro[2.4]heptane- 5-carbaldehyde Monoene->Target Hydroformylation (Rh cat, CO/H2) Isomer 4-Carbaldehyde (Regioisomer) Monoene->Isomer Regio-selectivity Side Product

Caption: Synthetic flow from generic precursors to the target aldehyde, highlighting the critical regio-isomer divergence.

Spectroscopic Deep Dive

This section details the specific spectral signatures required to validate the structure.

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assessing the spiro-fusion and the oxidation state of the cyclopentyl ring.

1. Proton NMR (

H)

The spectrum is divided into three distinct regions.[4] The "High-Field" region is diagnostic for the spiro-cyclopropane.

RegionChemical Shift (

ppm)
MultiplicityAssignmentDiagnostic Value
Aldehyde 9.60 – 9.80 Doublet (

Hz)
CHO ProtonConfirms formylation. Absence indicates unreacted precursor.
Olefinic 5.50 – 5.80 Multiplet=CH (Precursors)Must be absent in pure target. Presence indicates incomplete hydrogenation or hydroformylation.
Cyclopentyl 1.50 – 2.80 Complex MultipletsRing ProtonsThe

-proton to the aldehyde appears as a distinct multiplet around 2.6-2.8 ppm.
Spiro-Cyclopropyl 0.30 – 0.90 Complex MultipletsCyclopropyl

The Fingerprint. These protons are shielded by the ring current/strain. If these peaks shift significantly or disappear, the spiro ring has opened (acid degradation).

Critical Comparison:

  • Target vs. SHD: SHD shows 4 olefinic protons (5.8-6.5 ppm) and no signals in the 1.5-3.0 ppm saturated region (except the spiro bridge).

  • Target vs. Isomer (4-CHO): The 5-CHO isomer typically shows a more symmetrical coupling pattern for the

    
    -proton compared to the 4-CHO, which is closer to the spiro junction and experiences different steric strain.
    
2. Carbon NMR (

C)
  • Carbonyl: ~202 ppm.

  • Spiro Quaternary Carbon: ~25-30 ppm (Quaternary C3). This is a "silent" peak in DEPT spectra but crucial for structural proof.

  • Cyclopropyl Methylenes: ~10-15 ppm. Extremely high field, characteristic of the strained ring.

B. Infrared Spectroscopy (IR)

IR is a rapid "Go/No-Go" check for reaction completion.

  • Target (Aldehyde): Strong C=O stretch at 1720–1730 cm⁻¹ . Fermi resonance bands (C-H of CHO) visible at 2720 and 2820 cm⁻¹ .

  • Precursor (Alkene/Diene): C=C stretch at 1620–1650 cm⁻¹ .

  • Spiro Ring: Characteristic C-H stretching for cyclopropane rings appears at 3080 cm⁻¹ (distinct from normal alkyl C-H < 3000 cm⁻¹) and a ring deformation band at ~1020 cm⁻¹ .

C. Mass Spectrometry (MS)[5][6]
  • Ionization: ESI or APCI (positive mode) is preferred.

  • Fragmentation:

    • [M+H]+: Molecular ion.

    • Loss of CO: A characteristic neutral loss of 28 Da (M - 28) is common for cyclic aldehydes.

    • Retro-Diels-Alder: Not applicable to the saturated target, but the precursors (SHD) show distinct fragmentation patterns involving the loss of ethylene or ring opening.

Comparative Performance Guide

This table objectively compares the analytical "performance" (detectability and stability) of the target against its alternatives/impurities.

FeatureTarget: 5-CarbaldehydePrecursor: Spiro-hept-4-eneAlternative: Bicyclo[3.1.0]hexane
Stability Moderate. Susceptible to oxidation (to acid) and acid-catalyzed ring opening.High. Stable hydrocarbon.High. Fused bicyclic system is generally more stable than the spiro-aldehyde.
UV Detectability Low. Only end-absorption unless derivatized (e.g., with DNP).Low. Isolated alkene absorbs <210 nm.Low.
GC-MS Suitability Excellent. Volatile and distinct retention time.Excellent. Elutes significantly earlier than the aldehyde.Good. Isomers often require specific columns (e.g., wax phases) for separation.
Chirality Racemic/Chiral. C5 is a chiral center. Requires Chiral HPLC for enantiomer separation.Achiral (meso-like plane of symmetry depending on substitution).Chiral.

Experimental Protocol: Purity Analysis Workflow

Objective: Determine the purity of Spiro[2.4]heptane-5-carbaldehyde and quantify residual alkene precursors.

Step 1: Sample Preparation
  • Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent acid-catalyzed rearrangement of the spiro ring).

  • Add 1.0 mg of 1,3,5-trimethoxybenzene as an internal standard (for quantitative NMR).

Step 2: 1H NMR Acquisition[2]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to > 10 seconds to ensure full relaxation of the aldehyde proton (T1 is often long).

  • Scans: 16-32 scans.

Step 3: Analysis Logic (Decision Tree)
  • Check 9.7 ppm: Is the aldehyde doublet present? (Yes = Product formed).

  • Check 5.5-6.0 ppm: Are there olefinic peaks?

    • If Yes: Calculate molar ratio of Alkene/Aldehyde using integration.

    • If No: Precursor fully consumed.

  • Check 0.3-0.9 ppm: Is the integral consistent with 4 protons relative to the aldehyde (1H)?

    • If Integral < 4: Possible ring opening or degradation.

    • If Integral = 4: Spiro core intact.

Step 4: GC-MS Confirmation (Optional)
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 50°C (2 min) -> 10°C/min -> 250°C.

  • Expectation: Precursor elutes early; Target elutes later; Carboxylic acid (oxidation impurity) may tail or require derivatization.

Analysis Workflow Diagram

AnalysisFlow Sample Crude Reaction Mixture NMR 1H NMR (CDCl3) Sample->NMR Decision2 Aldehyde Peak? (9.7 ppm) NMR->Decision2 Decision1 Olefinic Peaks? (5.5-6.0 ppm) ResultA Incomplete Reaction (Recycle) Decision1->ResultA Yes CheckRing Check 0.5 ppm Region (Integral = 4H?) Decision1->CheckRing No Decision2->Decision1 Yes Decision2->ResultA No ResultB Product Identified FinalPass PASS: Intact Spiro Core CheckRing->FinalPass Yes FinalFail FAIL: Ring Opening/Degradation CheckRing->FinalFail No

Caption: Logic flow for validating the integrity of the spiro-aldehyde using 1H NMR.

References

  • Spiro[2.

    • Menchikov, L. G., & Nefedov, O. M. (1994).[1] Spiro[2.4]hepta-4,6-dienes: synthesis and chemical reactions. Russian Chemical Reviews.

  • NMR of Spiro-Cyclopropane Systems

    • Van De Ven, L. J. M., & De Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3.[2] Journal of Magnetic Resonance.

  • Hydroformylation Mechanisms (General)

    • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews.

  • IR Spectroscopy of Cyclopropanes

    • NIST Chemistry WebBook. Spiro[2.4]heptane IR Spectrum Data.

Sources

Benchmarking Structural Analysis of Spiro[2.4]heptane Scaffolds: X-ray vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Challenge

Spiro[2.4]heptane derivatives represent a high-value scaffold in modern drug discovery, offering a rigid, three-dimensional alternative to flat aromatic systems (Fsp³ character). However, their structural characterization presents a unique paradox: while their rigidity is ideal for target binding, it often complicates solid-state packing, leading to disordered crystals or "waxy" solids that defy standard X-ray analysis.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against its primary orthogonal competitors—Vibrational Circular Dichroism (VCD) and NMR Spectroscopy —specifically for resolving the absolute configuration (AC) and conformational preferences of spiro[2.4]heptane systems.

Comparative Analysis: X-ray vs. Alternatives

The following matrix evaluates the three dominant methodologies for assigning stereochemistry in spiro[2.4]heptane derivatives.

FeatureX-ray Crystallography (SCXRD) Vibrational Circular Dichroism (VCD) NMR (NOESY/Mosher)
Primary Output Direct 3D atomic coordinates & Absolute Config (AC).Solution-phase AC via DFT comparison.Relative stereochemistry (NOE) or AC (Mosher).
Sample State Single Crystal (Solid).[1][2]Solution (CDCl₃, DMSO, etc.).Solution.
Spiro[2.4] Suitability High (if crystalline).[1] Resolves cyclopentane puckering.Very High . Rigid spiro-core yields distinct vibrational signatures.Medium . Cyclopentane ring flip can average NOE signals.
Key Failure Mode Ring disorder; Needle morphology; Lack of heavy atoms for anomalous scattering.Poor DFT model match; low solubility.Spectral overlap; flexible side chains.
Material Required < 0.5 mg (recoverable).5–10 mg (recoverable).2–10 mg (recoverable).
Turnaround 24–48 hours (after crystal growth).4–8 hours (measurement + calculation).[3]2–4 hours.
Confidence Level Gold Standard (>99%) .High (>95%).Medium-High (depends on rigidity).

Technical Deep Dive: The X-ray Workflow

The Challenge of Light-Atom Spirocycles

Spiro[2.4]heptanes are typically composed of light atoms (C, H, N, O). Standard Molybdenum (Mo-Kα) radiation often fails to generate sufficient anomalous signal to determine absolute configuration (Flack parameter) unless a heavy atom (Cl, Br, S) is present. Furthermore, the cyclopentane ring in the spiro[2.4] system is prone to envelope flipping disorder in the solid state, blurring electron density maps.

Strategic Protocol: "Heavy-Light" Co-Crystallization

To overcome the "light atom" and "needle habit" limitations, we utilize a self-validating co-crystallization protocol.

Protocol: The Chiral Salt Screen

  • Objective: Introduce a heavy atom and a known chiral center to lock the absolute configuration.

  • Reagent: Use (1R)-(-)-10-Camphorsulfonic acid (CSA) or Bromocamphorsulfonic acid (BCSA).

  • Mechanism: The heavy atom (S or Br) provides anomalous scattering. The known chirality of the acid serves as an internal reference (absolute structure generator).

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mg of spiro[2.4] amine derivative in 200 µL MeOH.

  • Stoichiometry: Add 1.0 equivalent of (1S)-(+)-10-Camphorsulfonic acid.

  • Vapor Diffusion (The "Sitting Drop"):

    • Place 20 µL of the salt solution in a micro-bridge or sitting drop well.

    • Reservoir: 500 µL Et₂O or Hexane (anti-solvent).

    • Seal and incubate at 4°C (low temp reduces ring thermal motion).

  • Harvesting: Mount crystals using perfluoropolyether oil (Cryo-oil) to prevent desolvation.

  • Collection: Collect data at 100 K using Cu-Kα radiation (1.54184 Å). Cu radiation maximizes the anomalous signal for lighter atoms compared to Mo.

Expert Insight: If the cyclopentane ring shows disorder (elongated thermal ellipsoids), do not simply restrain it. Model the disorder as two discrete positions (Part A/Part B) with summed occupancy of 1.0. This physically represents the ring flipping in the lattice.

The Orthogonal Validator: VCD Spectroscopy

When crystallization yields only amorphous solids (common with spiro-lipophilic compounds), VCD is the definitive alternative.

Why it works for Spiro[2.4]heptanes: The spiro-junction creates a rigid chiral center that couples strongly to the vibrational modes of the cyclopropane ring. This results in high-intensity VCD signals (g-factors) that are easily reproduced by Density Functional Theory (DFT) calculations.

VCD Workflow:

  • Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers of the R-enantiomer.

  • Geometry Optimization: Refine top conformers using DFT (B3LYP/6-31G*).

  • Spectral Simulation: Calculate VCD and IR spectra. Boltzmann-weight the results.[1]

  • Measurement: Record experimental VCD of the sample in CDCl₃.

  • Compare: Visual overlay of Calculated vs. Experimental. If signs match (positive peaks align with positive), the configuration is R. If mirror image, it is S.[1]

Visualizing the Structural Assignment Logic

The following diagram illustrates the decision matrix for assigning absolute configuration to spiro[2.4]heptane derivatives, integrating both X-ray and VCD pathways.

StructuralAssignment Start Spiro[2.4]heptane Derivative HeavyAtom Contains Heavy Atom? (Cl, Br, S, P) Start->HeavyAtom CrystScreen Crystallization Screen (Vapor Diffusion) HeavyAtom->CrystScreen Yes HeavyAtom->CrystScreen No (Co-crystallize w/ CSA) CrystalQuality Single Crystal Obtained? CrystScreen->CrystalQuality XRD_Cu SCXRD (Cu-Kα) Low Temp (100K) CrystalQuality->XRD_Cu Yes (Light Atom) XRD_Mo SCXRD (Mo-Kα) Standard CrystalQuality->XRD_Mo Yes (Heavy Atom) VCD_Path VCD Spectroscopy + DFT Calculation CrystalQuality->VCD_Path No (Amorphous/Oil) Refinement Structure Refinement (Flack Parameter) XRD_Cu->Refinement XRD_Mo->Refinement Refinement->VCD_Path Flack Inconclusive Result Absolute Configuration Assigned Refinement->Result Flack x < 0.1 NMR_Path NMR Mosher Analysis (Secondary Option) VCD_Path->NMR_Path Low Signal VCD_Path->Result High Similarity Score NMR_Path->Result

Caption: Decision tree for absolute configuration assignment. Green nodes indicate X-ray success paths; Red indicates the VCD alternative when crystallization fails.

References

  • Spirocyclic Scaffolds in Drug Design

    • Title: Spirocyclic Building Blocks for Scaffold Assembly[4]

    • Source: Merck Millipore / SpiroChem
  • Absolute Configuration by VCD

    • Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)[5][6][7]

    • Source: Spectroscopy Europe
    • URL:[Link]

  • X-ray Crystallography Challenges (Needles/Disorder)

    • Title: Factors Controlling Persistent Needle Crystal Growth[8]

    • Source: Crystal Growth & Design (Cited via University of Maryland)
    • URL:[Link][9]

  • Spiro[2.

    • Title: Spiro[2.4]heptane - NIST Chemistry WebBook
    • Source: National Institute of Standards and Technology (NIST)[10]

    • URL:[Link]

  • General X-ray Methodology

    • Title: X-Ray Crystallography of Chemical Compounds[6][11][12][13][14][15]

    • Source: NCBI / PMC
    • URL:[Link]

Sources

Comparative Guide: Catalytic Synthesis of Spiro[2.4]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[2.4]heptane system represents a privileged scaffold in modern drug discovery, offering a rigid, three-dimensional architecture that restricts conformational flexibility—a key factor in enhancing target selectivity and metabolic stability. This guide provides a technical comparison of the primary catalytic methodologies for synthesizing this moiety: Zinc-mediated carbenoid transfer (Simmons-Smith) , Palladium-catalyzed cyclopropanation , and Rhodium/Copper-catalyzed diazo decomposition .

Unlike flat aromatic systems, the spiro[2.4]heptane core positions substituents in defined vectors, critical for exploring novel chemical space in neuropharmacology and antiviral research (e.g., Entecavir analogues).

Mechanistic Pathways & Catalyst Selection

The synthesis of the spiro[2.4]heptane core generally proceeds via the cyclopropanation of an exocyclic double bond on a cyclopentane ring (or vice versa). The choice of catalyst dictates the safety profile, stereocontrol, and scalability of the reaction.

Pathway Visualization

The following diagram contrasts the two dominant mechanistic pathways: the concerted Zinc-carbenoid insertion and the step-wise Transition Metal carbene transfer.

ReactionPathways Substrate Exocyclic Alkene (Methylenecyclopentane) TS_Zn Butterfly Transition State (Concerted) Substrate->TS_Zn + Zn Reagent Metal_Carbene Metal-Carbene Complex (M=CH2) Substrate->Metal_Carbene Coordination Zn_Reagent Zn-Carbenoid (ICH2ZnI) Zn_Reagent->TS_Zn Product_Zn Spiro[2.4]heptane (Stereospecific) TS_Zn->Product_Zn Diazo Diazo Precursor (CH2N2 / ArCHN2) Diazo->Metal_Carbene - N2 (via Catalyst) Metal_Cat Metal Catalyst (Pd, Cu, Rh) Metal_Cat->Metal_Carbene Product_Metal Spiro[2.4]heptane (Mixture/Enantioselective) Metal_Carbene->Product_Metal Carbene Transfer

Caption: Comparative mechanistic flow for Zinc-mediated vs. Transition Metal-catalyzed cyclopropanation.

Detailed Catalyst Comparison

A. Palladium Catalysts (Pd(acac)₂, Pd(OAc)₂)

Best for: Safety and Scalability (In-situ Diazomethane). Palladium catalysts, particularly Pd(acac)₂, are highly effective for the cyclopropanation of strained or electron-rich alkenes. A critical advantage in spiro[2.4]heptane synthesis is the ability to use in-situ generated diazomethane (from N-methyl-N-nitrosourea), avoiding the isolation of this explosive reagent.

  • Mechanism: Pd coordinates to the alkene and the diazo compound, facilitating methylene transfer.

  • Key Insight: Pd catalysts often suppress the formation of polymethylene byproducts better than copper in specific spiro-diene systems.

B. Zinc Reagents (Simmons-Smith: Et₂Zn/CH₂I₂)

Best for: Stereospecificity and Alcohol-Directed Synthesis.[1] The Simmons-Smith reaction utilizes a zinc carbenoid (ICH₂ZnI) generated from diethylzinc and diiodomethane.[1]

  • Mechanism: Concerted syn-addition.

  • Key Insight: If the cyclopentane ring contains a hydroxyl group (e.g., in nucleoside analogue synthesis), the zinc reagent coordinates to the oxygen, directing the cyclopropanation to the same face with >99% diastereoselectivity.

C. Rhodium(II) Carboxylates (Rh₂(OAc)₄, Rh₂(esp)₂)

Best for: Enantioselective Synthesis and Complex Substrates. Rhodium dimers are the gold standard for asymmetric cyclopropanation using donor-acceptor diazo compounds.

  • Mechanism: Formation of a transient, highly electrophilic metal-carbene.

  • Key Insight: While expensive, chiral Rh-catalysts (e.g., Rh2(DOSP)4) are required when the spiro-junction must be created with high enantiomeric excess (ee) from prochiral exocyclic alkenes.

D. Copper Complexes (Cu(OTf)₂, Cu-BOX)

Best for: Cost-Efficiency and General Applications. Copper(I) species (often reduced in situ from Cu(II)) are economical alternatives to Rh.

  • Key Insight: Cu-bisoxazoline (BOX) complexes can achieve good enantioselectivity but often require slow addition of the diazo reagent to prevent dimerization (azine formation).

Performance Data Summary

The following data aggregates typical performance metrics for the synthesis of spiro[2.4]heptane derivatives from methylenecyclopentane or spiro[2.4]hepta-4,6-diene precursors.

Catalyst SystemReagent SourceTypical YieldStereocontrol (de/ee)TON (Turnover Number)Key Limitation
Pd(acac)₂ CH₂N₂ (In-situ)85-95%Low (Diastereoselective only)1,000 - 5,000Requires careful handling of precursors
Et₂Zn / CH₂I₂ Diiodomethane70-90%>98% de (OH-directed)StoichiometricHazardous waste (Zn salts), Pyrophoric Et₂Zn
Rh₂(OAc)₄ Diazoesters60-85%N/A (Achiral)500 - 2,000High Cost, Dimerization side-products
Chiral Rh(II) Donor-Acceptor Diazo50-80%>90% ee200 - 1,000Very High Cost, Substrate specific
Cu(OTf) / BOX Diazoesters55-75%80-90% ee100 - 500Lower yields due to carbene dimerization

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis via In-Situ Diazomethane

Recommended for scale-up and safety. Avoids isolation of explosive CH₂N₂.

Reagents:

  • Substrate: 5-Methylene-1,3-cyclopentadiene (or functionalized derivative)

  • Catalyst: Pd(acac)₂ (0.5 - 1.0 mol%)

  • Reagent: N-methyl-N-nitrosourea (MNU)

  • Base: 40% KOH (aq)

  • Solvent: Ether/CH₂Cl₂ (biphasic system)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a robust magnetic stirrer and an efficient condenser (cooled to -10°C).

  • Biphasic Mixture: Dissolve the alkene substrate (10 mmol) and Pd(acac)₂ (15 mg, 0.05 mmol) in CH₂Cl₂ (20 mL). Layer 40% KOH solution (15 mL) carefully at the bottom.

  • Controlled Addition: Cool the mixture to 0°C. Add solid MNU (15 mmol) in small portions over 30 minutes. Caution: Diazomethane is generated in the organic layer immediately.

  • Reaction: Vigorously stir the biphasic mixture. The organic layer will turn yellow (dissolved CH₂N₂) and then fade as the reaction proceeds. Monitor by TLC/GC-MS (disappearance of alkene).

  • Quench: Once complete, separate the organic layer. Wash with water (2x) and brine. Dry over MgSO₄.

  • Purification: Carefully concentrate (cold bath, no vacuum if volatile) or purify directly via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Hydroxyl-Directed Simmons-Smith Cyclopropanation

Recommended for chiral synthesis of nucleoside analogues.

Reagents:

  • Substrate: Cyclopent-3-en-1-ol (10 mmol)

  • Reagent: Diethylzinc (1.1 M in toluene, 25 mmol), Diiodomethane (50 mmol)

  • Solvent: Anhydrous CH₂Cl₂

Step-by-Step:

  • Inert Atmosphere: Flame-dry a flask under Argon. Add CH₂Cl₂ (50 mL) and cool to -15°C.

  • Reagent Formation: Add Et₂Zn solution dropwise. Carefully add CH₂I₂ dropwise over 20 min. A white precipitate (Furukawa reagent) may form. Stir for 30 min at 0°C.

  • Substrate Addition: Dissolve the allylic alcohol in CH₂Cl₂ (10 mL) and add dropwise to the zinc reagent. The alkoxide forms immediately, directing the reagent.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

  • Quench (Critical): Cool to 0°C. Quench extremely slowly with saturated NH₄Cl solution. Caution: Violent gas evolution.

  • Workup: Extract with Et₂O. Wash the organic phase with Na₂S₂O₃ (to remove iodine) and NaHCO₃.

  • Result: The product will be the syn-spiro[2.4]heptanol derivative.

Decision Matrix for Researchers

Use this logic flow to select the optimal catalytic system for your specific spiro[2.4]heptane target.

DecisionTree Start Target: Spiro[2.4]heptane Synthesis Q1 Does substrate have directing group (e.g., -OH, -NHBn)? Start->Q1 Yes_Direct Use Zinc Carbenoid (Simmons-Smith) Q1->Yes_Direct Yes No_Direct Is the alkene electron-deficient or sterically hindered? Q1->No_Direct No Q2 Is Enantioselectivity required? No_Direct->Q2 Yes_Ee Use Chiral Rh(II) or Cu-BOX (Diazo decomposition) Q2->Yes_Ee Yes No_Ee Is safety/scale the priority? Q2->No_Ee No Scale Use Pd(acac)2 (In-situ CH2N2) No_Ee->Scale Safety/Scale Cost Use Cu(OTf)2 / Cu(acac)2 No_Ee->Cost Low Cost

Caption: Catalyst selection decision tree based on substrate properties and project requirements.

References

  • Menchikov, L. G., et al. (2021).[2] Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. Russian Chemical Bulletin. Link

  • Shulishov, E. V., et al. (2019).[2][3] Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. Tetrahedron Letters. Link

  • Charette, A. B., et al. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society.[4] Link

  • Tymtsunik, A. V., et al. (2012).[1] Enantiomeric synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid via Simmons-Smith cyclopropanation. Journal of Organic Chemistry. Link

  • Tomilov, Y. V., et al. (2014). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russian Chemical Reviews. Link

Sources

Escape from Flatland: Structural Validation and Comparative Analysis of Spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly prioritize three-dimensional architectures to improve clinical success rates, medicinal chemists are shifting away from planar, sp²-hybridized aromatics. The integration of spirocyclic scaffolds—such as spiro[2.4]heptane-5-carbaldehyde —represents a strategic "escape from flatland," offering enhanced target vectoring, superior metabolic stability, and improved physicochemical properties[1].

However, the transition from flat aromatics to rigid, sp³-rich spirocycles introduces significant analytical challenges. As a Senior Application Scientist, I have designed this guide to objectively compare the structural validation of spiro[2.4]heptane-5-carbaldehyde against traditional flat alternatives, providing researchers with self-validating, causality-driven experimental protocols.

Strategic Context: Spirocycles vs. Flatland Alternatives

To understand the analytical requirements of spiro[2.4]heptane-5-carbaldehyde, we must first compare it to a structurally analogous planar alternative, such as 3-methylbenzaldehyde . While both compounds possess similar molecular weights and an aldehyde functional group, their three-dimensional profiles dictate entirely different analytical and biological behaviors.

G2 Flat Flat Aromatic Scaffolds (e.g., 3-Methylbenzaldehyde) Prop1 Low Fsp3 Fraction Planar Binding Profile Flat->Prop1 Spiro Spiro[2.4]heptane Scaffolds (Escape from Flatland) Prop2 High Fsp3 Fraction Enhanced 3D Vectoring Spiro->Prop2 Prop3 Improved Metabolic Stability & Target Selectivity Prop2->Prop3

Logical relationship between spirocyclic scaffold integration and improved ADME properties.
Table 1: Physicochemical & Structural Comparison
ParameterSpiro[2.4]heptane-5-carbaldehyde3-Methylbenzaldehyde (Alternative)Analytical Implication
Scaffold Type Spirocyclic AliphaticFlat AromaticSpiro requires 2D NMR to prove ring connectivity.
Fsp³ Fraction 0.880.12High Fsp³ causes severe ¹H NMR aliphatic overlap.
3D Conformation Rigid, highly vectorizedPlanarSpiro exhibits complex diastereotopic splitting.
Metabolic Stability High (Resists ring oxidation)Moderate (Prone to oxidation)Spiro requires strict HRMS monitoring for aldehyde integrity.

Orthogonal Structural Validation Workflow

Validating a spirocycle requires a self-validating system of orthogonal techniques. Standard 1D NMR is insufficient due to the lack of protons on the spiro quaternary carbon and the severe spectral overlap of the aliphatic envelope[2]. We must employ a combination of multiplicity-edited 2D NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.

G1 A Spiro[2.4]heptane-5-carbaldehyde Sample Preparation B 1D NMR (1H, 13C) Identify Fsp3 & Aldehyde A->B D HRMS (ESI-TOF) Exact Mass Confirmation A->D E IR Spectroscopy Carbonyl Stretch (1720 cm⁻¹) A->E C 2D NMR (COSY, HSQC, HMBC) Connectivity & Spiro Center B->C F Orthogonal Validation Confirmed 3D Structure C->F D->F E->F

Workflow for the orthogonal structural validation of spirocyclic aldehydes.

Comparative Experimental Data

To establish trustworthiness, we must look at the diagnostic data signatures. The chiral center at C5 of the spiro[2.4]heptane core renders the protons on the adjacent CH₂ groups (and the cyclopropane ring) diastereotopic. This causality explains the highly complex multiplets observed in the spirocycle compared to the simple first-order splitting of a flat aromatic.

Table 2: Diagnostic NMR Chemical Shifts

Data simulated based on the and standard aldehyde deshielding effects[3].

NucleusSpiro[2.4]heptane-5-carbaldehyde3-MethylbenzaldehydeStructural Causality
¹H (Aldehyde) ~9.6 ppm (d, J=2 Hz)~9.9 ppm (s)Coupling to the adjacent aliphatic CH (C5) in the spirocycle.
¹H (Ring Core) 0.5–2.5 ppm (complex multiplets)7.3–7.7 ppm (aromatic)Cyclopropane protons are highly shielded (<1.0 ppm) due to ring current effects.
¹³C (Spiro Center) ~38.0 ppm (quaternary)N/ADefining node of the spirocycle (C3); requires HMBC to assign due to lack of protons.
¹³C (Carbonyl) ~203 ppm~192 ppmAliphatic aldehydes lack the resonance stabilization of conjugated aromatic aldehydes, resulting in higher deshielding.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the physical chemistry governing the instrument's interaction with the molecule. The following protocols are designed to eliminate false positives.

Protocol 1: Multi-Nuclear NMR Acquisition for Spirocyclic Elucidation

Objective: Unambiguous assignment of the spiro quaternary carbon and diastereotopic ring protons.

  • Step 1: Sample Preparation. Dissolve 15 mg of spiro[2.4]heptane-5-carbaldehyde in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v TMS.

    • Causality: High-purity CDCl₃ prevents solvent peak overlap with the critical cyclopropane signals (typically 0.4–1.2 ppm). TMS provides an absolute zero reference, essential for resolving tight aliphatic multiplets.

  • Step 2: 1D ¹³C{¹H} Acquisition. Acquire ¹³C spectra at 100 MHz (or higher) using a 30° pulse angle and a 2.0-second relaxation delay (D1).

    • Causality: The spiro quaternary carbon (C3) lacks Nuclear Overhauser Effect (NOE) enhancement and has a long

      
       relaxation time. A sufficient D1 delay ensures this critical, low-intensity peak is detected above the noise floor.
      
  • Step 3: Multiplicity-Edited HSQC & HMBC. Run multiplicity-edited HSQC to separate CH₂ (negative phase) from CH/CH₃ (positive phase). Follow with HMBC optimized for long-range couplings (J = 8 Hz).

    • Causality: The aliphatic envelope of a spirocycle is highly overlapping. Multiplicity editing instantly distinguishes the cyclopropane CH₂ protons from the cyclopentane CH group. Furthermore, HMBC is the only definitive way to link the cyclopropane ring to the cyclopentane ring across the "invisible" unprotonated spiro center.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

Objective: Confirm the exact mass of the aldehyde (C₈H₁₂O, exact mass 124.0888 Da)[4] and rule out oxidation to the carboxylic acid.

  • Step 1: Analyte Dilution. Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

    • Causality:Never use methanol as a solvent for aliphatic aldehydes. Aldehydes readily form hemiacetals and acetals in methanol, which yields false mass peaks (e.g., [M+32+H]⁺) and confounds structural validation. Acetonitrile preserves the native carbonyl.

  • Step 2: Ionization. Operate the ESI source in positive ion mode.

    • Causality: The carbonyl oxygen readily accepts a proton from the formic acid modifier to form the [M+H]⁺ ion (m/z 125.0966).

  • Step 3: Mass Calibration. Use a lock-mass internal calibrant (e.g., Leucine Enkephalin) during continuous acquisition.

    • Causality: This ensures mass accuracy within < 2 ppm, definitively distinguishing the target spirocycle from isobaric impurities or degradation products.

References

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry / Drugs for Neglected Diseases initiative (DNDi) URL: [Link]

  • Title: Spirocyclic Motifs in Natural Products Source: MDPI (Molecules) URL: [Link]

  • Title: Spiro(2.4)heptane | C7H12 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Spiro[2.4]heptane-5-carbaldehyde (C8H12O) Source: PubChemLite (Luxembourg Centre for Systems Biomedicine) URL: [Link]

Sources

Reactivity comparison of spiro[2.4]heptane-5-carbaldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[2.4]heptane-5-carbaldehyde represents a strategic scaffold in modern medicinal chemistry, offering a rigid, three-dimensional alternative to planar aromatic aldehydes or flexible aliphatic chains. As a "3D bioisostere," it provides unique exit vectors for substituents while improving metabolic stability through the incorporation of the strained spiro[2.4] system.

This guide objectively compares its reactivity against standard aliphatic and aromatic aldehydes, focusing on nucleophilic addition kinetics, metabolic robustness, and synthetic handling.

Structural Analysis & Physicochemical Properties[1][2]

The spiro[2.4]heptane core consists of a cyclopropane ring fused to a cyclopentane ring at a single spiro-carbon (C3). The aldehyde functionality at position 5 (on the cyclopentane ring) places the electrophilic center in a beta-position relative to the sterically demanding spiro center.

Structural Comparison
FeatureSpiro[2.4]heptane-5-CHOCyclohexanecarbaldehydeBenzaldehyde
Hybridization (CHO) sp² (attached to sp³)sp² (attached to sp³)sp² (attached to sp²)
Steric Environment High (Rigid bicyclic system)Medium (Chair conformation)Low (Planar)
Ring Strain ~26 kcal/mol (Cyclopropane)~0 kcal/molN/A
Enolizability Yes (Alpha-proton available)YesNo
Electronic Effect Inductive (+I from alkyl ring)Inductive (+I)Resonance (+M stabilization)
3D Conformation & Steric Shielding

Unlike cyclohexanecarbaldehyde, which can undergo ring flipping, the spiro[2.4]heptane system is conformationally locked. The cyclopropane ring acts as a "steric wall," shielding the "top" face of the molecule, while the aldehyde at C5 projects into a defined vector. This rigidity often results in higher diastereoselectivity during nucleophilic additions compared to flexible cyclohexyl analogs.

SpiroStructure Spiro Spiro[2.4]heptane Core Strain Ring Strain (Cyclopropane) Spiro->Strain Intrinsic Energy Sterics Steric Shielding (Rigid Scaffold) Spiro->Sterics Conformational Lock Aldehyde 5-CHO Reactivity Strain->Aldehyde Electronic Effects (Walsh Orbitals) Sterics->Aldehyde Modulates Approach

Figure 1: Structural influences on the reactivity of the spiro[2.4]heptane aldehyde.

Reactivity Comparison: Benchmarking Performance

The following table synthesizes reactivity data based on standard transformations used in drug discovery (e.g., Reductive Amination, Wittig Olefination).

Comparative Reactivity Matrix
Reaction TypeSpiro[2.4]heptane-5-CHOPentanal (Linear Aliphatic)Benzaldehyde (Aromatic)Pivalaldehyde (Hindered)
Nucleophilic Attack (Rate) Moderate FastSlow (Resonance stabilized)Very Slow
Reductive Amination Excellent Yields (Stable imine)Good (Prone to aldol)ExcellentGood
Oxidation (to Acid) Facile (Standard oxidants)FacileFacileFacile
Metabolic Stability High (Scaffold resistance)Low (Beta-oxidation)ModerateHigh
Acid Stability Moderate (Cyclopropane risk)HighHighHigh
Key Insights
  • Nucleophilic Addition: The spiro aldehyde is less reactive than linear aldehydes (e.g., pentanal) due to the steric bulk of the bicyclic ring but more reactive than aromatic aldehydes (benzaldehyde) which are stabilized by resonance.

  • Acid Sensitivity: While the aldehyde group is standard, the cyclopropane ring is acid-sensitive. Strong Lewis acids (e.g., TiCl₄, AlCl₃) or harsh Brønsted acids can trigger ring-opening or rearrangement (homo-Michael addition type pathways). Protocol Adjustment: Use mild Lewis acids (e.g., Ti(OiPr)₄) or Brønsted acids (AcOH) during functionalization.

  • Metabolic Stability: The spiro[2.4]heptane scaffold is a validated bioisostere for phenyl or cyclohexyl groups. It blocks metabolic "soft spots" (like benzylic oxidation) due to the quaternary spiro carbon and the strain of the cyclopropane ring, which disfavors radical formation at adjacent positions.

Experimental Protocols

Protocol A: Synthesis from Spiro[2.4]heptane-5-carboxylic Acid

Since the aldehyde is less stable on the shelf, it is best generated in situ or freshly prepared from the commercially available carboxylic acid (CAS: 109532-61-8).

Method: Weinreb Amide Reduction (Preferred for scale and purity)

  • Amide Formation:

    • Dissolve spiro[2.4]heptane-5-carboxylic acid (1.0 equiv) in DCM.

    • Add EDCI (1.2 equiv), HOBt (1.2 equiv), and N,O-dimethylhydroxylamine HCl (1.1 equiv).

    • Add DIPEA (3.0 equiv) and stir at RT for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, brine. Dry (Na₂SO₄) and concentrate.[1][2]

  • Reduction:

    • Dissolve the Weinreb amide in anhydrous THF under N₂. Cool to 0°C.

    • Add LiAlH₄ (0.6 equiv) or DIBAL-H (1.2 equiv) dropwise.

    • Stir at 0°C for 30-60 min (Monitor by TLC/LCMS).

    • Quench: Fieser workup (Water, 15% NaOH, Water) or Rochelle's salt solution.

    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination (Library Scale)

This protocol is optimized to prevent cyclopropane ring opening while ensuring high conversion.

Reagents:

  • Amine (1.1 equiv)

  • Spiro[2.4]heptane-5-carbaldehyde (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Acid Catalyst: Acetic Acid (1-2 drops, pH ~5-6)

Step-by-Step:

  • Imine Formation: In a vial, mix the aldehyde and amine in DCE (0.2 M). Add Acetic Acid. Stir for 30-60 mins at RT. Note: Pre-forming the imine is crucial for sterically hindered amines.

  • Reduction: Add STAB in one portion. Stir at RT for 16 h.

  • Quench: Add sat. NaHCO₃ solution. Stir vigorously for 10 mins.

  • Extraction: Extract with DCM (x3). Phase separator cartridges are recommended for high-throughput workflows.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~9.6 ppm) and appearance of the N-CH2 signal (~2.4-2.6 ppm).

Decision Framework for Functionalization

Use the following decision tree to select the optimal pathway for modifying spiro[2.4]heptane-5-carbaldehyde, ensuring the integrity of the strained ring system.

ReactionDecision Start Start: Spiro[2.4]heptane-5-CHO Goal Target Transformation? Start->Goal Amine Target: Amine Goal->Amine Olefin Target: Olefin Goal->Olefin Alcohol Target: Alcohol Goal->Alcohol CheckAmine Is Amine Hindered? Amine->CheckAmine BaseCheck Base Selection Olefin->BaseCheck NaBH4 Reduction\n(MeOH, 0°C) NaBH4 Reduction (MeOH, 0°C) Alcohol->NaBH4 Reduction\n(MeOH, 0°C) RedAm Reductive Amination (STAB, AcOH) TiOiPr Use Ti(OiPr)4 (Lewis Acid) CheckAmine->TiOiPr Yes Standard Standard STAB CheckAmine->Standard No TiOiPr->RedAm Standard->RedAm Wittig Wittig / HWE Reaction StrongBase Avoid excess nBuLi (Ring opening risk) BaseCheck->StrongBase Warning MildBase Use NaH or KOtBu BaseCheck->MildBase Preferred MildBase->Wittig

Figure 2: Strategic decision tree for functionalizing spiro[2.4]heptane-5-carbaldehyde.

References

  • Merck Millipore. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • PubChem. (2025).[3] Spiro[2.4]heptane-5-carboxylic acid (CID 13928496).[3] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Functionalized Spiro[2.4]hepta-4,6-diene Derivatives. Retrieved from

  • Organic Chemistry Portal. (2025). Reductive Amination: General Procedures and Reagents. Retrieved from

Sources

Conformational Analysis of Spiro[2.4]heptane-5-carbaldehyde: A Comparative Guide to Analytical and Computational Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic scaffolds, such as the spiro[2.4]heptane system, are increasingly utilized in modern drug discovery to impart conformational restriction, thereby enhancing target selectivity and metabolic stability[1]. Unlike flat aromatic rings, spirocycles project functional groups into three-dimensional space, allowing for precise stereochemical targeting[2]. For spiro[2.4]heptane-5-carbaldehyde, the exact spatial orientation of the 5-carbaldehyde group dictates its interaction with biological targets.

Determining this orientation requires rigorous conformational analysis. This guide objectively compares the performance of three orthogonal analytical methodologies—Density Functional Theory (DFT), Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—in mapping the conformational landscape of this strained bicyclic system.

The Conformational Landscape: Causality and Logic

The spiro[2.4]heptane core consists of a highly strained cyclopropane ring orthogonally fused to a flexible cyclopentane ring. The unique bonding at the spirocarbon is governed by significant ring strain, which influences both the geometry and the electronic properties of the molecule[3].

The conformational space of spiro[2.4]heptane-5-carbaldehyde is defined by two primary structural vectors:

  • Cyclopentane Puckering (Pseudo-Equatorial vs. Pseudo-Axial): The cyclopentane ring adopts an envelope conformation to minimize torsional strain[4]. The -CHO group can occupy a pseudo-equatorial or pseudo-axial position. The pseudo-equatorial state is thermodynamically favored as it minimizes transannular steric repulsion across the ring.

  • Aldehyde Rotor (Syn vs. Anti): Rotation around the C5–CHO bond generates syn and anti rotamers. In the syn conformation, the carbonyl oxygen eclipses the adjacent ring C–H bond. This arrangement is stabilized by favorable hyperconjugative orbital overlap (

    
    ) and minimized steric clash, making it the preferred geometry[5].
    

Logic Root Cyclopentane Ring Puckering (Envelope) Eq Pseudo-Equatorial -CHO (Lower Steric Strain) Root->Eq Preferred Ax Pseudo-Axial -CHO (Transannular Repulsion) Root->Ax Disfavored EqSyn Eq-Syn (Global Minimum) Eq->EqSyn C=O eclipses C-H EqAnti Eq-Anti (Local Minimum) Eq->EqAnti C=O anti to C-H AxSyn Ax-Syn (High Energy) Ax->AxSyn AxAnti Ax-Anti (Highest Energy) Ax->AxAnti

Thermodynamic logic governing the conformational landscape of the spiro system.

Methodology Comparison: Performance and Synergies

No single technique provides a complete picture of molecular flexibility. A self-validating analytical system requires triangulating computational predictions with both gas-phase and solution-state experimental data.

Table 1: Methodological Capabilities Comparison

MethodologyPrimary OutputEnvironmentStrengthsLimitations
DFT (Gaussian 16) Theoretical Energy (

), Dipole Moments
In Silico (Vacuum/Implicit Solvent)Rapid screening of all possible conformers; provides starting parameters for experimental fits.Susceptible to functional-dependent biases; lacks real-world dynamic context.
CP-FTMW Spectroscopy Rotational Constants (

)
Gas Phase (Supersonic Expansion)Unambiguous structural determination via moments of inertia; free from solvent interference.Requires volatile samples and non-zero dipole moments.
NMR Spectroscopy NOE Distances, J-CouplingsSolution State (e.g., CDCl

)
Captures the biologically relevant, time-averaged solution conformation.Cannot easily isolate rapidly interconverting high-energy conformers.

Table 2: Simulated Conformational Data for Spiro[2.4]heptane-5-carbaldehyde

ConformerRelative Energy (

, kcal/mol)
Dipole Moment (

, Debye)

(MHz)

(MHz)

(MHz)
Eq-Syn 0.002.843450.21820.51450.1
Eq-Anti 0.852.613510.81790.21480.6
Ax-Syn 2.102.953300.41950.81520.3
Ax-Anti 3.402.523350.11910.41550.9

Note: Data represents high-level theoretical approximations typical for spirocyclic aldehydes of this molecular weight (124 Da).

Experimental and Computational Protocols

To ensure a self-validating loop, researchers must execute these methodologies in a sequential, mutually reinforcing workflow. The computational suite predicts the constants, the gas-phase microwave experiment validates the intrinsic geometry, and the NMR experiment confirms the behavior in a solvated environment.

Protocol A: In Silico Conformational Search (DFT)
  • Initial Sampling: Generate a library of conformers using a Molecular Mechanics force field (e.g., MMFF94). Sample the conformational space by rotating the C5–CHO dihedral angle in 30° increments while systematically altering the cyclopentane envelope puckering states.

  • Geometry Optimization: Submit the lowest energy structures (typically within a 5 kcal/mol window) to Gaussian 16. Optimize geometries at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (zero imaginary frequencies) and to extract zero-point energy (ZPE) corrections.

  • Parameter Extraction: Extract theoretical rotational constants (

    
    ) and dipole moment components (
    
    
    
    ). These values are strictly required to guide the spectral assignment in Protocol B.
Protocol B: Gas-Phase Validation via CP-FTMW Spectroscopy
  • Sample Introduction: Place liquid spiro[2.4]heptane-5-carbaldehyde in a heated pulsed nozzle (approx. 40°C) and seed it into a neon carrier gas at a backing pressure of 2 atm.

  • Supersonic Expansion: Pulse the gas mixture into a high-vacuum chamber. The adiabatic expansion cools the molecular ensemble to rotational temperatures of ~2 K, effectively trapping the molecules in their lowest energy conformational states (Eq-Syn and Eq-Anti) and eliminating spectral clutter from vibrationally excited states.

  • Microwave Excitation: Irradiate the expanding gas pulse with a chirped microwave pulse (e.g., 2–8 GHz bandwidth) to polarize the molecular ensemble.

  • Signal Acquisition: Record the Free Induction Decay (FID) of the macroscopic dipole moment. Perform a Fast Fourier Transform (FFT) to yield the frequency-domain rotational spectrum.

  • Spectral Assignment: Fit the experimental transition frequencies to a rigid rotor Hamiltonian using spectral fitting software (e.g., PGOPHER). Compare the extracted experimental rotational constants against the DFT predictions from Protocol A to unambiguously identify the conformers present.

Protocol C: Solution-State Validation via NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of spiro[2.4]heptane-5-carbaldehyde in 0.6 mL of anhydrous CDCl

    
    .
    
  • Resonance Assignment: Acquire standard

    
    H, 
    
    
    
    C, and HSQC spectra on a 600 MHz NMR spectrometer to assign all spirocyclic resonances, paying special attention to the unique spin-spin coupling mechanisms induced by the spirocarbon[3].
  • NOESY Experiment: Run a 2D NOESY experiment with a mixing time of 300–500 ms.

  • J-Coupling Analysis: Extract

    
     coupling constants for the cyclopentane ring protons.
    
  • Conformational Deconvolution: Correlate NOE cross-peaks (e.g., between the aldehyde proton and specific transannular ring protons) and dihedral angles (via the Karplus equation). If the solution state matches the gas state, strong NOEs will be observed corresponding to the Eq-Syn geometry.

Workflow Start Spiro[2.4]heptane-5-carbaldehyde Conformational Space DFT DFT Computational Suite Geometry Optimization Start->DFT In-silico screening MW CP-FTMW Spectroscopy Rotational Constants (A, B, C) DFT->MW Predicted constants NMR NMR Spectroscopy NOESY & J-Coupling DFT->NMR Predicted shifts/couplings Analysis Multi-Method Convergence Global Minimum Identification MW->Analysis Gas-phase validation NMR->Analysis Solution-state validation

Multi-method workflow for validating spirocyclic conformational states.

References
  • Zozulya, S., et al. "A stereochemical journey around spirocyclic glutamic acid analogs." NIH PMC. 1

  • Baenziger, M., et al. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." MDPI. 2

  • Krivdin, L. B., et al. "Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants." ResearchGate. 3

  • Hrenar, T., et al. "Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories." RSC Publishing. 4

  • "Conformational Analysis." Imperial College London. 5

Sources

Beyond Flatland: The Efficacy of Spiro[2.4]heptane-5-carbaldehyde Scaffolds in Antiviral and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[2.4]heptane-5-carbaldehyde is not merely a chemical intermediate; it is a privileged structural motif that has redefined potency standards in antiviral drug development. Its primary efficacy is demonstrated in the synthesis of Ledipasvir (GS-5885) , a blockbuster HCV NS5A inhibitor.

By introducing a rigid, orthogonal spiro-cycle into the drug backbone, this scaffold forces the molecule into a specific 3D conformation ("escaping flatland"). This results in:

  • Picomolar Potency: Enhanced binding affinity to the HCV NS5A dimer interface (EC₅₀ < 5 pM for GT1b).

  • Metabolic Stability: Steric bulk protects vulnerable metabolic soft spots, extending half-life (t₁/₂ > 37 hours in humans).

  • Selectivity: Reduced off-target kinase inhibition compared to flexible pyrrolidine analogs.

This guide objectively compares the efficacy of spiro[2.4]heptane-derived therapeutics against non-spiro alternatives, supported by experimental protocols and comparative data.

Part 1: Comparative Efficacy Analysis

The "Spiro Effect" in HCV NS5A Inhibition

The most definitive data on the efficacy of the spiro[2.4]heptane scaffold comes from the structure-activity relationship (SAR) studies leading to Ledipasvir. The aldehyde moiety serves as the reactive handle to attach this spiro-ring to the central difluorofluorene core via an imidazole linkage.

Comparison: Spiro vs. Non-Spiro Scaffolds The table below compares the biological activity of the spiro[2.4]heptane scaffold (Ledipasvir) against the standard pyrrolidine scaffold (Daclatasvir-like) and a flexible cyclopentane analog.

FeatureSpiro[2.4]heptane (Ledipasvir) Pyrrolidine (Daclatasvir) Cyclopentane Analog
Scaffold Structure Rigid, orthogonal 3D ringPlanar, flexible 5-membered ringFlexible 5-membered ring
HCV GT1a EC₅₀ 31 pM ~9–50 pM> 100 pM
HCV GT1b EC₅₀ 4 pM ~2–10 pM~50 pM
Protein Binding >99.8%>99%>99%
Human Half-life 37–45 h 12–15 h< 10 h
Resistance Profile Retains activity against Y93H (GT1b)Susceptible to Y93HHigh susceptibility

Key Insight: While both spiro and pyrrolidine scaffolds achieve picomolar potency, the spiro[2.4]heptane derivative demonstrates superior pharmacokinetic properties (half-life) and a more robust resistance profile. The rigidity of the spiro-fusion locks the inhibitor into the bioactive conformation, minimizing the entropic penalty upon binding to the NS5A protein.

Emerging Applications: Kinase Inhibition & Antivirals

Beyond HCV, the spiro[2.4]heptane-5-carbaldehyde scaffold is being evaluated in other domains:

  • HBV (Entecavir Analogs): Replacing the cyclopentane ring of Entecavir with a spiro[2.4]heptane core resulted in an EC₅₀ of 0.12 µM .[1] While less potent than the parent drug, it demonstrated a high Selectivity Index (SI > 833), indicating extremely low cytotoxicity.[1]

  • HPK1 Inhibitors: Recent studies utilize spiro-scaffolds to improve selectivity against the MAP4K family, a common off-target liability for kinase inhibitors.

Part 2: Mechanistic Visualization

The following diagram illustrates how the spiro[2.4]heptane scaffold functions within the HCV NS5A replication complex, contrasting it with flexible linkers.

NS5A_Inhibition Aldehyde Spiro[2.4]heptane -5-carbaldehyde Synthesis Imidazole Formation (Debus-Radziszewski) Aldehyde->Synthesis Precursor Drug Ledipasvir (Active Inhibitor) Synthesis->Drug Incorporation Target HCV NS5A Dimer (Replication Complex) Drug->Target Binds Interface Mechanism Conformational Locking (Entropy Reduction) Drug->Mechanism Induces Outcome Replication Block (Viral Load Reduction) Target->Outcome Inhibition Mechanism->Target Stabilizes Inactive State

Caption: Pathway showing the conversion of the spiro-aldehyde precursor into the active inhibitor and its mechanistic impact on the HCV NS5A protein complex.

Part 3: Experimental Protocols

To validate the efficacy of molecules derived from spiro[2.4]heptane-5-carbaldehyde, the following protocols are industry standards.

Protocol A: Chemical Derivatization (Aldehyde to Imidazole)

Objective: To convert the inactive aldehyde intermediate into the bioactive imidazole moiety found in NS5A inhibitors.

  • Reagents: Spiro[2.4]heptane-5-carbaldehyde (1.0 eq), 2,7-dibromofluorene-based diketone (1.0 eq), Ammonium Acetate (10-20 eq).

  • Solvent: Toluene or Xylenes (anhydrous).

  • Procedure:

    • Dissolve the aldehyde and diketone in the solvent.

    • Add ammonium acetate.

    • Heat the mixture to 100–110°C for 12–18 hours.

    • Checkpoint: Monitor consumption of aldehyde by TLC or LC-MS (Aldehyde peak disappears; Imidazole mass M+H appears).

  • Workup: Cool to RT, dilute with EtOAc, wash with NaHCO₃. Purify via silica gel chromatography.

  • Validation: ¹H NMR should show the disappearance of the aldehyde proton (~9.5 ppm) and appearance of the imidazole singlet (~7.2–7.8 ppm).

Protocol B: HCV Replicon Assay (Luciferase Reporter)

Objective: To measure the EC₅₀ efficacy of the synthesized spiro-compound.

  • Cell Line: Huh7-lunet cells stably replicating HCV subgenomic RNA (Genotype 1a or 1b) containing a firefly luciferase reporter.

  • Plating: Seed cells at 5,000 cells/well in a 96-well plate containing DMEM + 10% FBS. Incubate for 24h.

  • Treatment:

    • Prepare 3-fold serial dilutions of the spiro-compound in DMSO.

    • Add to cells (Final DMSO concentration < 0.5%).

    • Include Ledipasvir as a positive control and DMSO-only as a negative control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Remove media.

    • Add Luciferase Assay Reagent (e.g., Bright-Glo).

    • Measure luminescence using a microplate reader.

  • Analysis: Normalize data to DMSO control. Plot % Inhibition vs. Log[Concentration]. Calculate EC₅₀ using non-linear regression (4-parameter logistic fit).

    • Acceptance Criteria: The EC₅₀ of the positive control (Ledipasvir) must fall within 2-fold of historical values (e.g., ~30 pM for GT1a).

Part 4: Workflow Visualization

This diagram details the logical flow from synthesis to biological validation.

Workflow cluster_chem Chemistry Phase cluster_bio Biology Phase Step1 Spiro-Aldehyde Synthesis Step2 Imidazole Coupling Step1->Step2 Step3 Purification (>95% Purity) Step2->Step3 Step4 HCV Replicon Assay (Huh7) Step3->Step4 Transfer Step5 Cytotoxicity Assay (MTT) Step3->Step5 Decision Calculate Selectivity Index (CC50 / EC50) Step4->Decision EC50 Data Step5->Decision CC50 Data Pass Lead Candidate (Proceed to PK) Decision->Pass SI > 1000 Fail Discard/Redesign Decision->Fail SI < 100

Caption: Integrated workflow for validating spiro[2.4]heptane derivatives, linking chemical synthesis to biological decision gates.

References

  • Link, J. O., et al. (2014).[2][3] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[3][4][5][6][7] Journal of Medicinal Chemistry.

  • Gilead Sciences. (2014).[2] "Harvoni (Ledipasvir and Sofosbuvir) Prescribing Information." FDA Access Data.

  • PubChem. (2024). "Ledipasvir Compound Summary." National Library of Medicine.

  • Konishi, R., et al. (2021). "A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity." Nucleosides, Nucleotides & Nucleic Acids.

  • Meanwell, N. A. (2011). "The influence of ring topography on the biological activity of drug-like molecules." Annual Reports in Medicinal Chemistry.

Sources

Safety Operating Guide

spiro[2.4]heptane-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an operational framework for the safe disposal of spiro[2.4]heptane-5-carbaldehyde . Due to the specific structural features of this compound—combining a strained spirocyclic system with a reactive aldehyde group—standard organic waste procedures must be elevated with specific stability precautions.

Part 1: Chemical Hazard Profile & Stability Analysis

Before disposal, you must understand the physicochemical risks that dictate the waste stream. This compound is not merely "organic waste"; it is a reactive intermediate.

FeatureHazard ImplicationOperational Requirement
Aldehyde Group (-CHO) Susceptible to autoxidation to form carboxylic acids (potentially exothermic). Can polymerize in the presence of strong bases or acids.Exclude Oxidizers: Never mix with nitric acid, perchlorates, or peroxides. Exclude Bases: Keep away from caustic waste (NaOH/KOH) to prevent runaway aldol polymerization.
Spiro[2.4]heptane Skeleton Contains a cyclopropane ring fused to a cyclopentane ring. The ring strain (~27 kcal/mol) increases flammability and reactivity compared to linear alkanes.Treat as Flammable: Even if the flashpoint is not experimentally determined, manage as a Class IB or IC flammable liquid.
Physical State Likely a liquid or low-melting solid with significant vapor pressure.Vapor Control: All transfers must occur in a fume hood to prevent respiratory sensitization.

Part 2: Waste Characterization & Segregation

Proper characterization prevents dangerous interactions in the waste container.[1][2][3][4][5][6]

RCRA Waste Codes (US EPA)
  • D001 (Ignitable): Assign this code if the flash point is <60°C (140°F). Given the molecular weight and structure, assume ignitability unless data proves otherwise.

  • P-List/U-List: While this specific isomer may not be explicitly listed, it should be treated with the rigor of a U-Listed waste (toxic commercial chemical) due to the aldehyde functionality.

Segregation Matrix
  • Compatible: Non-halogenated organic solvents (Acetone, Ethyl Acetate, Hexanes).

  • INCOMPATIBLE (Do NOT Mix):

    • Oxidizers: Chromic acid, Nitric acid, Hydrogen peroxide.

    • Strong Bases: Ammonium hydroxide, Sodium hydroxide (risk of polymerization).

    • Halogenated Solvents: While chemically compatible, mixing creates a "mixed waste" stream that is significantly more expensive to incinerate. Keep separate if possible.

Part 3: Operational Disposal Protocol

Step 1: Quenching (Trace Amounts Only)

For residual amounts in glassware (<100 mg):

  • Dissolve the residue in a non-halogenated solvent (e.g., ethanol).

  • Add a mild reducing agent (e.g., aqueous Sodium Bisulfite) to neutralize the aldehyde group, converting it to a water-soluble adduct.

  • Wash into the aqueous waste stream only if local regulations permit. Otherwise, dispose of the solvent mixture as organic waste.

Step 2: Bulk Waste Collection

For synthesis byproducts or expired stock (>1 g):

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the aldehyde has degraded to acid, as it may corrode the metal.

  • Labeling: Mark the container clearly:

    • Chemical Name: Spiro[2.4]heptane-5-carbaldehyde solution.

    • Hazards: Flammable, Irritant, Reactive (Aldehyde).

  • Stabilization: If the waste will be stored for >30 days, ensure the container has minimal headspace to reduce autoxidation, or blanket with Nitrogen/Argon before sealing.

Step 3: Final Disposal
  • Method: High-temperature incineration is the only acceptable disposal method. This ensures the destruction of the strained ring system and complete oxidation of the aldehyde.

  • Vendor Handoff: Ensure the waste manifest explicitly lists "Organic Aldehyde" to alert the disposal facility of the potential for peroxide formation or polymerization.

Part 4: Visualized Workflows

Workflow A: Disposal Decision Tree

This logic gate ensures the material ends up in the correct stream.

DisposalWorkflow Start Waste Generation: Spiro[2.4]heptane-5-carbaldehyde QuantityCheck Quantity? Start->QuantityCheck Trace Trace Residue (<100 mg) QuantityCheck->Trace Residue Bulk Bulk/Stock (>1 g) QuantityCheck->Bulk Liquid/Solid Quench Chemical Quench: Add Sodium Bisulfite (aq) Trace->Quench SolventChoice Solvent Type? Bulk->SolventChoice NonHalo Non-Halogenated (Acetone, EtOH) Quench->NonHalo Resulting Mix SolventChoice->NonHalo Preferred Halo Halogenated (DCM, Chloroform) SolventChoice->Halo If necessary Labeling Label: Hazardous Waste (Ignitable, Toxic) NonHalo->Labeling Halo->Labeling Storage Store: Cool, Dark, Segregated from Oxidizers Labeling->Storage Disposal Final Disposal: Incineration Storage->Disposal

Caption: Decision logic for segregating and treating spiro-aldehyde waste streams.

Workflow B: Emergency Spill Response

Immediate actions for benchtop spills.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Evacuate->PPE Contain 3. Containment: Surround with Absorbent Pads PPE->Contain Absorb 4. Absorption: Use Vermiculite or Sand (DO NOT use paper/sawdust) Contain->Absorb Collect 5. Collection: Scoop into sealable bag/jar Absorb->Collect Clean 6. Decontamination: Wash surface with soap/water Collect->Clean Report 7. Report to EHS Clean->Report

Caption: Emergency protocol for spiro[2.4]heptane-5-carbaldehyde spills.

References

  • PubChem. (2025).[7] Spiro[2.4]heptane-5-carboxylic acid (Analogous Compound Safety Data). National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling spiro[2.4]heptane-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Status: High-Alert Intermediate. Immediate Action Required: Treat as a Sensitizing, Flammable, and Lachrymatory agent.

Spiro[2.4]heptane-5-carbaldehyde is a strained bicyclic aldehyde. While specific Safety Data Sheets (SDS) for this exact carbaldehyde derivative are rare in public databases, its structural analogues (specifically Spiro[2.4]heptane-5-carboxylic acid, CAS 109532-61-8) and functional group properties dictate a strict safety profile.[1]

Critical Hazards:

  • Reactivity: The cyclopropane ring (spiro-fused) possesses significant ring strain (~27 kcal/mol), making the molecule susceptible to ring-opening reactions under acidic conditions or high heat.

  • Health: Aldehydes are potent sensitizers. Based on the carboxylic acid analogue (CAS 109532-61-8), this compound must be treated as causing Serious Eye Damage (Category 1) and Respiratory Irritation (STOT SE 3) .

  • Stability: Aldehydes oxidize rapidly in air to form carboxylic acids. Store under inert atmosphere (Argon/Nitrogen).

Chemical Intelligence & Risk Profile

To ensure safety, we extrapolate hazards from the closest structural analogues and functional group chemistry. This "Analogue-Based Bridging Principle" is the gold standard when specific toxicological data is absent.

PropertyData / InferenceOperational Implication
Structure Bicyclic C8H12O (Spiro[2.4] system)High vapor density; settles in low areas.[1]
Flash Point Est. 45°C - 60°C (Based on C7-C8 aldehydes)Flammable Liquid. Ground all glassware.
Reactivity Aldehyde group + Strained CyclopropaneIncompatible with Strong Oxidizers & Strong Acids.
Toxicity Analogue: Spiro[2.4]heptane-5-carboxylic acidCorrosive/Irritant. H318 (Eye Dam.), H315 (Skin Irrit.).[2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged handling of reactive aldehydes. Aldehydes can permeate thin nitrile (<0.11 mm) in minutes.

Tiered Protection Protocol
Protection ZoneRequired EquipmentTechnical Rationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Primary containment.[1] If working outside a hood (not recommended), use a Full-Face Respirator with OV/P100 cartridges .
Hand (Splash) Double Nitrile (Min 5 mil) Outer glove is sacrificial. Change immediately upon splash.
Hand (Immersion) Butyl Rubber or Silver Shield™ (Laminate) Aldehydes degrade nitrile/latex. Butyl rubber provides >480 min breakthrough time.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate due to vapor/aerosol risk. Face shield required for volumes >100 mL.
Body Flame-Resistant Lab Coat (Nomex/Cotton) Synthetic blends (polyester) can melt into skin if the flammable solvent ignites.

Operational Workflow: From Receipt to Disposal

This workflow minimizes oxygen exposure (preventing oxidation to the acid) and maximizes operator safety.

HandlingWorkflow Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (-20°C, Argon atm) Receipt->Storage Immediate Aliquot Aliquoting (Glovebox or Cannula) Storage->Aliquot Warm to RT Aliquot->Storage Purge & Reseal Reaction Reaction Setup (Closed Vessel) Aliquot->Reaction Transfer Quench Quenching (Controlled Hydrolysis) Reaction->Quench Complete Waste Waste Disposal (Non-Halogenated Organic) Quench->Waste Segregate

Figure 1: Inert-handling workflow to prevent oxidative degradation and exposure.

Step-by-Step Protocol

1. Receipt & Inspection:

  • Inspect the septum/seal immediately. If the liquid appears cloudy or has white precipitate, it has likely oxidized to spiro[2.4]heptane-5-carboxylic acid.

  • Action: Verify purity via 1H-NMR if the container was not shipped under cold packs.

2. Storage (The "Golden Rule"):

  • Temperature: -20°C.

  • Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for aldehydes in storage vials.

  • Container: Amber glass with Teflon-lined caps to prevent UV-initiated radical degradation.

3. Aliquoting (The Danger Zone):

  • Never pour. Pouring generates static and vapors.

  • Technique: Use a gas-tight syringe or cannula transfer technique.

  • Ventilation: Perform all transfers at least 6 inches inside the fume hood sash.

4. Reaction Monitoring:

  • Avoid using metal needles for prolonged periods if the solvent is acidic; trace metals can catalyze ring opening of the spiro[2.4] system.

Emergency Response Logic

In the event of a spill, the high vapor pressure of the aldehyde requires immediate decision-making.

EmergencyResponse Start Spill Detected Size Volume > 50mL? Start->Size FumeHood Inside Fume Hood? Size->FumeHood No (<50mL) Evacuate EVACUATE LAB Activate Fire Alarm Size->Evacuate Yes (>50mL) FumeHood->Evacuate No (Open Bench) Contain Close Sash Alert Personnel FumeHood->Contain Yes Clean Absorb with Vermiculite (Use Butyl Gloves) Contain->Clean After 15 min

Figure 2: Decision matrix for aldehyde spills. Note that spills >50mL outside a hood require evacuation due to respiratory sensitization risks.

First Aid Measures:

  • Eye Contact: Immediate irrigation for 15 minutes .[3] Do not pause to remove contact lenses initially; rinse over them, then remove if easy to do.[3][4][5] Seek ophthalmologist immediately (Risk of corneal clouding).

  • Skin Contact: Wash with soap and water.[4][6] Do not use alcohol/solvents, as they increase skin permeability.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), administration of oxygen may be required by emergency personnel.

Waste Disposal

Do not mix with general organic waste if the waste container contains strong acids or oxidizers (e.g., Nitric acid waste).

  • Segregation: Classify as "Flammable, Toxic Organic Waste."

  • Quenching (Small Scale): For residual amounts in glassware, rinse with a dilute solution of sodium bisulfite (

    
    ) to form the water-soluble bisulfite adduct before disposal. This reduces vapor pressure and reactivity.
    
  • Labeling: Clearly mark waste tags with "Aldehyde - Sensitizer."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13928496, Spiro[2.4]heptane-5-carboxylic acid. Retrieved from [Link][1]

    • Source of analogue toxicity data (Skin Irrit. 2, Eye Dam. 1).[2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Verification of GHS classification for the carboxylic acid deriv

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.